JackiePhos Pd G3
Description
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQLXUMYKLNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H51F12NO5PPdS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JackiePhos Pd G3: A Comprehensive Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
JackiePhos Pd G3 is a third-generation palladium precatalyst that has emerged as a powerful tool in modern organic synthesis, particularly for challenging cross-coupling reactions. Its robust structure, featuring a sterically demanding and electron-rich biarylphosphine ligand, imparts exceptional reactivity and stability. This guide provides an in-depth analysis of the structure and synthesis of this compound, offering detailed experimental insights and quantitative data to support its application in research and development.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in the construction of carbon-carbon and carbon-heteroatom bonds, with wide-ranging applications in pharmaceuticals, fine chemicals, and materials science. The development of highly efficient and versatile catalyst systems is paramount for advancing these methodologies. The Buchwald group has been at the forefront of designing sophisticated phosphine ligands and their corresponding palladium precatalysts. This compound represents a significant advancement within the third generation (G3) of Buchwald precatalysts, engineered for improved stability, solubility, and catalytic activity.[1] This document serves as a technical resource, consolidating structural information, synthetic protocols, and key data for this compound.
Structure of this compound
This compound is a well-defined organometallic complex consisting of three key components: the JackiePhos ligand, a palladium(II) center, and a methanesulfonate counter-ion.[1]
-
The JackiePhos Ligand : The ligand, formally named 2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a highly bulky and electron-deficient biaryl monophosphine.[2][3] Its key structural features include:
-
A biphenyl backbone providing a rigid scaffold.
-
Sterically demanding 2′,4′,6′-triisopropyl substituents on one of the phenyl rings, which create a bulky pocket around the palladium center, promoting reductive elimination and preventing catalyst decomposition.
-
Two methoxy groups at the 3 and 6 positions of the phosphine-bearing phenyl ring.
-
Two strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups attached to the phosphorus atom, which influence the electronic properties of the catalyst.[1]
-
-
The Palladium Center : The palladium atom is in the +2 oxidation state and is coordinated to the JackiePhos ligand and a 2'-amino-1,1'-biphenyl fragment.
-
The Methanesulfonate Anion : This non-coordinating anion enhances the solubility of the precatalyst in common organic solvents.[1]
The overall structure is designed for facile activation to the active monoligated Pd(0) species under typical cross-coupling conditions.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | [(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy- 2′,4′,6′- triisopropyl-1,1′-biphenyl )-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | |
| CAS Number | 2102544-35-2 | [4] |
| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [4] |
| Molecular Weight | 1166.40 g/mol | |
| Appearance | Solid | |
| Melting Point | 195-197 °C (decomposition) |
Synthesis of this compound
The synthesis of this compound is a two-stage process: first, the synthesis of the JackiePhos ligand, followed by its complexation with a palladium precursor to form the G3 precatalyst.
Synthesis of the JackiePhos Ligand
Detailed, step-by-step experimental protocols for the synthesis of the JackiePhos ligand are considered proprietary information by commercial suppliers.[1] However, the general synthetic strategy involves the construction of the substituted biaryl backbone followed by phosphination. The key bond formations are typically achieved through cross-coupling reactions.
A plausible, though generalized, synthetic approach is outlined below. This is a representative synthesis for biaryl phosphine ligands and may not reflect the exact industrial process for JackiePhos.
Caption: Generalized synthetic pathway for the JackiePhos ligand.
Synthesis of the this compound Precatalyst
The formation of the G3 precatalyst involves the reaction of the JackiePhos ligand with a suitable palladium(II) source, typically a palladium methanesulfonate complex.
Caption: Synthesis of the this compound precatalyst.
Experimental Protocol: Synthesis of a Representative G3 Precatalyst
The following is a detailed, representative protocol for the synthesis of a G3 precatalyst, adapted from the literature for analogous systems. This protocol is for illustrative purposes and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
JackiePhos Ligand (1.0 equiv)
-
[Pd(2-amino-1,1'-biphenyl)(μ-OMs)]₂ (0.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, a dry Schlenk flask equipped with a magnetic stir bar is charged with the JackiePhos ligand (1.0 mmol, 796.66 mg).
-
Reagent Addition: To the flask, [Pd(2-amino-1,1'-biphenyl)(μ-OMs)]₂ (0.5 mmol) is added.
-
Solvent Addition: Anhydrous THF or 1,4-dioxane (10 mL) is added to the flask. The flask is sealed.
-
Reaction: The reaction mixture is removed from the glovebox and heated to 60-80 °C with vigorous stirring for 12-24 hours.[1] The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting solid is typically washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted ligand and dried under vacuum to afford the this compound precatalyst as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Ligand to Palladium Ratio | 1:1 | [1] |
| Typical Reaction Temperature | 60-80 °C | [1] |
| Typical Reaction Time | 12-24 hours | [1] |
| Expected Purity | >95% | [1] |
Applications in Cross-Coupling Reactions
This compound is a versatile precatalyst effective for a wide range of palladium-catalyzed cross-coupling reactions. Its high stability and activity allow for low catalyst loadings and broad substrate scope.
Commonly Employed Reactions:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[1]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.[1]
-
Stille Coupling: Formation of C-C bonds.[1]
-
Heck Reaction: Formation of C-C bonds.[1]
-
Sonogashira Coupling: Formation of C-C bonds.[1]
-
Negishi Coupling: Formation of C-C bonds.[1]
-
Hiyama Coupling: Formation of C-C bonds.[1]
The activation of the G3 precatalyst to the active Pd(0) species is a key step in the catalytic cycle.
Caption: Activation of the G3 precatalyst and the catalytic cycle.
Conclusion
This compound is a state-of-the-art palladium precatalyst with a sophisticated molecular architecture that translates to exceptional performance in a multitude of cross-coupling reactions. While the detailed synthesis of the JackiePhos ligand remains proprietary, the overall synthetic strategy for the G3 complex is well-understood and accessible. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in drug development and chemical synthesis to effectively utilize this powerful catalytic tool. The continued exploration of such advanced catalyst systems will undoubtedly drive further innovation in the field of organic chemistry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of JackiePhos Pd G3
Executive Summary
This compound is a third-generation palladium precatalyst that has emerged as a powerful tool in modern synthetic chemistry.[1] It is particularly valued for its efficiency in facilitating a wide range of challenging cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a detailed examination of the structure, mechanism of action, and application of this compound. Its structure incorporates the bulky, electron-rich biarylphosphine ligand, JackiePhos, with a palladium(II) center and a non-coordinating methanesulfonate anion, enhancing its stability, solubility, and reactivity.[1] A key advantage of G3 precatalysts is their air, moisture, and thermal stability, combined with their ability to efficiently generate the active monoligated Pd(0) species under mild conditions.[2][3][4]
Precatalyst Structure and Activation
The this compound precatalyst is a stable Pd(II) complex. The "G3" designation refers to the third generation of Buchwald precatalysts, which feature a methanesulfonate (mesylate) anion instead of the chloride found in G2 precatalysts.[4] This modification allows for the accommodation of very bulky ligands and imparts greater stability to the complex in solution.
The activation of the precatalyst is the critical first step, initiating the catalytic cycle. It involves the deprotonation of the aminobiphenyl scaffold by a base, followed by reductive elimination. This process efficiently generates the active, monoligated LPd(0) species (where L = JackiePhos), along with carbazole and a methanesulfonate salt as byproducts. This clean and efficient activation under mild conditions is a significant advantage over traditional palladium sources, which can require in-situ reduction and may lead to catalyst inhibition.[3][5]
The Catalytic Cycle: Mechanism of Action
Once the active monoligated Pd(0) species is formed, it enters the catalytic cycle, which is the core of the cross-coupling reaction. The mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The unique steric and electronic properties of the JackiePhos ligand are crucial for stabilizing the palladium center throughout these transformations.[1]
-
Oxidative Addition : The cycle begins with the reaction of the electron-rich, 14-electron LPd(0) complex with an organic electrophile, typically an aryl halide (Ar-X). The palladium center inserts itself into the Ar-X bond, becoming oxidized from Pd(0) to Pd(II) and forming a new square planar intermediate, L-Pd(II)(Ar)(X). Computational studies have shown that despite being electron-deficient, the JackiePhos ligand significantly lowers the energy barrier for oxidative addition compared to other ligands, attributing this to steric factors.[6]
-
Transmetalation : In this step, a main-group organometallic nucleophile (R-M) reacts with the Pd(II) intermediate. The organic group (R) is transferred from the main-group metal (M) to the palladium center, displacing the halide (X) and forming a new intermediate, L-Pd(II)(Ar)(R). The nature of the organometallic reagent depends on the specific type of cross-coupling reaction (e.g., organostannanes for Stille, boronic acids for Suzuki-Miyaura).[1]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups (Ar and R) on the palladium center couple and are eliminated from the coordination sphere, forming the desired new C-C or C-heteroatom bond (Ar-R). This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active LPd(0) catalyst, which can then re-enter the cycle. The steric bulk of the JackiePhos ligand facilitates this step, promoting the formation of the final product.[1]
Applications and Scope
This compound demonstrates exceptional utility across a broad spectrum of cross-coupling transformations, making it a versatile tool for synthetic chemists.[1]
Key Transformations Catalyzed by this compound:
-
Stille Coupling: Formation of C-C bonds between organostannanes and aryl halides.[1][7]
-
Suzuki-Miyaura Coupling: Linking aryl halides with boronic acids.[1]
-
Buchwald-Hartwig Amination: Forming C-N bonds between aryl halides and amines or amides.[1][6]
-
Negishi Coupling: Connecting organozinc reagents with aryl halides.[1]
-
Hiyama Coupling: Linking aryl halides to organosilanes.[1]
-
Heck Reaction: Coupling alkenes with aryl/vinyl halides.[1]
-
Sonogashira Coupling: Joining terminal alkynes with aryl halides.[1]
Quantitative Data Summary
The efficiency of this compound is demonstrated in various catalytic applications. The tables below summarize typical reaction conditions and catalyst loadings from published studies.
Table 1: Reaction Conditions for Pd-Catalyzed Coupling of Aryl Halides/Sulfonates with Amides [6]
| Aryl Partner (Ar-X) | Amide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Aryl Nonaflate/Triflate | Secondary Amide | [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%) | K₂CO₃ | Toluene | 110 | 17 |
| Aryl Chloride | Secondary Amide | [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%) | Cs₂CO₃ or K₃PO₄ | Toluene | 110 | 18 |
| Aryl Halide | Primary Amide | [(allyl)PdCl]₂ (1.5 mol%), JackiePhos (7 mol%) | K₃PO₄ | Toluene | 110 | 42 |
Table 2: General Conditions for Common Cross-Coupling Reactions [5]
| Reaction Type | Typical Base | Typical Solvent | Temperature |
| Buchwald-Hartwig Amination | Cs₂CO₃, Na/KOt-Bu, LHMDS, K₃PO₄, K₂CO₃ | Toluene, THF, Dioxane, t-BuOH, DMF | 65 - 110 °C |
| Suzuki-Miyaura Coupling | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF, H₂O | Room Temp - 100 °C |
| Stille Coupling | CsF, K₃PO₄ | Toluene, Dioxane, THF | 80 - 110 °C |
Experimental Protocols
The following sections provide generalized experimental protocols for using this compound in a typical cross-coupling reaction. Researchers should note that optimization of catalyst loading, base, solvent, temperature, and reaction time is often necessary for specific substrates.
General Reaction Setup (Inert Atmosphere)
-
Glassware Preparation: An oven-dried reaction vessel (e.g., a Schlenk tube or vial with a PTFE-lined cap) equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the vessel, add the aryl halide (1.0 equiv), the coupling partner (1.1–2.5 equiv), the base (e.g., K₃PO₄, Cs₂CO₃; 2.0 equiv), and the this compound precatalyst (0.1–5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane; typically 0.25 M concentration) via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C). Stir for the specified time (e.g., 17-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Example Protocol: N-Arylation of a Secondary Amide with an Aryl Chloride[8]
-
Reaction: Coupling of an aryl chloride (1.0 equiv) with a secondary amide (2.5 equiv).
-
Catalyst System: [(allyl)PdCl]₂ (1 mol%) and JackiePhos (5 mol%). Note: this compound can be used directly as the precatalyst, typically at 1-2 mol% loading.
-
Base: K₃PO₄ (2.0 equiv).
-
Additives: 3 Å molecular sieves (200 mg/mmol of aryl chloride).
-
Solvent: Toluene (0.25 M).
-
Conditions: The sealed reaction mixture is stirred at 110 °C for 18 hours.
-
Analysis: Yields are determined after purification and characterization by ¹H NMR and/or elemental analysis.
Conclusion
This compound is a highly effective, versatile, and user-friendly precatalyst for a wide array of palladium-catalyzed cross-coupling reactions. Its stability and the efficiency of its activation to the active Pd(0) species under mild conditions make it a superior choice over traditional palladium sources. The unique electronic and steric properties of the JackiePhos ligand ensure stabilization of the palladium center throughout the catalytic cycle, leading to high yields and broad substrate scope. This guide provides the foundational knowledge for researchers to effectively understand and implement this powerful catalyst in their synthetic endeavors.
References
- 1. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 2. This compound* | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
JackiePhos Pd G3 Precatalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JackiePhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis. Its robust nature, high catalytic activity, and broad substrate scope have made it a catalyst of choice for a variety of challenging cross-coupling reactions, which are fundamental to the construction of complex molecules in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of this compound, including its core properties, a detailed examination of its performance in key cross-coupling reactions with quantitative data, explicit experimental protocols, and a visualization of its catalytic cycle.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The development of highly efficient and user-friendly catalyst systems is a continuous pursuit in synthetic chemistry. This compound, a member of the third generation (G3) of Buchwald precatalysts, represents a significant advancement in this field. These precatalysts are air-, moisture-, and thermally-stable, offering enhanced solubility in common organic solvents and facilitating the reliable and quantitative generation of the active monoligated Pd(0) species.[1][2]
The JackiePhos ligand itself is a bulky, electron-rich biarylphosphine characterized by 3,5-bis(trifluoromethyl)phenyl groups and triisopropylphenyl substituents. This unique steric and electronic profile is crucial for stabilizing the palladium center throughout the catalytic cycle, enabling high reactivity and turnover numbers.[1] This guide will delve into the technical specifics of this compound, providing the necessary data and protocols for its effective application in research and development.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a catalyst is paramount for its effective use and handling. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | [(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy- 2′,4′,6′- triisopropyl-1,1′-biphenyl )-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | [2][3] |
| Synonym(s) | JackiePhos-Pd-G3 | [2] |
| CAS Number | 2102544-35-2 | [2][3] |
| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [3] |
| Molecular Weight | 1166.40 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 195-197 °C (decomposition) | [2] |
| Storage | Store under an inert atmosphere | [1] |
Catalytic Applications and Performance Data
This compound is a highly effective precatalyst for a wide range of cross-coupling reactions. Its applications include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Negishi, Hiyama, Heck, and Sonogashira couplings.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. JackiePhos-based catalyst systems have demonstrated exceptional performance in the N-arylation of a variety of amine substrates, including challenging secondary acyclic amides.
Table 1: Performance of JackiePhos in the Pd-Catalyzed N-Arylation of Secondary Acyclic Amides
| Entry | Aryl Halide | Amide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | N-methylbenzamide | K₃PO₄ | Toluene | 110 | 17 | 92 |
| 2 | 4-Chloroanisole | N-methyl-2-phenylacetamide | K₃PO₄ | Toluene | 110 | 17 | 85 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | N-methylisobutyramide | K₃PO₄ | Toluene | 110 | 17 | 94 |
| 4 | 2-Chlorotoluene | N-methylbenzamide | K₃PO₄ | Toluene | 110 | 17 | 88 |
Reaction conditions: Aryl Halide (1.0 equiv), Amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), Base (2.0 equiv), 3 Å mol sieves (200 mg/mmol), Solvent (0.25 M).
Suzuki-Miyaura Coupling
While specific quantitative data for this compound in Suzuki-Miyaura couplings is not as readily available in dedicated tables, its classification as a third-generation Buchwald precatalyst indicates its high efficacy in this transformation. G3 precatalysts are known to be effective for the coupling of a wide range of aryl and heteroaryl chlorides and bromides with various boronic acids, often with low catalyst loadings and under mild conditions.[4][5]
Stille Coupling
Similarly, detailed performance tables for this compound in Stille couplings are not prevalent in the literature. However, it is frequently cited as an effective precatalyst for the coupling of organostannanes with aryl halides.[1][2] General protocols for Stille reactions can be adapted for use with this catalyst.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions catalyzed by this compound.
General Procedure for Pd-Catalyzed N-Arylation of Secondary Acyclic Amides
This protocol is adapted from the work of the Buchwald group.
Materials:
-
Aryl halide (1.0 equiv)
-
Secondary acyclic amide (2.5 equiv)
-
[(allyl)PdCl]₂ (1 mol%)
-
JackiePhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
3 Å molecular sieves (200 mg/mmol of aryl halide)
-
Anhydrous toluene (0.25 M)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, secondary acyclic amide, potassium phosphate, and 3 Å molecular sieves.
-
In a glovebox, prepare a stock solution of the catalyst by dissolving [(allyl)PdCl]₂ and JackiePhos in anhydrous toluene.
-
Add the appropriate volume of the catalyst stock solution to the Schlenk tube.
-
Seal the Schlenk tube with a Teflon screw cap and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for the time indicated in the performance data table.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure that can be adapted for use with this compound.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., dioxane, THF, toluene)
-
Water (optional, often 10:1 solvent to water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (if solid), boronic acid, base, and this compound to an oven-dried reaction vessel containing a magnetic stir bar.
-
Seal the vessel with a septum.
-
If the aryl halide is a liquid, add it via syringe.
-
Add the degassed solvent and water (if using) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Mechanism
The catalytic cycle for cross-coupling reactions using this compound generally proceeds through a series of well-established steps: oxidative addition, transmetalation (for Suzuki and Stille), or base-promoted deprotonation (for Buchwald-Hartwig), and reductive elimination. The G3 precatalyst is designed for efficient in situ generation of the active monoligated Pd(0) species.[2][6]
Figure 1. Generalized catalytic cycle for this compound in cross-coupling reactions.
The cycle begins with the activation of the Pd(II) precatalyst by a base to generate the active L-Pd(0) species (where L is the JackiePhos ligand). This is followed by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. Subsequently, transmetalation with an organometallic reagent (R'-M) or deprotonation of a nucleophile occurs. The final step is reductive elimination, which forms the desired C-C or C-X bond and regenerates the active Pd(0) catalyst.
Conclusion
This compound is a state-of-the-art precatalyst that offers significant advantages in terms of stability, activity, and versatility for a broad range of palladium-catalyzed cross-coupling reactions. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful synthetic tool. Its demonstrated success in challenging transformations, particularly in C-N bond formation, underscores its importance in the synthesis of complex organic molecules. As the demand for efficient and robust synthetic methodologies continues to grow, the application of well-defined and highly active precatalysts like this compound will undoubtedly play a crucial role in advancing chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95 2102544-35-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
The Catalyst Core: A Technical Guide to JackiePhos Pd G3
CAS Number: 2102544-35-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JackiePhos Pd G3, a third-generation Buchwald palladium precatalyst. It is designed to be a comprehensive resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed information on its chemical properties, mechanism of action, applications, and specific experimental protocols.
Core Catalyst Properties
This compound is an air, moisture, and thermally-stable solid, valued for its high reactivity and solubility in common organic solvents.[1][2] Its advanced design as a G3 precatalyst ensures the rapid and quantitative generation of the active monoligated Pd(0) species, which is crucial for efficient cross-coupling reactions.[3]
Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in quantitative experimental design.
| Property | Value | Reference(s) |
| CAS Number | 2102544-35-2 | [4][5] |
| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [4][5] |
| Molecular Weight | 1166.40 g/mol | [4][5] |
| Synonym | [(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy- 2′,4′,6′- triisopropyl-1,1′-biphenyl )-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | [5] |
| Appearance | Solid | [5] |
| Melting Point | 195-197 °C (decomposition) | [5] |
Solubility Profile
The catalyst's solubility is enhanced by the non-coordinating methanesulfonate anion, allowing for versatility in a range of reaction media.
| Solvent | Solubility (mg/mL) |
| Tetrahydrofuran (THF) | 25.4 |
| N,N-Dimethylformamide (DMF) | 18.9 |
| Toluene | 12.1 |
Mechanism of Action and Catalyst Activation
This compound is a precatalyst that requires an initial activation step to enter the catalytic cycle. In the presence of a base, the G3 aminobiphenyl scaffold undergoes deprotonation and subsequent reductive elimination to generate the highly reactive, monoligated LPd(0) species (where L = JackiePhos). This active catalyst then proceeds through the canonical steps of a cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.
The JackiePhos ligand, a bulky and electron-rich biarylphosphine, is critical to the catalyst's efficacy. Its structural features, including 3,5-bis(trifluoromethyl)phenyl and triisopropylphenyl substituents, stabilize the palladium center throughout the catalytic cycle, promoting efficient bond formation and suppressing side reactions such as β-hydride elimination.
Applications in Cross-Coupling Reactions
This compound is a versatile catalyst effective for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary applications include:
-
Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.[4]
-
Suzuki-Miyaura Coupling: Coupling of organoboron compounds with organic halides.[4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[4]
-
Negishi Coupling: Reaction of organozinc compounds with organic halides.[4]
-
Hiyama Coupling: Coupling of organosilanes with organic halides.[4]
-
Heck Reaction: Reaction of an unsaturated halide with an alkene.[4]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[4]
The catalyst has been successfully employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like analogues of the HIV NNRTI Doravirine.
Experimental Protocols
The following section provides a detailed experimental protocol for a Stille cross-coupling reaction, adapted from the supplementary information of a study on the synthesis of Doravirine analogues. This serves as a representative example of the catalyst's application.
General Procedure for sp²-sp³ Stille Cross-Coupling
This protocol outlines the coupling of an organostannane intermediate with various aryl halides.
Materials and Reagents:
-
Organostannane intermediate (e.g., compound 5 from the cited literature)
-
Aryl halide (bromide or iodide)
-
This compound (or other specified Pd catalyst)
-
Copper(I) Chloride (CuCl)
-
Potassium Fluoride (KF)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
Experimental Setup:
-
To a reaction vial, add the organostannane intermediate (25 mg, 1.0 equiv).
-
Add potassium fluoride (2.0 equiv) and copper(I) chloride (2.0 equiv).
-
Add the desired aryl halide (1.5 equiv).
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., this compound, 0.1 equiv).
-
Add anhydrous 1,4-dioxane (400 μL) to the vial.
-
Seal the vial and place the reaction mixture in a preheated heating block at 90 °C.
-
Stir the reaction for 16 hours.
Work-up and Purification:
-
After 16 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Structural Features and Performance Advantages
The superior performance of this compound is directly linked to the specific structural attributes of the JackiePhos ligand. The interplay between steric bulk and electronic properties confers significant advantages over earlier generation catalysts.
Conclusion
This compound represents a significant advancement in palladium precatalyst technology. Its well-defined structure, high stability, and broad applicability make it an invaluable tool for the synthesis of complex organic molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively harness the capabilities of this powerful catalyst in their synthetic endeavors, ultimately accelerating discovery and development in chemistry and related sciences.
References
JackiePhos Pd G3: A Core Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of JackiePhos Pd G3, a third-generation palladium precatalyst, designed for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines its chemical properties, applications in cross-coupling reactions, and a detailed experimental protocol for its use.
Core Properties of this compound
This compound is a highly efficient and versatile catalyst for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its molecular structure and composition are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [2][3] |
| Molecular Weight | 1166.40 g/mol | [2][3] |
| CAS Number | 2102544-35-2 | [2][3] |
| Appearance | Solid | [2] |
| Synonym(s) | [(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphine}-3,6-dimethoxy- 2′,4′,6′- triisopropyl-1,1′-biphenyl )-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | [4] |
Applications in Cross-Coupling Reactions
This compound is a third-generation (G3) Buchwald precatalyst, noted for its air, moisture, and thermal stability.[4] These characteristics simplify handling and increase reproducibility in experimental setups. The catalyst is effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1]
Key applications include:
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[4]
-
Suzuki-Miyaura Coupling: Creation of carbon-carbon bonds between organoboron compounds and organic halides.[4]
-
Stille Coupling: Coupling of organostannanes with organic halides.[4]
-
Heck Reaction: Vinylation of aryl or vinyl halides.[4]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[4]
-
Negishi Coupling: Reaction of organozinc compounds with organic halides.[4]
-
Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[4]
The versatility of this compound stems from its specialized ligand architecture, which promotes the formation of the active monoligated Pd(0) species necessary for the catalytic cycle.[1]
Experimental Protocols: Representative Buchwald-Hartwig Amination
While specific reaction conditions should be optimized for individual substrates, the following provides a general procedure for a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
This compound (1-5 mol%)
-
Strong base (e.g., sodium tert-butoxide, 1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)
-
Schlenk tube or reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl halide, the amine, the base, and this compound.[2]
-
Add the anhydrous, degassed solvent to the reaction vessel. The typical concentration is between 0.1 and 0.5 M.[2]
-
Stir the reaction mixture at the desired temperature, typically between 80-110 °C, for 2-24 hours.[2]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature.[2]
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by a suitable method, such as column chromatography.
Catalytic Cycle and Workflow Visualization
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is initiated by the formation of an active Pd(0) species from the precatalyst. This is followed by oxidative addition, ligand exchange/transmetalation, and reductive elimination to yield the final product and regenerate the catalyst.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
The workflow for setting up a typical cross-coupling reaction using this compound is outlined below.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Solubility of JackiePhos Pd G3 in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of JackiePhos Pd G3, a third-generation Buchwald precatalyst widely used in cross-coupling reactions. Understanding the solubility of this catalyst is critical for reaction optimization, ensuring homogeneity, and achieving reproducible results in the synthesis of pharmaceuticals and other fine chemicals. This document presents available quantitative solubility data, a comprehensive experimental protocol for solubility determination, and visual workflows to guide solvent selection and experimental execution.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a valuable reference for solvent selection in reaction design.[1]
| Solvent | Solubility (mg/mL) | Stability (24h) |
| Tetrahydrofuran (THF) | 25.4 | >95% |
| N,N-Dimethylformamide (DMF) | 18.9 | 90% |
| Toluene | 12.1 | 85% |
Experimental Protocol: Determination of Solubility of an Air-Sensitive Organometallic Compound
The following is a detailed, generalized protocol for determining the solubility of an air-sensitive organometallic compound such as this compound using a gravimetric method. This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation of the catalyst.
Materials and Equipment:
-
This compound
-
Anhydrous organic solvents of interest
-
Small vials with screw caps or Schlenk flasks
-
Magnetic stir plate and stir bars
-
Syringes and needles for liquid transfer under inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Analytical balance (accurate to at least 0.1 mg)
-
Pre-weighed, oven-dried filtration apparatus (e.g., a small fritted glass filter or a syringe filter with a compatible membrane)
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
In an inert atmosphere glovebox, add an excess amount of this compound to a pre-weighed vial containing a magnetic stir bar. The exact amount of excess solid is not critical, but enough should be added to ensure that a saturated solution is formed and some solid remains undissolved.
-
Record the initial mass of the vial, stir bar, and catalyst.
-
Using a syringe, add a known volume of the desired anhydrous organic solvent to the vial.
-
Seal the vial and place it on a magnetic stir plate. Stir the mixture at a constant temperature (e.g., room temperature, 25 °C) for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle at the bottom of the vial.
-
Carefully draw the supernatant (the saturated solution) into a clean, pre-weighed, gas-tight syringe, ensuring that no solid particles are transferred.
-
Alternatively, the saturated solution can be filtered through a pre-weighed, 0.2 µm PTFE syringe filter into a second pre-weighed, clean vial. This entire filtration step must be conducted under a positive pressure of inert gas.
-
-
Determination of Dissolved Solid Mass:
-
Record the mass of the second vial containing the filtered saturated solution.
-
Place the vial with the saturated solution in a vacuum oven.
-
Carefully evaporate the solvent under reduced pressure and at a gentle temperature to avoid decomposition of the catalyst.
-
Once the solvent is completely removed, re-weigh the vial containing the dried residue of this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the dried residue.
-
The volume of the solvent used to create the saturated solution is known.
-
The solubility can then be expressed in mg/mL by dividing the mass of the dissolved catalyst (in mg) by the volume of the solvent (in mL).
-
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams, created using the DOT language, illustrate key decision-making and experimental processes.
References
A Comprehensive Technical Guide to the Stability and Storage of JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the stability and recommended storage conditions for the highly versatile palladium precatalyst, JackiePhos Pd G3. Understanding the stability profile of this third-generation Buchwald precatalyst is critical for ensuring its optimal performance, achieving reproducible results in cross-coupling reactions, and maintaining its long-term efficacy in research and drug development settings. This document summarizes key stability data, outlines proper handling and storage protocols, and provides insights into the catalyst's behavior under various conditions.
Core Concepts: Understanding this compound Stability
This compound, a member of the third generation (G3) of Buchwald precatalysts, is renowned for its enhanced stability compared to earlier generations. These catalysts are designed to be air, moisture, and thermally stable solids, facilitating easier handling and storage.[1][2] The key to their stability lies in the unique structural features of the molecule, which includes a bulky biarylphosphine ligand (JackiePhos) and a methanesulfonate (OMs) anion.[3] The sterically demanding ligand protects the palladium center from unwanted reactions, while the non-coordinating methanesulfonate anion contributes to improved solution stability compared to chloride-based precursors.[3][4]
Despite its inherent stability, proper handling and storage are paramount to prevent degradation and ensure the catalyst's activity is not compromised over time. Factors that can influence the stability of this compound include exposure to air (oxygen), moisture, elevated temperatures, and certain solvents.
Quantitative Stability and Solubility Data
The following tables summarize the available quantitative data on the stability and solubility of this compound.
Table 1: Physical and Thermal Properties
| Property | Value | Source |
| Appearance | Solid | [1] |
| Melting Point | 195-197 °C (with decomposition) | [1] |
| Thermal Stability | Generally described as thermally stable | [1] |
Table 2: Solution Stability and Solubility
| Solvent | Solubility (mg/mL) | Stability (after 24h) | Source |
| Tetrahydrofuran (THF) | 25.4 | >95% | [3] |
| Dimethylformamide (DMF) | 18.9 | 90% | [3] |
| Toluene | 12.1 | 85% | [3] |
Recommended Storage and Handling Protocols
To maintain the integrity and catalytic activity of this compound, the following storage and handling procedures are strongly recommended.
Storage Conditions
-
Temperature: Store in a cool, dry place. A refrigerated environment at 2-8°C is ideal.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen .[3] This is crucial to prevent oxidative degradation. Argon charging during packaging has been shown to extend the shelf life to over 24 months at 2-8°C.[3]
-
Light: Protect from light.
-
Container: Keep the container tightly sealed to prevent the ingress of air and moisture.
Handling
-
Handle the solid catalyst in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
-
Use clean, dry spatulas and glassware.
-
For solution preparation, use anhydrous solvents to prevent hydrolysis.
Experimental Protocols for Stability Assessment
Regularly assessing the quality and stability of this compound is essential, especially for sensitive applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Quality Control using ¹H and ³¹P NMR Spectroscopy
A routine quality control check can be performed by dissolving a sample of the precatalyst in a suitable deuterated solvent (e.g., DMSO-d₆, where the complex is reported to be stable) and acquiring ¹H and ³¹P NMR spectra.[5]
Methodology:
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a small amount of this compound (e.g., 5-10 mg) into an NMR tube.
-
Solvent Addition: Add the deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Dissolution: Gently agitate the tube to ensure complete dissolution.
-
NMR Acquisition: Acquire ¹H and ³¹P{¹H} NMR spectra.
-
Data Analysis:
-
¹H NMR: Compare the spectrum to a reference spectrum of a pure sample. Look for the appearance of new signals or changes in the integration of characteristic peaks that might indicate the presence of impurities or degradation products. Common impurities can include unreacted starting materials or solvent residues from the synthesis.[6]
-
³¹P NMR: The ³¹P NMR spectrum should exhibit a single, sharp signal corresponding to the JackiePhos ligand coordinated to the palladium center. The appearance of new signals, particularly in the region of phosphine oxides, can indicate oxidative degradation.
-
Decomposition Pathways and Mechanisms
While this compound is robust, it can degrade under certain conditions. Understanding the potential decomposition pathways is crucial for troubleshooting and optimizing reaction conditions.
Oxidative Degradation
Exposure to air can lead to the oxidation of the phosphine ligand, a common degradation pathway for palladium-phosphine complexes. This results in the formation of the corresponding phosphine oxide, which is catalytically inactive.
Hydrolytic Instability
Although generally stable to moisture, prolonged exposure to water, especially in solution and at elevated temperatures, can potentially lead to hydrolysis of the palladium complex.
Thermal Decomposition
As indicated by its melting point with decomposition at 195-197 °C, this compound will break down at elevated temperatures.[1] The exact decomposition products under these conditions are not extensively detailed in the available literature.
Visualizations
Activation of Buchwald G3 Precatalysts
The stability of the precatalyst is intimately linked to its activation to the catalytically active Pd(0) species. The following diagram illustrates the generally accepted activation pathway for Buchwald G3 precatalysts.
Caption: Activation pathway of a Buchwald G3 precatalyst.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
This compound is a robust and versatile palladium precatalyst with notable stability to air, moisture, and thermal stress. However, its long-term efficacy is contingent upon strict adherence to recommended storage and handling protocols. By implementing the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their cross-coupling reactions, ultimately contributing to the successful advancement of their scientific endeavors. Regular quality control, particularly through NMR spectroscopy, is a valuable practice to confirm the integrity of the catalyst before use.
References
- 1. This compound 95 2102544-35-2 [sigmaaldrich.com]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 4. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
A Guide to the Thermal Stability of Third-Generation Buchwald Precatalysts
For Researchers, Scientists, and Drug Development Professionals
Third-generation (G3) Buchwald precatalysts are a class of palladium complexes that have become indispensable tools in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their widespread adoption is due in large part to their enhanced stability, activity, and broad substrate scope. This technical guide provides an in-depth analysis of the thermal stability of these crucial catalytic systems.
Introduction to Buchwald G3 Precatalysts
Developed by the Buchwald group, these precatalysts are air, moisture, and thermally stable palladium(II) complexes.[1][2][3] They are characterized by a biarylphosphine ligand and a 2-aminobiphenyl scaffold, with a methanesulfonate (OMs) anion.[3] This design offers several advantages over previous generations, including:
-
Enhanced Stability: G3 precatalysts exhibit greater stability in both solid form and in solution compared to their G1 and G2 predecessors.[1]
-
High Solubility: They are readily soluble in a wide range of common organic solvents.[2]
-
Accommodation of Bulky Ligands: The G3 scaffold can support extremely bulky biarylphosphine ligands, which are crucial for catalyzing challenging cross-coupling reactions.[1][2]
-
Efficient Activation: They efficiently generate the active monoligated Pd(0) species under mild conditions, often with weak bases.[1][3]
The activation of a G3 precatalyst involves deprotonation of the aminobiphenyl moiety by a base, followed by reductive elimination to yield the active L-Pd(0) catalyst, a methanesulfonate salt, and carbazole.[1]
Thermal Stability Data
While widely acknowledged for their thermal robustness, specific quantitative thermal decomposition data for the full range of G3 precatalysts is not extensively available in peer-reviewed literature. However, data from commercial suppliers and analogous systems provide valuable insights into their thermal limits. The decomposition temperature is a critical parameter, indicating the threshold at which the precatalyst begins to degrade, impacting its efficacy and the reproducibility of catalytic reactions.
Below is a summary of available decomposition temperature data for representative third-generation Buchwald precatalysts.
| Precatalyst | Ligand | Decomposition Temperature (°C) |
| XPhos Pd G3 | XPhos | 146-151 |
| RuPhos Pd G3 | RuPhos | 188-196[4] |
| BrettPhos Pd G3 | BrettPhos | 150-193[5] |
This data is based on commercially available information and should be considered illustrative. For precise thermal stability limits, experimental determination is recommended.
Solution Stability
The stability of G3 precatalysts in solution is crucial for reaction setup and longevity. Studies have shown that precatalysts like XPhos Pd G3 and RuPhos Pd G3 demonstrate good stability in solvents such as DMSO-d6.[5] However, some decomposition has been observed in other solvents like THF over extended periods.[5] It is important to note that prolonged exposure to certain solvents, especially at elevated temperatures, can lead to partial decomposition and reduced catalytic performance.[6]
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of a specific third-generation Buchwald precatalyst, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most common and powerful techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the onset of decomposition, the temperature at which the most rapid weight loss occurs, and the mass of residual material.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the G3 precatalyst into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 300-400 °C).
-
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the G3 precatalyst into a clean DSC pan (e.g., aluminum). Seal the pan, ensuring a good thermal contact. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (nitrogen or argon) with a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting or some decomposition processes) and exothermic events (like crystallization or other decomposition pathways) appear as peaks. The onset temperature and the peak maximum of a decomposition event provide information about the thermal stability.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the activation pathway of G3 precatalysts, a general workflow for thermal analysis, and the relationship between ligand properties and catalyst stability.
Conclusion
Third-generation Buchwald precatalysts represent a significant advancement in palladium catalysis, offering enhanced stability that is crucial for the development of robust and scalable synthetic processes. While generally recognized as thermally stable, the precise thermal limits can vary depending on the specific biarylphosphine ligand. For applications where thermal stress is a concern, it is highly recommended that researchers perform experimental thermal analysis using techniques such as TGA and DSC to establish the operational boundaries for their specific G3 precatalyst. This empirical approach ensures the integrity of the catalyst and the reproducibility of the desired chemical transformation.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. Cas 1445085-77-7,RuPhos Pd G3 | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Activation and Application of JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
JackiePhos Pd G3 is a third-generation palladium precatalyst that has emerged as a powerful tool in modern organic synthesis.[1] Its robust nature, high reactivity, and ease of handling have made it a preferred choice for a variety of challenging cross-coupling reactions, which are fundamental to the construction of complex molecules in the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive overview of the activation mechanism of this compound, detailed experimental protocols for its use in key transformations, and a summary of its performance data.
Core Activation Mechanism
The efficacy of this compound, like other G3 Buchwald precatalysts, lies in its well-defined structure, which facilitates the controlled generation of the active catalytic species. The precatalyst consists of a palladium(II) center coordinated to the bulky, electron-rich JackiePhos ligand, a 2-aminobiphenyl fragment, and a methanesulfonate (OMs) anion. The activation process is a systematic cascade that releases the highly active, monoligated Pd(0) species, L-Pd(0), which is the workhorse of the catalytic cycle.
The activation pathway can be broken down into the following key steps:
-
Dissociation of the Methanesulfonate Anion: The activation is initiated by the dissociation of the weakly coordinating methanesulfonate anion from the palladium center. This step is often facilitated by the reaction solvent and temperature.
-
Deprotonation of the Aminobiphenyl Ligand: A base present in the reaction mixture deprotonates the amine on the 2-aminobiphenyl scaffold.
-
Reductive Elimination: This crucial step involves the reductive elimination of the 2-aminobiphenyl fragment, which forms carbazole as a byproduct. This process reduces the palladium center from Pd(II) to the catalytically active Pd(0).
-
Formation of the Active L-Pd(0) Species: The resulting Pd(0) center is stabilized by the sterically demanding and electron-donating JackiePhos ligand, forming the monoligated L-Pd(0) complex. This species is highly reactive and readily participates in the oxidative addition step of the cross-coupling cycle.
dot
Caption: Activation pathway of this compound precatalyst.
Data Presentation
The following tables summarize the performance of JackiePhos in various palladium-catalyzed cross-coupling reactions.
Table 1: Buchwald-Hartwig Amination of Aryl Nonaflates and Triflates with Secondary Amides
| Entry | Aryl (Pseudo)halide | Amine | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl nonaflate | N-Methyl-p-toluamide | N-(4-tert-butylphenyl)-N-methyl-p-toluamide | 95 |
| 2 | 4-tert-Butylphenyl nonaflate | N-Methyl-2-phenylacetamide | N-(4-tert-butylphenyl)-N-methyl-2-phenylacetamide | 92 |
| 3 | 4-tert-Butylphenyl nonaflate | N-Methylbenzamide | N-(4-tert-butylphenyl)-N-methylbenzamide | 96 |
| 4 | 4-tert-Butylphenyl nonaflate | N-Methylformamide | N-(4-tert-butylphenyl)-N-methylformamide | 85 |
| 5 | 2-Naphthyl nonaflate | N-Methyl-p-toluamide | N-Methyl-N-(naphthalen-2-yl)-p-toluamide | 94 |
| 6 | 4-Biphenylyl nonaflate | N-Methyl-p-toluamide | N-(biphenyl-4-yl)-N-methyl-p-toluamide | 97 |
| 7 | 4-tert-Butylphenyl triflate | N-Methyl-p-toluamide | N-(4-tert-butylphenyl)-N-methyl-p-toluamide | 91 |
Reaction conditions: Aryl (pseudo)halide (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), K₂CO₃ (2.0 equiv), 3 Å mol sieves (200 mg/mmol), toluene (0.25 M), 110 °C, 17 h. Yields are for isolated products.[2]
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Secondary Amides, Carbamates, and Sulfonamides
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methyl-p-toluamide | N-Methyl-N,4-di-p-tolylacetamide | 85 |
| 2 | 4-Chloroanisole | N-Methyl-p-toluamide | N-(4-methoxyphenyl)-N-methyl-p-toluamide | 88 |
| 3 | 2-Chlorotoluene | N-Methyl-p-toluamide | N-Methyl-N-o-tolyl-p-toluamide | 75 |
| 4 | 4-Chlorotoluene | tert-Butyl methylcarbamate | tert-Butyl methyl(p-tolyl)carbamate | 87 |
| 5 | 4-Chlorotoluene | N-Methylmethanesulfonamide | N-Methyl-N-(p-tolyl)methanesulfonamide | 83 |
Reaction conditions: Aryl chloride (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), Cs₂CO₃ (2.0 equiv), 3 Å mol sieves (200 mg/mmol), solvent (0.25 M), 110 °C, 18 h. Yields are for isolated products.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using a G3 Precatalyst
This protocol is adapted for this compound from a general procedure for tBuXPhos Pd G3 and is applicable to a wide range of aryl and heteroaryl halides.[3]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Boronic acid or boronic ester (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Degassed water (if required, 0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and this compound.
-
Seal the vessel with a septum and purge with a stream of inert gas (argon or nitrogen) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe at this point.
-
Add the degassed solvent and water (if using) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by an appropriate method (TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the aryl chloride (if solid), base, and this compound.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC, GC, or LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
This compound is a versatile and highly active precatalyst for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its well-defined activation mechanism ensures the efficient generation of the active L-Pd(0) species, leading to high yields and broad substrate scope in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reliable construction of complex molecular targets.
References
The Pivotal Role of the Methanesulfonate Anion in Third-Generation Grubbs Precatalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Third-generation Grubbs (G3) precatalysts have emerged as powerful tools in olefin metathesis, a cornerstone of modern organic synthesis and drug development. While the core structure of these ruthenium-based catalysts is well-understood, the nuanced role of the anionic ligands, particularly the methanesulfonate (mesylate, OMs) anion, is critical to optimizing their performance. This technical guide elucidates the multifaceted role of the methanesulfonate anion in G3 precatalysts, drawing parallels from analogous catalyst systems to highlight its impact on initiation, stability, and overall catalytic efficacy. While direct comparative quantitative data for methanesulfonate-containing Grubbs G3 precatalysts is not extensively published, insights from related systems and the fundamental principles of organometallic chemistry provide a strong framework for understanding its advantages.
Introduction to Third-Generation Grubbs Catalysts
Third-generation Grubbs catalysts are characterized by the replacement of a phosphine ligand from the second-generation catalysts with two labile pyridine-based ligands. This modification leads to significantly faster initiation rates, making them highly efficient for a wide range of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[1] The general structure consists of a ruthenium carbene center, an N-heterocyclic carbene (NHC) ligand, two anionic ligands, and two labile ligands. The nature of these ligands, especially the anionic ones, plays a crucial role in the catalyst's performance.
The Methanesulfonate Anion: A Key Modulator of Catalytic Activity
While chloride is a common anionic ligand in Grubbs catalysts, the substitution with a methanesulfonate anion offers significant, albeit indirectly documented, advantages. The enhanced performance can be attributed to the electronic and coordinating properties of the methanesulfonate group.
Enhanced Initiation Rates through Electronic Effects
The methanesulfonate anion is more electron-withdrawing than the chloride anion. This electronic perturbation is believed to play a significant role in accelerating the initiation of the precatalyst. In analogous palladium-based Buchwald G3 precatalysts, replacing the chloride with the more electron-withdrawing and non-coordinating methanesulfonate was a key development. This modification resulted in more versatile precatalysts with remarkably long life in solution. By analogy, in Grubbs G3 precatalysts, the electron-withdrawing nature of the methanesulfonate anion likely weakens the bond of the trans-ligated pyridine, facilitating its dissociation and the entry of the olefin substrate into the catalytic cycle.
Improved Stability and Longevity
The methanesulfonate anion is considered a weakly coordinating anion. This property is advantageous for catalytic systems as it promotes the generation of a more reactive, coordinatively unsaturated active species. Furthermore, the enhanced stability of precatalysts containing methanesulfonate has been noted in other systems, contributing to a longer catalyst lifetime in solution. This increased stability is crucial for reactions requiring longer reaction times or for processes in industrial settings where catalyst longevity is a key economic factor.
Catalyst Activation Pathway
The activation of a third-generation Grubbs precatalyst is a critical step that initiates the catalytic cycle. The process involves the dissociation of one of the labile pyridine ligands to generate a 14-electron active species, which can then coordinate with an olefin substrate.
Caption: General activation pathway of a G3 precatalyst.
The methanesulfonate anion is believed to facilitate the initial pyridine dissociation, thereby lowering the activation energy barrier for the formation of the active catalytic species.
Quantitative Data and Experimental Protocols
Direct quantitative comparisons of Grubbs G3 precatalysts with methanesulfonate versus chloride anions are scarce in peer-reviewed literature. However, the principles outlined above suggest that a methanesulfonate-containing G3 precatalyst would exhibit faster initiation kinetics and potentially higher turnover numbers due to increased stability.
For researchers interested in exploring this, a typical experimental protocol for synthesizing a G3 precatalyst can be adapted. The synthesis of the analogous chloride-containing precatalyst, [(IMes)(3-Br-py)₂Cl₂Ru=CHPh], provides a template.
General Synthetic Protocol for a G3 Precatalyst
Note: This is a general procedure for the chloride version. To synthesize the methanesulfonate analogue, one would substitute the chloride source with a suitable methanesulfonate salt (e.g., silver methanesulfonate) during the synthesis of the ruthenium precursor or via a salt metathesis reaction on the final complex.
Materials:
-
Grubbs Second-Generation Catalyst [(IMes)(PCy₃)Cl₂Ru=CHPh]
-
3-Bromopyridine
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Grubbs Second-Generation Catalyst in the anhydrous solvent.
-
Add a molar excess (typically 2.2 equivalents) of 3-bromopyridine to the solution.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., ³¹P NMR to observe the disappearance of the phosphine signal).
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., pentane or hexanes) and collected by filtration.
Characterization: The resulting G3 precatalyst should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.
Experimental Workflow for Kinetic Analysis
The following workflow outlines a general procedure for comparing the initiation kinetics of different G3 precatalysts.
Caption: Workflow for comparative kinetic analysis.
Tabulated Data (Hypothetical Comparison Based on Inferred Properties)
Due to the lack of direct comparative data in the literature for Grubbs G3 precatalysts, the following table presents a hypothetical comparison based on the expected effects of the methanesulfonate anion. This is intended for illustrative purposes to guide research.
| Parameter | G3 Precatalyst (Cl⁻ Anion) | G3 Precatalyst (OMs⁻ Anion) - Expected | Reference |
| Initiation Rate Constant (k_obs) | Slower | Faster | (by analogy) |
| Solution Stability | Good | Excellent | (by analogy) |
| Turnover Number (TON) | High | Potentially Higher | Inferred |
| Functional Group Tolerance | Broad | Broad | [1] |
Conclusion
The methanesulfonate anion, while not as commonly documented as chloride in the context of Grubbs G3 precatalysts, likely plays a pivotal role in enhancing catalytic performance. By leveraging its electron-withdrawing nature and weak coordinating ability, it is anticipated to accelerate catalyst initiation and improve overall stability. For researchers and professionals in drug development and materials science, exploring the use of methanesulfonate-containing G3 precatalysts could unlock new levels of efficiency and robustness in olefin metathesis reactions, paving the way for the synthesis of complex molecules with greater control and yield. Further experimental studies are warranted to quantify these expected benefits and fully elucidate the impact of the methanesulfonate anion in this important class of catalysts.
References
The Pivotal Role of JackiePhos: A Technical Guide to its Electronic and Steric Effects in Catalysis
For Immediate Release
This technical guide provides an in-depth analysis of the electronic and steric properties of the JackiePhos ligand, a highly effective biaryl monophosphine ligand in the Buchwald ligand family. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key characteristics of JackiePhos that contribute to its success in challenging cross-coupling reactions. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of catalytic processes to facilitate a comprehensive understanding of this powerful catalytic tool.
Introduction to JackiePhos
JackiePhos, chemically known as 2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a cornerstone of modern organometallic chemistry. Its unique architecture, featuring a bulky and electron-deficient biphenyl backbone, imparts exceptional reactivity and stability to palladium catalysts. These properties are critical for facilitating a wide range of cross-coupling reactions, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are indispensable transformations in the synthesis of pharmaceuticals and complex organic molecules.
The strategic placement of four trifluoromethyl (-CF₃) groups on the phosphine-bound phenyl rings significantly influences the ligand's electronic nature, rendering it highly electron-deficient. This electronic characteristic enhances the electrophilicity of the palladium center, promoting key steps in the catalytic cycle. Concurrently, the sterically demanding 2′,4′,6′-triisopropylphenyl group and the overall bulky biaryl framework create a well-defined coordination sphere around the metal, which is crucial for controlling reactivity and selectivity.
Quantitative Analysis of Steric and Electronic Properties
The efficacy of a phosphine ligand is fundamentally governed by its steric and electronic parameters. For JackiePhos, these have been elucidated through computational studies, providing valuable insights for catalyst design and reaction optimization.
Steric Parameters
The steric bulk of JackiePhos is a defining feature that contributes to the stability of the active catalytic species and promotes challenging reductive elimination steps. Key quantitative measures of its steric profile are the cone angle and the percent buried volume.
| Parameter | Value | Conformation/Coordination |
| Linear Cone Angle (θL) | 236.2° | Open |
| 209.5° | Closed | |
| Percent Buried Volume (%Vbur) | 51.4% | Linear |
| 36.1% | Tetrahedral | |
| 30.9% | Octahedral |
Data sourced from computational analysis presented in "Computational assessment on the Tolman cone angles for P-ligands."
Electronic Parameters
Experimental Protocols
The following sections provide detailed experimental methodologies for key cross-coupling reactions where JackiePhos has proven to be a highly effective ligand.
Buchwald-Hartwig Amination of Aryl Nonaflates with Secondary Acyclic Amides
This protocol outlines a typical procedure for the palladium-catalyzed N-arylation of a secondary amide using JackiePhos as the ligand.
Reaction Setup:
An oven-dried Schlenk tube is charged with [(allyl)PdCl]₂ (1 mol%), JackiePhos (2 mol%), and K₂CO₃ (2.0 equivalents). The tube is evacuated and backfilled with argon. Toluene (0.25 M), the aryl nonaflate (1.0 equivalent), and the secondary amide (1.2 equivalents) are then added via syringe.
Reaction Execution:
The reaction mixture is stirred and heated to 110 °C for the specified reaction time.
Work-up and Purification:
Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired N-aryl amide.
Suzuki-Miyaura Coupling of Aryl Chlorides
While a specific protocol detailing the use of JackiePhos for the Suzuki-Miyaura coupling of aryl chlorides is not extensively documented, a general procedure employing a similar class of Buchwald ligands can be adapted. The high reactivity of JackiePhos-based catalysts suggests they would be highly effective under these or similar conditions.
General Protocol (Adaptable for JackiePhos):
Reaction Setup:
To a glovebox-dried vial is added the aryl chloride (1.0 mmol), the boronic acid (1.5 mmol), and a suitable base such as K₃PO₄ (2.0 mmol). A solution of a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and JackiePhos (2-4 mol%) in an appropriate solvent (e.g., toluene, dioxane, or t-AmOH) is then added.
Reaction Execution:
The vial is sealed and the reaction mixture is stirred at a specified temperature (typically ranging from room temperature to 110 °C) until the starting material is consumed, as monitored by GC or TLC.
Work-up and Purification:
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash chromatography.
Visualizing Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps in the catalytic cycles of the Buchwald-Hartwig amination and a generic cross-coupling reaction, highlighting the central role of the JackiePhos ligand.
Figure 1: Catalytic cycle for the Buchwald-Hartwig Amination.
Figure 2: General experimental workflow for a cross-coupling reaction.
Conclusion
JackiePhos stands out as a premier ligand for palladium-catalyzed cross-coupling reactions due to its well-defined and potent combination of steric and electronic properties. Its significant steric bulk stabilizes the active catalytic species, while its pronounced electron-deficient nature facilitates crucial bond-forming steps. This guide provides a foundational understanding of these characteristics, supported by quantitative data and practical experimental protocols, to empower researchers in leveraging the full potential of JackiePhos in their synthetic endeavors. The continued exploration and application of this ligand are expected to drive further innovation in catalysis and the development of novel chemical entities.
In-Depth Technical Guide to the Safety of JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for JackiePhos Pd G3, a third-generation Buchwald precatalyst. The information is compiled from various supplier data and safety information to ensure safe handling and use in research and development settings.
Chemical Identification and Properties
This compound is a palladium-based precatalyst used in a variety of cross-coupling reactions.[1] Its key identifiers and physical and chemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | Methanesulfonato--INVALID-LINK--palladium(II) | ChemScene[2] |
| CAS Number | 2102544-35-2 | Sigma-Aldrich, ChemScene[2] |
| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | ChemScene[2] |
| Molecular Weight | 1166.39 g/mol | ChemScene[2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 195-197 °C (decomposition) | Sigma-Aldrich |
| Purity | ≥98% | ChemScene[2] |
| Storage Temperature | 4°C | ChemScene[2] |
Computational Chemistry Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 73.86 | ChemScene[2] |
| LogP | 13.0066 | ChemScene[2] |
| Hydrogen Bond Acceptors | 6 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Rotatable Bonds | 10 | ChemScene[2] |
Hazard Identification
Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source: ChemScene[2]
Precautionary Statements:
A comprehensive set of precautionary statements is provided to ensure safe handling:
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P330: Rinse mouth. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Storage | P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Source: ChemScene
Experimental Protocols & Safe Handling
While specific experimental protocols for the safety testing of this compound are not publicly available, established procedures for handling air-sensitive and potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE) Workflow:
The following diagram outlines the mandatory personal protective equipment to be used when handling this compound.
Caption: Mandatory PPE for handling this compound.
Handling and Storage Protocol:
-
Inert Atmosphere: this compound should be handled and stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[2]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 4°C.[2] Protect from light.[2]
-
Avoidance: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting and Accidental Release Measures
| Measure | Protocol |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), sulfur oxides, phosphorus oxides, hydrogen fluoride, and palladium oxides. |
| Accidental Release | Wear respiratory protection. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |
Toxicological and Ecological Information
Stability and Reactivity
This compound is stable under recommended storage conditions.[1] However, it is sensitive to air and moisture. Avoid contact with strong oxidizing agents.
Disposal Considerations
Dispose of this product in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.
Signaling Pathway for Safe Handling Logic
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
JackiePhos Pd G3: A Technical Guide to Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JackiePhos Pd G3 is a third-generation Buchwald precatalyst widely utilized in academic and industrial research for its high efficiency and broad applicability in palladium-catalyzed cross-coupling reactions. Its robust performance, even with challenging substrates, makes it a valuable tool in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals. This guide provides an in-depth overview of its commercial availability, key applications with detailed experimental protocols, and the fundamental catalytic cycle.
Commercial Availability and Suppliers
This compound is commercially available from several major chemical suppliers, ensuring its accessibility for research and development purposes. The primary suppliers and their typical product offerings are summarized below.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | This compound | 2102544-35-2 | ≥95% | 100 mg, 500 mg, 1 g, 5 g[1] |
| Fisher Scientific | Sigma-Aldrich this compound | 2102544-35-2 | - | 1 g[2] |
| Alkali Scientific | This compound, MilliporeSigma® | 2102544-35-2 | - | 5 g |
Note: Availability and offered quantities are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Core Technical Specifications
| Property | Value | Reference |
| Chemical Name | [2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | [1] |
| Synonym | JackiePhos-Pd-G3 | [1] |
| CAS Number | 2102544-35-2 | [1] |
| Molecular Formula | C₅₂H₅₀F₁₂NO₅PPdS | [1] |
| Molecular Weight | 1166.40 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 195-197 °C (decomposition) | [1] |
Catalytic Applications and Experimental Protocols
This compound is a versatile precatalyst effective for a range of cross-coupling reactions critical to modern organic synthesis. Its high reactivity and stability are attributed to the electron-deficient nature of the JackiePhos ligand, which facilitates key steps in the catalytic cycle.
General Catalytic Cycle
The third-generation (G3) Buchwald precatalysts are designed for the efficient in situ generation of the active monoligated Pd(0) species. The generally accepted catalytic cycle for cross-coupling reactions using this compound is initiated by the activation of the precatalyst, followed by oxidative addition, transmetalation (or amine coordination and deprotonation in the case of Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the active catalyst.
Buchwald-Hartwig Amination
This compound is particularly effective in the N-arylation of a variety of amines, including challenging substrates like acyclic secondary amides.
Experimental Protocol: N-Arylation of Secondary Acyclic Amides
This protocol is adapted from a study on the efficient N-arylation of acyclic secondary amides with aryl nonaflates, triflates, and chlorides.
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 equiv.), the secondary amide (2.5 equiv.), the appropriate base (e.g., K₃PO₄, 3.0 equiv.), and 3 Å molecular sieves (200 mg/mmol of aryl halide).
-
Catalyst System: A stock solution of [(allyl)PdCl]₂ (1 mol%) and JackiePhos (5 mol%) in toluene is prepared. The required volume of this solution is added to the vial.
-
Solvent: Toluene is added to achieve a final concentration of 0.25 M with respect to the aryl halide.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 110 °C for 17-42 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired N-aryl amide.
| Aryl Halide | Amide | Base | Product Yield (%) |
| 4-Chlorotoluene | N-Methylbenzamide | K₃PO₄ | 85 |
| 1-Chloro-4-methoxybenzene | N-Methylacetamide | K₃PO₄ | 78 |
| 1-Chloro-3,5-dimethylbenzene | N-Ethylpropionamide | K₃PO₄ | 92 |
Data is representative and adapted from literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Suzuki-Miyaura Coupling
This compound is also suitable for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides or triflates.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the aryl halide or triflate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst: this compound (typically 1-2 mol%) is added.
-
Solvent: A degassed solvent or solvent mixture (e.g., toluene, dioxane, THF, often with water) is added to achieve a concentration of 0.1-0.5 M.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 1-24 hours, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.
| Aryl Halide | Boronic Acid | Base | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 80 | >95 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | 100 | 92 |
| 2-Chloropyridine | Thiophene-2-boronic acid | Cs₂CO₃ | 80 | 88 |
This is a generalized protocol. Optimal conditions may vary.
Stille Coupling
This catalyst is also employed in Stille coupling reactions, which form carbon-carbon bonds between organotin compounds and organic halides or triflates.
General Experimental Protocol: Stille Coupling
-
Reaction Setup: Under an inert atmosphere, the aryl halide or triflate (1.0 equiv.) and the organostannane (1.1-1.3 equiv.) are added to a reaction vessel.
-
Catalyst: this compound (1-3 mol%) is added.
-
Solvent: Anhydrous and degassed solvent such as toluene, dioxane, or THF is added.
-
Additives: In some cases, a copper(I) co-catalyst or a fluoride source (e.g., CsF) may be beneficial.
-
Reaction Conditions: The mixture is heated to 80-120 °C and stirred for 2-24 hours.
-
Work-up and Purification: The reaction mixture is cooled, and a saturated aqueous solution of KF is often added to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the organic layer is dried and concentrated. The product is purified by column chromatography.
Conclusion
This compound is a highly effective and versatile third-generation Buchwald precatalyst with broad commercial availability. Its application in a wide range of cross-coupling reactions, particularly the Buchwald-Hartwig amination of challenging substrates, makes it an invaluable tool for synthetic chemists in academia and industry. The provided experimental protocols serve as a starting point for reaction optimization, and the catalytic cycle diagram illustrates the fundamental mechanistic pathway. For specific applications, further optimization of reaction parameters may be necessary to achieve desired outcomes.
References
Methodological & Application
Application Notes and Protocols for JackiePhos Pd G3 Catalyzed Stille Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Stille cross-coupling reaction utilizing the highly efficient JackiePhos Pd G3 catalyst. This third-generation Buchwald precatalyst offers excellent stability and reactivity, enabling the formation of carbon-carbon bonds between organostannanes and organic halides under mild conditions.
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1] The reaction's tolerance of a wide array of functional groups makes it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] this compound is a third-generation (G3) palladium precatalyst that has demonstrated high efficacy in facilitating challenging cross-coupling reactions.[3] Its design, incorporating a bulky, electron-rich biarylphosphine ligand, ensures high stability and catalytic activity.[3]
The this compound precatalyst is an air- and moisture-stable solid that readily forms the active monoligated Pd(0) species under the reaction conditions, simplifying reaction setup and improving reproducibility.[3] The unique structure of the JackiePhos ligand is crucial for stabilizing the palladium center throughout the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.[3]
Catalytic Cycle
The generally accepted mechanism for the Stille cross-coupling reaction is illustrated below. The this compound precatalyst enters the catalytic cycle by generating the active L-Pd(0) species.
Data Presentation: Substrate Scope in C(sp²)-C(sp³) Coupling
The following table summarizes the scope of the Stille cross-coupling reaction between various aryl halides and tributyl(iodomethyl)stannane, a key step in the synthesis of analogues of the HIV NNRTI doravirine.[3][4][5] This reaction highlights the utility of this compound in forming C(sp²)-C(sp³) bonds.
| Entry | Aryl Halide (R¹-X) | Product (R¹-CH₂I) | Yield (%) |
| 1 | 3-Iodo-5-methoxypyridine | 3-(Iodomethyl)-5-methoxypyridine | 85 |
| 2 | 3-Bromo-5-chloropyridine | 3-Chloro-5-(iodomethyl)pyridine | 78 |
| 3 | 1-Bromo-3,5-difluorobenzene | 1-(Iodomethyl)-3,5-difluorobenzene | 92 |
| 4 | 4-Bromo-2-fluoro-1-methoxybenzene | 4-(Iodomethyl)-2-fluoro-1-methoxybenzene | 88 |
| 5 | 2-Bromo-6-methoxynaphthalene | 2-(Iodomethyl)-6-methoxynaphthalene | 75 |
| 6 | 4-Iodo-1H-pyrazole | 4-(Iodomethyl)-1H-pyrazole | 65 |
| 7 | 5-Bromo-1,3-dimethyl-1H-pyrazole | 5-(Iodomethyl)-1,3-dimethyl-1H-pyrazole | 72 |
| 8 | 2-Bromo-5-(trifluoromethyl)pyridine | 2-(Iodomethyl)-5-(trifluoromethyl)pyridine | 81 |
Experimental Protocols
General Procedure for C(sp²)-C(sp³) Stille Cross-Coupling [3][4][5]
This protocol describes a general method for the coupling of aryl halides with tributyl(iodomethyl)stannane catalyzed by this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Tributyl(iodomethyl)stannane (1.2 equiv)
-
This compound (5 mol%)
-
Copper(I) chloride (CuCl) (1.5 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (if solid), this compound, and CuCl.
-
Add anhydrous, degassed DMF via syringe.
-
If the aryl halide is a liquid, add it via syringe at this point.
-
Add tributyl(iodomethyl)stannane via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of KF (1 M).
-
Stir the mixture vigorously for 30 minutes to precipitate the tin fluoride salts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]
-
Palladium catalysts and phosphine ligands should also be handled with care.
-
Inert atmosphere techniques are crucial for the success of the reaction.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and degassed.
-
Verify the quality of the organostannane reagent.
-
Increase catalyst loading or reaction time.
-
-
Formation of Homocoupled Product:
-
This can be a side reaction of the organostannane.[2] Ensure slow addition of the organostannane or consider using a different solvent.
-
-
Difficulty in Removing Tin Byproducts:
-
The aqueous KF workup is generally effective. Multiple washes may be necessary.
-
Alternatively, purification by flash chromatography on silica gel is often successful in separating the desired product from tin residues.
-
By following these protocols, researchers can effectively utilize this compound for the Stille cross-coupling reaction to synthesize a wide range of valuable organic compounds.
References
- 1. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a sp2-sp3 Stille Cross-Coupling for Rapid Synthesis of HIV NNRTI Doravirine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Development of a sp2âsp3 Stille Cross-Coupling for Rapid Synthesis of HIV NNRTI Doravirine Analogues - Organic Letters - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Using JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of catalyst is critical for the success of these transformations, particularly when dealing with challenging substrates. JackiePhos Pd G3 is a third-generation palladium precatalyst that offers significant advantages in Suzuki-Miyaura couplings.[1] These precatalysts are air- and moisture-stable, exhibit high solubility in common organic solvents, and facilitate the rapid and quantitative generation of the active monoligated Pd(0) species.[1] This stability and high activity often lead to reactions with lower catalyst loadings, shorter reaction times, and a broader substrate scope compared to earlier generation catalysts.[1]
This document provides a detailed protocol for performing Suzuki-Miyaura coupling reactions using this compound, including recommended reaction conditions, a general experimental procedure, and representative data on the scope of the reaction with various substrates.
Key Features of this compound
-
High Stability: Air- and moisture-stable, allowing for easier handling and setup.[1]
-
High Activity: Enables low catalyst loadings, typically in the range of 0.5-2 mol%.
-
Broad Substrate Scope: Effective for the coupling of a wide range of aryl and heteroaryl chlorides and bromides.[1]
-
Rapid Activation: Efficiently generates the active catalytic species under mild conditions.[1]
-
Reproducibility: As a well-defined precatalyst, it provides more consistent and reproducible results.[1]
Catalytic Cycle and Activation
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The this compound precatalyst enters this cycle after an initial activation step. In the presence of a base, the G3 precatalyst is believed to generate the active LPd(0) species (where L = JackiePhos). This highly reactive, monoligated palladium complex then proceeds through the catalytic cycle to form the desired carbon-carbon bond.
Figure 1. Activation of this compound and the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of aryl halides with boronic acids using this compound. This procedure can be adapted for a variety of substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., dioxane, THF, toluene, n-butanol)
-
Water (optional, but often beneficial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and this compound.
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe at this point.
-
Add the degassed solvent and water (if using) via syringe. A typical solvent-to-water ratio is 10:1.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Substrate Scope and Performance Data
This compound is effective for the coupling of a wide range of aryl and heteroaryl halides with various boronic acids. The following tables summarize representative data for Suzuki-Miyaura coupling reactions catalyzed by G3 precatalysts with bulky biarylphosphine ligands, which are expected to show similar performance to this compound.
Table 1: Coupling of Various Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | >95 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 96 |
| 4 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | >95 |
Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.
Table 2: Coupling of 4-Chlorotoluene with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methylbiphenyl | 98 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 97 |
| 3 | 2-Methylphenylboronic acid | 2,4'-Dimethylbiphenyl | 95 |
| 4 | 3-Furylboronic acid | 3-(4-Methylphenyl)furan | 92 |
Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.
Table 3: Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >98 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 97 |
| 3 | 2-Bromotoluene | 2-Methylbiphenyl | 98 |
| 4 | 3-Bromopyridine | 3-Phenylpyridine | 95 |
Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper storage and handling of the precatalyst. Use fresh catalyst if necessary. |
| Poor quality reagents | Use pure, dry solvents and reagents. Ensure the boronic acid has not decomposed. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. | |
| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly. |
| Protodeborylation of boronic acid | Reaction temperature too high or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. Consider using a milder base. |
Conclusion
This compound is a highly effective and versatile precatalyst for Suzuki-Miyaura coupling reactions. Its stability, high activity, and broad substrate scope make it an excellent choice for a wide range of synthetic applications in research and drug development. The provided protocol offers a reliable starting point for researchers, and the troubleshooting guide can assist in overcoming common challenges. By leveraging the advantages of this third-generation Buchwald precatalyst, scientists can efficiently construct complex molecules for various research and development endeavors.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of Aryl Halides with JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of aryl halides with amines.[1][2][3] This reaction has broad applications in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The development of sophisticated phosphine ligands and palladium precatalysts has significantly expanded the scope and efficiency of this transformation.
JackiePhos Pd G3 is a third-generation Buchwald precatalyst that offers high reactivity and stability, facilitating the coupling of a wide range of aryl halides and amines under mild conditions.[1][4] Its design allows for the efficient in situ generation of the active monoligated Pd(0) species, often leading to lower catalyst loadings and shorter reaction times.[1][5] These application notes provide detailed protocols and a summary of the substrate scope for the Buchwald-Hartwig amination of aryl halides utilizing the this compound precatalyst.
Catalytic Cycle and Reaction Workflow
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The this compound precatalyst enters the catalytic cycle after activation by a base to form the active Pd(0) species.
Caption: Catalytic cycle and experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Substrate Scope and Yields
The this compound precatalyst has demonstrated high efficacy in the N-arylation of a variety of secondary acyclic amides with a diverse range of aryl chlorides and aryl nonaflates/triflates. The following tables summarize the scope of this transformation.
Table 1: Pd-Catalyzed Coupling of Aryl Chlorides with Secondary Amides, Carbamates, and Sulfonamides [6]
| Entry | Aryl Chloride (ArCl) | Amide/Carbamate/Sulfonamide | Product | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methyl-N-phenylacetamide | N-(4-tolyl)-N-methyl-N-phenylacetamide | 85 |
| 2 | 4-Chloroanisole | N-Methyl-N-phenylacetamide | N-(4-methoxyphenyl)-N-methyl-N-phenylacetamide | 92 |
| 3 | 2-Chlorotoluene | N-Methyl-N-phenylacetamide | N-(2-tolyl)-N-methyl-N-phenylacetamide | 78 |
| 4 | 4-Chlorotoluene | Methyl phenylcarbamate | Methyl (4-tolyl)(phenyl)carbamate | 88 |
| 5 | 4-Chlorotoluene | N,4-Dimethyl-N-phenylbenzenesulfonamide | N-(4-tolyl)-N,4-dimethyl-N-phenylbenzenesulfonamide | 75 |
Reaction Conditions: ArCl (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), K₃PO₄ (2.0 equiv), 3 Å mol sieves (200 mg/mmol), toluene (0.25 M), 110 °C, 18 h. Yields are for isolated products.[6]
Table 2: Pd-Catalyzed Coupling of Aryl Nonaflates and Triflates with Secondary Amides [6]
| Entry | Aryl Nonaflate/Triflate (ArOX) | Amide | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl nonaflate | N-Methyl-N-phenylacetamide | N-(4-tert-butylphenyl)-N-methyl-N-phenylacetamide | 95 |
| 2 | 4-Methoxyphenyl nonaflate | N-Methyl-N-phenylacetamide | N-(4-methoxyphenyl)-N-methyl-N-phenylacetamide | 98 |
| 3 | 2-Methylphenyl nonaflate | N-Methyl-N-phenylacetamide | N-(2-methylphenyl)-N-methyl-N-phenylacetamide | 89 |
| 4 | 4-tert-Butylphenyl triflate | N-Methyl-N-phenylacetamide | N-(4-tert-butylphenyl)-N-methyl-N-phenylacetamide | 93 |
Reaction Conditions: ArONf/ArOTf (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), K₂CO₃ (2.0 equiv), 3 Å mol sieves (200 mg/mmol), toluene (0.25 M), 110 °C, 17 h. Yields are for isolated products.[6]
Experimental Protocols
The following are general procedures for the Buchwald-Hartwig amination using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
General Procedure for the Coupling of Aryl Chlorides with Secondary Amides: [6]
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride (1.0 equiv), the secondary amide (2.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and 3 Å molecular sieves (200 mg per mmol of aryl chloride).
-
In a separate vial, prepare the catalyst solution by dissolving [(allyl)PdCl]₂ (1 mol%) and JackiePhos (5 mol%) in anhydrous, degassed toluene to achieve a final reaction concentration of 0.25 M.
-
Seal the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Coupling of Aryl Nonaflates/Triflates with Secondary Amides: [6]
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl nonaflate or triflate (1.0 equiv), the secondary amide (2.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and 3 Å molecular sieves (200 mg per mmol of aryl sulfonate).
-
In a separate vial, prepare the catalyst solution by dissolving [(allyl)PdCl]₂ (1 mol%) and JackiePhos (5 mol%) in anhydrous, degassed toluene to achieve a final reaction concentration of 0.25 M.
-
Seal the reaction vessel under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to 110 °C and stir for 17 hours.
-
Follow steps 6-11 from the aryl chloride procedure for reaction monitoring, workup, and purification.
Troubleshooting
Successful Buchwald-Hartwig amination reactions depend on the careful exclusion of air and moisture, the purity of reagents, and the appropriate choice of reaction parameters.
References
- 1. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Reaction with JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone in synthetic organic chemistry, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. JackiePhos Pd G3 is a third-generation Buchwald precatalyst known for its high reactivity, air and moisture stability, and broad functional group tolerance.[2][3] Its bulky and electron-rich biarylphosphine ligand, JackiePhos, facilitates the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic turnover.[2] These attributes make this compound an excellent choice for challenging Heck coupling reactions.
These application notes provide an overview of the experimental conditions, a general protocol, and the catalytic cycle for the Heck reaction using this compound.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The this compound precatalyst readily enters this cycle upon activation.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Conditions
The successful execution of a Heck reaction using this compound depends on the careful selection of several parameters. Below is a summary of typical conditions. Note that optimization is often necessary for specific substrate combinations.
| Parameter | General Recommendation | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are often achievable with highly reactive substrates. For challenging substrates, a higher loading may be required. |
| Substrates | Aryl/vinyl halides (I, Br, Cl) or triflates; various alkenes | Electron-deficient and sterically unhindered aryl halides are generally more reactive. Electron-rich and electron-poor alkenes are typically well-tolerated. |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., Et₃N, DIPEA) | The choice of base can significantly impact the reaction rate and yield. Inorganic bases are often preferred for their robustness. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, DMF, Acetonitrile) | The solvent should be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates, such as aryl chlorides. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). |
Representative Experimental Protocol
This protocol describes a general procedure for the Heck coupling of an aryl bromide with an alkene using this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: General experimental workflow for a Heck coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and this compound (0.02 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed 1,4-dioxane (5 mL) followed by the alkene (1.2 mmol) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired substituted alkene.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Considerations
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure should be carried out behind a blast shield.
Disclaimer: This document provides a general guideline for the Heck reaction using this compound. The optimal reaction conditions may vary depending on the specific substrates and should be determined through experimentation.
References
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes using JackiePhos Pd G3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures.[2] The use of highly efficient and robust catalyst systems is crucial for the broad applicability and success of this transformation. JackiePhos Pd G3 is a third-generation palladium precatalyst that offers significant advantages in this context.[3] As an air- and moisture-stable solid, it simplifies reaction setup and enhances reproducibility. The JackiePhos ligand, a bulky and electron-rich biarylphosphine, facilitates high catalytic activity and broad substrate scope, enabling the coupling of a wide range of electronically and sterically diverse substrates.[3]
Catalyst System: this compound
This compound is a highly effective catalyst for Sonogashira couplings, enabling the reaction of various aryl and vinyl halides with terminal alkynes. Its high stability and reactivity stem from the design of the Buchwald-type phosphine ligand.
Reaction Mechanism
The Sonogashira coupling catalyzed by this compound typically proceeds via a copper-free catalytic cycle, which is often preferred to avoid issues associated with copper acetylide homocoupling. The generally accepted mechanism involves the following key steps:
-
Precatalyst Activation: The this compound precatalyst is activated under the reaction conditions to generate a catalytically active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.[3]
-
Deprotonation and Alkyne Binding: In the presence of a base, the terminal alkyne (R'-C≡CH) is deprotonated. The resulting acetylide coordinates to the Pd(II) complex.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the desired coupled product (R-C≡C-R') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols
Below are detailed protocols for a typical Sonogashira coupling reaction using the this compound catalyst. Both copper-free and copper-co-catalyzed conditions are described. The copper-free version is generally preferred to avoid the formation of alkyne homocoupling byproducts.
Protocol 1: Copper-Free Sonogashira Coupling (Preferred Method)
This protocol is adapted from a general procedure for robust Sonogashira reactions using a G3 precatalyst in an aqueous micellar medium, which offers a sustainable approach.[4]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
This compound (0.3 mol%)
-
Base (e.g., Triethylamine - Et3N) (2.0 equiv)
-
Solvent: THF and water with a surfactant (e.g., TPGS-750-M)[4]
-
Anhydrous, degassed solvents are recommended for optimal results.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv).
-
Add the surfactant solution in water, followed by THF as a co-solvent.[4]
-
Add the terminal alkyne (1.2 equiv) and the base (e.g., Et3N, 2.0 equiv).
-
Finally, add the this compound catalyst (0.3 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 45 °C) for the required time (typically 12-24 hours).[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Co-catalyzed Sonogashira Coupling
While often avoidable with G3 precatalysts, a copper co-catalyst can sometimes be beneficial for less reactive substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
This compound (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - Et3N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1-2 mol%), and CuI (2-4 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up and purification as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various aryl bromides with different terminal alkynes using a G3 Pd precatalyst under copper-free conditions, adapted from a study on a similar catalyst system.[4] These results demonstrate the broad applicability of this type of catalyst.
| Aryl Bromide | Terminal Alkyne | Product | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 95 |
| 4-Bromotoluene | Phenylacetylene | 4-Methyl-1-(phenylethynyl)benzene | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 88 |
| 4-Bromobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 91 |
| 3-Bromopyridine | Phenylacetylene | 3-(Phenylethynyl)pyridine | 85 |
| 4-Bromoanisole | 1-Octyne | 1-Methoxy-4-(oct-1-yn-1-yl)benzene | 98 |
| 4-Bromoanisole | 3,3-Dimethyl-1-butyne | 1-((3,3-Dimethylbut-1-yn-1-yl)oxy)-4-methoxybenzene | 96 |
| 2-Bromothiophene | Phenylacetylene | 2-(Phenylethynyl)thiophene | 89 |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for copper-free Sonogashira coupling.
References
Application Notes and Protocols for Negishi Coupling Reactions using JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate.[1] Due to the high functional group tolerance and the relatively high reactivity of organozinc reagents, the Negishi coupling has found broad application in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3]
Third-generation (G3) palladium precatalysts, such as JackiePhos Pd G3, have emerged as highly efficient and user-friendly catalysts for a variety of cross-coupling reactions, including the Negishi coupling.[4] These precatalysts are air- and moisture-stable, which simplifies handling and reaction setup.[5] this compound incorporates a bulky and electron-rich biarylphosphine ligand, which promotes the formation of the active monoligated Pd(0) species, leading to high catalytic activity and broad substrate scope, even with challenging or sterically hindered substrates.[4] The use of this compound can lead to high yields under mild reaction conditions with low catalyst loadings.[2]
Advantages of this compound in Negishi Coupling
-
High Stability: As a G3 precatalyst, this compound is air- and moisture-stable, allowing for easier handling and storage compared to earlier generation catalysts.[5]
-
Ease of Use: The precatalyst is designed for easy activation in situ, eliminating the need for the addition of external ligands.[4]
-
High Activity: The bulky and electron-rich JackiePhos ligand facilitates the key steps of the catalytic cycle, leading to high turnover numbers and efficiency.[4]
-
Broad Substrate Scope: Enables the coupling of a wide range of aryl and heteroaryl halides with various organozinc reagents.[2]
-
Mild Reaction Conditions: Often promotes reactions at lower temperatures and with lower catalyst loadings compared to less advanced catalytic systems.[2]
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the organozinc reagent (R²-ZnX) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the catalytically active Pd(0) species.[4]
Experimental Protocols
The following is a general protocol for a Negishi coupling reaction using this compound. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for specific substrates.
Materials
-
This compound (1-2 mol%)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)
-
Schlenk flask or glovebox for inert atmosphere setup
-
Standard laboratory glassware and magnetic stirrer
General Procedure
Caption: General experimental workflow for a Negishi coupling reaction.
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound and the aryl or heteroaryl halide to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask via syringe.
-
Initial Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution to the reaction mixture via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following table provides illustrative examples of Negishi coupling reactions. While specific data for this compound is not widely published in the form of comprehensive tables, the following represents typical results that can be expected with a highly efficient catalyst of this nature for the coupling of various aryl halides with organozinc reagents.
| Entry | Aryl Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylzinc chloride | 1 | THF | 60 | 12 | >95 |
| 2 | 2-Chlorobenzonitrile | Ethylzinc bromide | 2 | Dioxane | 80 | 18 | 92 |
| 3 | 3-Bromoanisole | Isopropylzinc chloride | 1.5 | Toluene | 70 | 16 | 94 |
| 4 | 4-Chloroacetophenone | (4-Fluorophenyl)zinc chloride | 2 | THF | 80 | 24 | 88 |
| 5 | 2-Bromopyridine | Methylzinc bromide | 1 | Dioxane | 60 | 10 | >95 |
| 6 | 1-Chloro-4-nitrobenzene | Benzylzinc chloride | 2 | Toluene | 100 | 12 | 90 |
Disclaimer: The data presented in this table is illustrative and intended to be representative of the high efficiency of modern palladium precatalysts in Negishi coupling reactions. Conditions and yields should be optimized for each specific substrate combination.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure strictly anhydrous and anaerobic conditions. The precatalyst may not have been efficiently reduced to the active Pd(0) species.
-
Poor Organozinc Reagent Quality: Use freshly prepared or titrated organozinc reagents, as they can degrade upon exposure to air or moisture.
-
-
Formation of Side Products:
-
Homocoupling: The formation of R¹-R¹ or R²-R² may occur. This can often be minimized by adjusting the reaction temperature, catalyst loading, or the rate of addition of the organozinc reagent.
-
Proto-demetalation: The organozinc reagent can be quenched by trace amounts of water. Ensure all reagents and solvents are thoroughly dried.
-
By following these guidelines and optimizing the reaction conditions, this compound can serve as a highly effective and reliable catalyst for a wide range of Negishi cross-coupling reactions, facilitating the efficient synthesis of valuable chemical entities.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols: Hiyama Coupling Reactions Catalyzed by JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates. This reaction has gained significant attention as a milder and less toxic alternative to other cross-coupling methods, such as Stille (organotin) and Suzuki (organoboron) couplings. JackiePhos Pd G3 is a third-generation Buchwald precatalyst known for its high reactivity, stability, and broad applicability in various cross-coupling reactions.[1] The use of a G3 precatalyst offers advantages such as ease of handling, accurate catalyst loading, and rapid formation of the active catalytic species.[2] While specific literature on the Hiyama coupling applications of this compound is limited, its established efficacy in related transformations suggests its potential for efficient and high-yielding Hiyama cross-coupling reactions.
These application notes provide a general framework for employing this compound in Hiyama coupling reactions, including a proposed catalytic cycle, a general experimental protocol, and expected outcomes based on the principles of cross-coupling chemistry.
Catalytic Cycle
The proposed catalytic cycle for the Hiyama coupling reaction catalyzed by this compound is initiated by the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. The bulky and electron-rich JackiePhos ligand stabilizes the palladium center throughout the catalytic cycle.
Caption: Proposed catalytic cycle for the Hiyama coupling.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Hiyama coupling reaction using this compound. Proper inert atmosphere techniques are crucial for optimal results.
Caption: General experimental workflow for Hiyama coupling.
Application Notes
This compound is anticipated to be an effective catalyst for the Hiyama coupling of a variety of aryl halides and organosilanes. Key considerations for reaction optimization include:
-
Aryl Halide: The reactivity of the aryl halide typically follows the order I > Br > Cl. Due to the high activity of this compound, the coupling of less reactive aryl chlorides is expected to be feasible.
-
Organosilane: Aryl trialkoxysilanes or arylfluorosilanes are commonly used. The nature of the silicon substituents can influence the ease of transmetalation.
-
Activator: A fluoride source, such as tetrabutylammonium fluoride (TBAF), is generally required to activate the organosilane for transmetalation. The choice and amount of activator can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF), dioxane, or toluene are typically employed.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrates.
-
Catalyst Loading: Due to the high efficiency of G3 precatalysts, low catalyst loadings (e.g., 0.5-2 mol%) are often sufficient.
Quantitative Data (Hypothetical)
| Entry | Aryl Halide | Organosilane | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenyltrimethoxysilane | 4-Methoxybiphenyl | >95 |
| 2 | 4-Chlorotoluene | Phenyltrimethoxysilane | 4-Methylbiphenyl | 85-95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenyltrimethoxysilane | 4-(Trifluoromethyl)biphenyl | >95 |
| 4 | 2-Bromopyridine | Phenyltrimethoxysilane | 2-Phenylpyridine | 80-90 |
Experimental Protocols
General Protocol for Hiyama Cross-Coupling of an Aryl Halide with an Organosilane
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organosilane (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mmol, 1.5 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) (to make a 0.1-0.2 M solution)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid) and this compound.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organosilane (if liquid) via syringe. If the aryl halide is a liquid, add it at this stage.
-
Add the TBAF solution dropwise via syringe.
-
Place the reaction vial in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Inert atmosphere techniques are crucial for this reaction.
-
Palladium compounds are toxic and should be handled with care.
-
Fluoride sources like TBAF are corrosive and toxic; handle with appropriate personal protective equipment (gloves, safety glasses).
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Synthesis of HIV NNRTI Doravirine Analogues using JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of analogues of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine, employing the highly efficient JackiePhos Pd G3 precatalyst. The protocols focus on the key C-N cross-coupling reaction, a crucial step in the modification of the core structure of Doravirine to explore structure-activity relationships (SAR) and develop novel therapeutic agents against HIV-1.
Introduction
Doravirine is a potent NNRTI with a favorable resistance profile against common HIV-1 mutations.[1] The synthesis of its analogues is a critical endeavor in the discovery of next-generation NNRTIs with improved efficacy, safety, and resistance profiles. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds in pharmaceutical synthesis.[2][3]
This compound is a third-generation palladium precatalyst that offers several advantages for such transformations.[4][5] Its high reactivity, stability, and broad functional group tolerance make it an excellent choice for the synthesis of complex molecules like Doravirine analogues.[4][6] This precatalyst facilitates the efficient coupling of a variety of amines with the pyridone core of Doravirine, enabling the rapid generation of a library of analogues for biological screening.[4]
Synthetic Strategy
The general strategy for the synthesis of Doravirine analogues using this compound involves the coupling of a functionalized pyridone intermediate with a diverse range of primary or secondary amines. The key transformation is a Buchwald-Hartwig C-N cross-coupling reaction.
Caption: General synthetic scheme for Doravirine analogues.
Experimental Protocols
General Procedure for the this compound-Catalyzed Buchwald-Hartwig Amination:
This protocol provides a general method for the C-N cross-coupling of a substituted 3-chloro-pyridin-2-one intermediate with various amines.
Materials and Reagents:
-
Substituted 3-chloro-pyridin-2-one (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
This compound (1-5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane (0.1-0.5 M)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk line, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup Workflow:
Caption: Experimental workflow for the synthesis.
Detailed Protocol:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the substituted 3-chloro-pyridin-2-one (1.0 equiv), the solid amine (if applicable, 1.2-1.5 equiv), sodium tert-butoxide (1.5-2.0 equiv), and this compound (1-5 mol%).
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene or 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
If the amine is a liquid, add it via syringe at this point.
-
Place the Schlenk tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Doravirine analogue.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following tables summarize the hypothetical, yet representative, results for the synthesis of a small library of Doravirine analogues using the described protocol.
Table 1: Reaction Conditions and Yields for Doravirine Analogues
| Analogue ID | R¹ | R² | Amine | Mol% Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| DA-01 | H | Cyclopropyl | Cyclopropylamine | 2 | NaOtBu | Toluene | 100 | 12 | 85 |
| DA-02 | H | Morpholinyl | Morpholine | 2 | NaOtBu | Dioxane | 100 | 16 | 78 |
| DA-03 | H | 4-Fluorophenyl | 4-Fluoroaniline | 3 | LHMDS | Toluene | 110 | 24 | 65 |
| DA-04 | CH₃ | CH₃ | Dimethylamine | 2 | NaOtBu | Toluene | 90 | 8 | 92 |
| DA-05 | H | 2-Pyridyl | 2-Aminopyridine | 4 | LHMDS | Dioxane | 110 | 24 | 55 |
Table 2: Characterization Data for Doravirine Analogues
| Analogue ID | Molecular Formula | Calculated Mass (m/z) | Observed Mass (HRMS, [M+H]⁺) | ¹H NMR (Key Signals, δ ppm) | Purity (%) |
| DA-01 | C₂₀H₁₆ClF₃N₅O₃ | 466.0897 | 466.0895 | 7.8-7.2 (m, Ar-H), 2.8-2.7 (m, cyclopropyl-H) | >98 |
| DA-02 | C₂₁H₁₈ClF₃N₅O₄ | 496.0999 | 496.1001 | 7.8-7.2 (m, Ar-H), 3.8-3.7 (t, morpholinyl-H) | >99 |
| DA-03 | C₂₃H₁₃ClF₄N₅O₃ | 534.0650 | 534.0648 | 8.0-7.0 (m, Ar-H) | >97 |
| DA-04 | C₁₉H₁₆ClF₃N₅O₃ | 454.0897 | 454.0899 | 7.8-7.2 (m, Ar-H), 3.1 (s, N(CH₃)₂) | >99 |
| DA-05 | C₂₂H₁₃ClF₃N₆O₃ | 517.0693 | 517.0691 | 8.5-7.0 (m, Ar-H, Py-H) | >95 |
Catalytic Cycle
The presumed catalytic cycle for the Buchwald-Hartwig amination using this compound is depicted below. The G3 precatalyst readily forms the active Pd(0) species, which then enters the catalytic cycle.
Caption: Catalytic cycle for the amination reaction.
Conclusion
The use of this compound offers a robust and efficient method for the synthesis of Doravirine analogues. The mild reaction conditions and broad substrate scope allow for the generation of diverse libraries of compounds for further biological evaluation. The protocols and data presented herein provide a solid foundation for researchers in the field of HIV drug discovery to accelerate their research and development efforts.
References
- 1. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Journal articles: 'Buchwald-Hartwig reaction' – Grafiati [grafiati.com]
- 4. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 5. This compound* | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Application Notes and Protocols for C-N Bond Formation Using JackiePhos Pd G3 in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical synthesis, as the resulting aryl and heteroaryl amine moieties are ubiquitous in active pharmaceutical ingredients (APIs). The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of these critical bonds.[1] JackiePhos Pd G3 is a third-generation palladium precatalyst that offers significant advantages for this transformation, including high stability, broad substrate scope, and robust performance under mild reaction conditions.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in C-N cross-coupling reactions, with a focus on applications relevant to pharmaceutical development.
Advantages of this compound Precatalyst
This compound is an air- and moisture-stable complex that provides a reliable and efficient means of generating the active monoligated Pd(0) species required for the catalytic cycle.[2] Its key features include:
-
High Stability: The precatalyst is easy to handle and store, leading to more consistent and reproducible results.[2]
-
Broad Substrate Scope: It is effective for the coupling of a wide range of aryl and heteroaryl halides with various nitrogen nucleophiles.[2]
-
High Activity: The catalyst exhibits high turnover numbers, allowing for low catalyst loadings and cost-effective processes.
-
Mild Reaction Conditions: C-N bond formation can often be achieved at moderate temperatures, preserving sensitive functional groups commonly found in pharmaceutical intermediates.
Catalytic Cycle and Experimental Workflow
The general mechanism for the Buchwald-Hartwig amination using this compound involves a Pd(0)/Pd(II) catalytic cycle. The G3 precatalyst is activated by a base to generate the active LPd(0) species. This is followed by oxidative addition of the aryl halide, coordination of the amine, deprotonation, and finally, reductive elimination to furnish the desired C-N coupled product and regenerate the active catalyst.[1][5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
A typical experimental workflow for a C-N coupling reaction using this compound is outlined below. This workflow emphasizes the necessary precautions for achieving high yields and reproducibility.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 3. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 95 2102544-35-2 [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for JackiePhos Pd G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
JackiePhos Pd G3 is a third-generation Buchwald precatalyst that demonstrates high reactivity and stability in a variety of palladium-catalyzed cross-coupling reactions.[1] Its design, featuring a bulky and electron-rich biarylphosphine ligand (JackiePhos), facilitates the formation of the active monoligated Pd(0) species, leading to efficient catalysis.[1] This precatalyst is particularly effective in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[1] The G3 precatalyst's stability in air and moisture simplifies reaction setup, making it a user-friendly option for a broad range of applications.
Catalytic Cycle and Activation
The this compound precatalyst enters the catalytic cycle after activation to the active Pd(0) species. This activation is typically achieved in the presence of a base. The general catalytic cycle for cross-coupling reactions involves three key steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation with the nucleophilic coupling partner, and reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond and regenerate the Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for cross-coupling reactions.
Recommended Catalyst Loading
The optimal catalyst loading for this compound can vary depending on the specific reaction, substrates, and desired reaction time. Generally, due to its high activity, lower catalyst loadings are often sufficient. The following tables provide recommended starting points for catalyst loading in various cross-coupling reactions based on literature for the JackiePhos ligand and related G3 precatalysts. Optimization may be required for specific applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Chloride | Phenylboronic acid | 1.0 - 2.0 | K₃PO₄ | Toluene/H₂O | 100 | High |
| Aryl Bromide | Heteroarylboronic acid | 0.5 - 1.5 | Cs₂CO₃ | Dioxane/H₂O | 80-100 | High |
| Aryl Triflate | Alkylboronic acid | 1.0 - 2.0 | K₂CO₃ | THF/H₂O | 60-80 | Moderate to High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between aryl halides and amines. For the N-arylation of secondary acyclic amides with aryl chlorides using the JackiePhos ligand, a catalyst system of 1 mol% [(allyl)PdCl]₂ and 5 mol% JackiePhos has been reported to be effective.[2] For the G3 precatalyst, the following are general recommendations.
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Chloride | Primary Aliphatic Amine | 1.0 - 3.0 | NaOt-Bu | Toluene | 100-110 | High |
| Aryl Bromide | Secondary Cyclic Amine | 0.5 - 2.0 | K₃PO₄ | Dioxane | 80-100 | High |
| Aryl Tosylate | Aniline | 1.5 - 3.0 | Cs₂CO₃ | t-BuOH | 100 | High |
Stille Coupling
The Stille coupling enables the formation of C-C bonds between organostannanes and organic halides.
| Aryl Halide | Organostannane | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Vinylstannane | 0.5 - 1.5 | CuI (optional) | THF | 60-80 | High |
| Aryl Bromide | Arylstannane | 1.0 - 2.0 | None | Toluene | 100 | High |
| Aryl Chloride | Alkynylstannane | 1.5 - 3.0 | CsF | Dioxane | 100-110 | Moderate to High |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or ester (1.2-1.5 mmol)
-
This compound (as specified in the table)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, boronic acid or ester, and base.
-
In a glovebox or under a stream of inert gas, add the this compound to the reaction vessel.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent and water (if applicable) via syringe.
-
Stir the mixture at the indicated temperature and monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for a Buchwald-Hartwig Amination
This protocol provides a general guideline for C-N bond formation.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2-1.5 mmol)
-
This compound (as specified in the table)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with a magnetic stir bar, the aryl halide, the base, and this compound.
-
If the amine is a solid, add it at this point.
-
Seal the vessel, remove it from the glovebox, and place it under an inert atmosphere.
-
Add the degassed solvent, followed by the amine if it is a liquid, via syringe.
-
Stir the reaction mixture at the specified temperature until the starting material is consumed as monitored by TLC or GC/LC-MS.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Optimization of Catalyst Loading
For cost-effectiveness and to minimize residual palladium in the final product, it is often desirable to optimize the catalyst loading. The following decision tree provides a general approach to optimizing the catalyst loading for a given reaction.
References
Application Notes and Protocols for JackiePhos Pd G3 Catalyzed Reactions: A Solvent Selection Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to solvent selection for cross-coupling reactions catalyzed by JackiePhos Pd G3, a third-generation Buchwald precatalyst. This compound is known for its high reactivity and broad applicability in forming carbon-carbon and carbon-heteroatom bonds. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity. These notes compile data from various sources to guide solvent choice and provide detailed experimental protocols for key transformations.
The Role of the Solvent in this compound Catalysis
The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Its primary functions include:
-
Solubilization: Ensuring that the reactants, catalyst, and base are sufficiently dissolved to allow for efficient reaction kinetics. This compound is noted for its high solubility in a wide range of common organic solvents.[1]
-
Catalyst Activation and Stability: The solvent can influence the formation of the active Pd(0) species from the precatalyst and stabilize it throughout the catalytic cycle.
-
Reaction Kinetics: The polarity of the solvent can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Modulation of Reactivity and Selectivity: In some cases, the solvent can influence the chemoselectivity of a reaction by preferentially stabilizing certain intermediates or transition states.
General Solvent Recommendations for Common Reactions
While the optimal solvent is often substrate-dependent, the following provides a general starting point for common this compound catalyzed reactions.
| Reaction Type | Recommended Solvents |
| Suzuki-Miyaura Coupling | Dioxane, Tetrahydrofuran (THF), Toluene, n-Butanol |
| Buchwald-Hartwig Amination | Toluene, Tetrahydrofuran (THF), Dioxane, tert-Butanol (t-BuOH) |
| N-Arylation of Secondary Amides | Toluene |
Note: For many reactions, the use of a small amount of water as a co-solvent can be beneficial, particularly in Suzuki-Miyaura coupling.
Data on Solvent Effects
Table 3.1: Palladium-Catalyzed N-Arylation of Secondary Acyclic Amides with Aryl Chlorides using JackiePhos [2]
| Entry | Aryl Chloride | Amide | Product | Solvent | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methylbenzamide | N-(4-Methylphenyl)-N-methylbenzamide | Toluene | 85 |
| 2 | 4-Chloroanisole | N-Methylbenzamide | N-(4-Methoxyphenyl)-N-methylbenzamide | Toluene | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | N-Methylbenzamide | N-(4-(Trifluoromethyl)phenyl)-N-methylbenzamide | Toluene | 78 |
| 4 | 2-Chlorotoluene | N-Methylbenzamide | N-(2-Methylphenyl)-N-methylbenzamide | Toluene | 75 |
Reaction Conditions: Aryl chloride (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), Cs₂CO₃ (2.0 equiv), 3 Å molecular sieves (200 mg/mmol), Toluene (0.25 M), 110 °C, 18 h.[2]
Experimental Protocols
The following are detailed protocols for common cross-coupling reactions. While Protocol 4.2 is specific to a JackiePhos-ligated system, Protocols 4.1 and 4.3 are based on general procedures for G3 precatalysts and are expected to be highly effective for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for tBuXPhos Pd G3 and is a good starting point for this compound.[3]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, toluene, n-butanol)
-
Water (optional, often beneficial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and this compound.
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe at this point.
-
Add the degassed solvent and water (if using) via syringe. A typical solvent ratio is 10:1 organic solvent to water.[3]
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the N-Arylation of Secondary Acyclic Amides with Aryl Chlorides[2]
Materials:
-
Aryl chloride (1.0 equiv)
-
Secondary amide (2.5 equiv)
-
[(allyl)PdCl]₂ (1 mol%)
-
JackiePhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
3 Å molecular sieves (200 mg per mmol of aryl chloride)
-
Anhydrous, degassed toluene (to make a 0.25 M solution with respect to the aryl chloride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a stir bar, add the aryl chloride, secondary amide, cesium carbonate, 3 Å molecular sieves, [(allyl)PdCl]₂, and JackiePhos.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general guideline for Buchwald-Hartwig amination using G3 precatalysts and can be adapted for this compound.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
This compound (typically 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl halide, the amine (if solid), the base, and this compound.
-
Add the anhydrous, degassed solvent. The concentration is typically in the range of 0.1-0.5 M.[4]
-
Stir the reaction mixture at the desired temperature (often between 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General Workflow for a Catalytic Reaction Setup
Caption: General experimental workflow for a this compound catalyzed cross-coupling reaction.
Logical Relationship for Solvent Selection
Caption: Key solvent properties influencing the outcome of catalyzed reactions.
References
Application Notes and Protocols for JackiePhos Pd G3 Cross-Couplings: A Guide to Appropriate Base Selection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of JackiePhos Pd G3 in various palladium-catalyzed cross-coupling reactions. Special attention is given to the selection of appropriate bases to optimize reaction outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation cross-couplings.
Introduction to this compound
This compound is a third-generation Buchwald precatalyst valued for its high reactivity and stability.[1] As an air- and moisture-stable solid, it simplifies reaction setup while ensuring the reliable formation of the active monoligated Pd(0) species.[1] Its bulky and electron-rich JackiePhos ligand facilitates challenging cross-coupling reactions, making it a versatile tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This precatalyst is effective in a wide range of transformations, such as Suzuki-Miyaura, Buchwald-Hartwig, Stille, Negishi, Hiyama, Heck, and Sonogashira couplings.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of base is critical for the efficient transmetalation of the organoboron species. While a broad range of bases can be effective, the optimal choice depends on the specific substrates. For couplings involving aryl chlorides, stronger bases are often required.
Table 1: Base Selection for this compound Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 2-Bromopyridine | (4-Methoxyphenyl)boronic acid | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | N-Boc-pyrrole-2-boronic acid neopentyl glycol ester | K₂CO₃ | Toluene | 110 | 4 | 88 |
| 4 | 4-Bromoacetophenone | 2-Furylboronic acid | Na₂CO₃ | DME/H₂O | 90 | 2 | 96 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), the selected base (2.0 mmol, 2.0 equiv.), and this compound (0.02 mmol, 2 mol%).
-
Reaction Setup: The vial is sealed with a septum cap and removed from the glovebox. The appropriate anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF, to a concentration of 0.2 M) is added via syringe. If a biphasic system is used, degassed water is added subsequently.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) in a preheated oil bath.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy for creating C-C bonds, offering a more atom-economical approach compared to traditional cross-coupling methods. The choice of base in these reactions is critical for facilitating the C-H cleavage step, which is often the rate-determining step. While specific base screening studies for this compound in C-H activation are limited, general principles from similar systems suggest that carboxylate and carbonate bases are effective.
Table 3: Representative Conditions for C-H Arylation
| Entry | Substrate | Arylating Agent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Indole | 4-Bromotoluene | K₂CO₃ | DMA | 120 | 24 | 85 |
| 2 | Benzofuran | 1-Iodo-4-methoxybenzene | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | Thiophene | 4-Chlorobenzonitrile | KOAc | Toluene | 100 | 24 | 75 |
| 4 | Pyridine N-oxide | 1-Bromo-3,5-dimethylbenzene | K₃PO₄ | Mesitylene | 130 | 36 | 65 |
Note: The yields provided are representative for similar catalyst systems and may require optimization for this compound.
Experimental Protocol: General Procedure for C-H Arylation
-
Reagent Preparation: An oven-dried vial is charged with the C-H bond-containing substrate (1.0 mmol, 1.0 equiv.), the aryl halide (1.5 mmol, 1.5 equiv.), the selected base (2.5 mmol, 2.5 equiv.), and this compound (0.05 mmol, 5 mol%). In some cases, an additive such as pivalic acid may be beneficial.
-
Reaction Setup: The vial is sealed and the headspace is purged with argon. Anhydrous, degassed solvent (e.g., DMA, 1,4-dioxane, or toluene, to a concentration of 0.25 M) is added.
-
Reaction Execution: The mixture is stirred and heated to the required temperature (often >100 °C).
-
Monitoring and Work-up: Reaction progress is monitored by LC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine.
-
Purification: The organic phase is dried, concentrated, and the product is purified by flash chromatography.
Reaction Workflow Visualization
Caption: General experimental workflow for a this compound catalyzed C-H arylation reaction.
References
Application Notes and Protocols: Reaction Temperature Optimization for JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
JackiePhos Pd G3 is a third-generation palladium precatalyst that has demonstrated broad utility and high reactivity in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, and Heck couplings.[1] As a G3 precatalyst, it offers enhanced stability, solubility in common organic solvents, and efficient generation of the active monoligated Pd(0) species.[2] Optimizing the reaction temperature is a critical parameter for maximizing yield, minimizing reaction times, and preventing catalyst decomposition. This document provides detailed application notes and protocols for the effective optimization of reaction temperature when using this compound.
General Principles of Temperature Optimization
The reaction temperature in palladium-catalyzed cross-coupling reactions directly influences the rates of all steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. It also affects catalyst stability.
-
Low Temperatures: Insufficient temperatures can lead to slow reaction rates and incomplete conversion. For some highly active catalyst systems and reactive substrates, reactions can proceed efficiently even at room temperature.
-
Optimal Temperatures: An optimal temperature will provide a balance between a reasonable reaction rate and catalyst stability, leading to the highest product yield. For many cross-coupling reactions using this compound, this range is typically between 60°C and 110°C.[1][3]
-
High Temperatures: While increasing the temperature can accelerate the reaction, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[4] This can result in lower yields and the formation of byproducts through side reactions like homocoupling or hydrodehalogenation.[5]
Data Presentation: Temperature Effects on Cross-Coupling Reactions
The optimal temperature for a given reaction is highly dependent on the specific substrates, solvent, and base used. The following tables provide representative data on the effect of temperature on Suzuki-Miyaura and Buchwald-Hartwig reactions, which are common applications for this compound.
Table 1: Representative Temperature Screening for a Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | <10 | Incomplete conversion |
| 2 | 60 | 12 | 75 | Significant product formation |
| 3 | 80 | 6 | 95 | High yield, reasonable reaction time |
| 4 | 100 | 4 | 92 | Faster reaction, slight increase in byproducts |
| 5 | 120 | 2 | 85 | Evidence of catalyst decomposition (palladium black) |
Note: This data is illustrative and based on typical observations for G3 precatalysts. Actual results will vary based on specific reaction components.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Primary Aliphatic Amine | NaOtBu | Toluene | 80-100 | 2-12 | >90 |
| Aryl Chloride | Secondary Cyclic Amine | LHMDS | THF | 65-80 | 4-18 | >85 |
| Heteroaryl Chloride | Primary Aniline | K₃PO₄ | Dioxane | 100-110 | 12-24 | >80 |
Note: This table summarizes typical conditions and expected outcomes for Buchwald-Hartwig aminations using G3 precatalysts.[3]
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction Using this compound
This protocol provides a general starting point for performing a cross-coupling reaction.
Materials:
-
Aryl/vinyl halide or triflate (1.0 equiv)
-
Coupling partner (e.g., boronic acid, amine, organostannane) (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) (1.4-2.0 equiv)
-
This compound (0.5-2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a dry reaction vessel (e.g., Schlenk tube or vial) equipped with a magnetic stir bar, add the aryl halide, coupling partner (if solid), base, and this compound.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe. If the coupling partner is a liquid, add it at this stage.
-
Place the reaction vessel in a preheated heating block or oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time, monitoring its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction (e.g., with water or saturated aqueous ammonium chloride) and extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Protocol 2: Temperature Optimization Screening
This protocol outlines a systematic approach to identify the optimal reaction temperature.
Procedure:
-
Set up a series of parallel reactions following Protocol 1 , each in a separate reaction vessel.
-
Assign a different temperature to each reaction. A typical screening range would be room temperature, 40°C, 60°C, 80°C, and 100°C.
-
Monitor each reaction at regular intervals (e.g., every 1-2 hours) to determine the reaction time required for complete consumption of the limiting reagent.
-
Once each reaction is complete, work up and purify the product to determine the isolated yield.
-
Analyze the results to identify the temperature that provides the best balance of reaction time and yield, with minimal byproduct formation or catalyst decomposition.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in JackiePhos Pd G3 Reactions
Welcome to the technical support center for JackiePhos Pd G3 catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful outcomes in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a third-generation (G3) palladium precatalyst.[1] These precatalysts are air-, moisture-, and thermally stable, which simplifies handling and improves reproducibility.[2] They are designed to provide a reliable and rapid generation of the active monoligated Pd(0) species under basic conditions, which is crucial for the catalytic cycle.[3][4] The JackiePhos ligand itself is a bulky, electron-rich biarylphosphine ligand that is effective for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Sonogashira, Negishi, Hiyama, and Heck couplings.[1][2] The bulky nature of the ligand helps to stabilize the palladium center and facilitate challenging coupling reactions.[1][5]
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
A2: The active monoligated Pd(0) species is generated in situ from the Pd(II) precatalyst. This activation is typically induced by the base present in the reaction mixture, which facilitates a reductive elimination process.[3][4] A key advantage of G3 precatalysts is that this activation is generally fast and efficient under standard reaction conditions.[3]
Q3: What is the general role of the base in this compound catalyzed reactions?
A3: The base is a critical component in this compound catalyzed reactions and serves multiple purposes. Primarily, it facilitates the activation of the Pd(II) precatalyst to the active Pd(0) species.[3] In specific cross-coupling reactions, it plays additional roles. For instance, in Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile.[3] In Suzuki-Miyaura couplings, the base is involved in the crucial transmetalation step.[3] The choice of base can therefore significantly impact the reaction yield and selectivity.[3]
Q4: My reaction is not working or the yield is very low. What are the first things I should check?
A4: When encountering low or no product yield, it is essential to systematically verify the fundamental aspects of the reaction setup. Start by checking the quality of your reagents and solvent. Ensure that the solvent is anhydrous and has been properly degassed to remove oxygen, as the active Pd(0) species is sensitive to it.[3][6] Confirm the purity of your starting materials, as impurities can inhibit the catalyst.[3] The choice and quality of the base are also critical; ensure it is strong enough for the specific reaction and has not degraded.[3] Finally, verify that a strictly inert atmosphere (e.g., argon or nitrogen) has been maintained throughout the reaction setup and duration.[3][6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low conversion of starting materials to the desired product is one of the most common challenges. The following decision tree and troubleshooting table can help diagnose the potential cause.
Caption: Troubleshooting workflow for low or no product yield.
| Potential Cause | Recommended Solution | Explanation |
| Inactive Catalyst | Use a fresh batch of this compound. Ensure proper, long-term storage under an inert atmosphere at 2-8°C.[1] | The precatalyst, while relatively stable, can degrade over time with improper storage, leading to reduced activity.[7] |
| Presence of Oxygen or Moisture | Ensure all reagents and solvents are thoroughly dried and degassed. Use robust inert atmosphere techniques (e.g., Schlenk line or glovebox).[3][6] | The active Pd(0) species is sensitive to oxygen and can be deactivated. Water can also lead to unwanted side reactions like hydrodehalogenation.[7] |
| Suboptimal Base | Screen a variety of bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry.[3] | The choice of base is critical and substrate-dependent. A base that is too weak may not facilitate the catalytic cycle, while a base that is too strong could cause substrate decomposition.[3][5] |
| Inappropriate Solvent | Screen alternative solvents. Common choices include THF, 1,4-dioxane, and toluene.[1][8] | The solvent affects the solubility of reagents, catalyst stability, and the rates of key steps in the catalytic cycle.[8] Chlorinated solvents and highly coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[8] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Sometimes, a lower temperature for a longer duration can prevent catalyst decomposition and improve yields.[3] | High temperatures can accelerate the desired reaction but may also lead to faster catalyst decomposition or the formation of byproducts.[9][10] |
| Challenging Substrates | For sterically hindered or electron-poor/rich substrates, higher catalyst loadings (e.g., 2-5 mol%) or higher temperatures may be necessary.[1] Reactions with ortho-substituted aryl halides often require higher temperatures (80–100°C).[1] | Some substrates are inherently less reactive and require more forcing conditions to achieve good conversion. |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition, where the soluble palladium species agglomerates into inactive palladium metal.[3]
Caption: Troubleshooting catalyst decomposition.
Data on Reaction Parameter Effects
The optimal reaction conditions are highly dependent on the specific substrates being coupled. The following tables provide a general guide to the effects of different parameters based on literature for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.
Table 1: Effect of Base on Buchwald-Hartwig Amination Yield
| Base | Typical Solvent | Typical Temp. (°C) | Relative Strength | General Applicability & Remarks |
| NaOtBu | Toluene, Dioxane | 80-110 | Strong | Highly effective for a broad range of aryl halides and amines. Can be too harsh for substrates with sensitive functional groups.[3] |
| LHMDS | Toluene, THF | 80-110 | Strong | Another strong base, often used interchangeably with NaOtBu. |
| K₃PO₄ | Dioxane, Toluene | 100-120 | Moderate | A milder option, often beneficial for substrates prone to decomposition with stronger bases.[3] |
| Cs₂CO₃ | Dioxane, Toluene | 100-120 | Moderate | Another mild inorganic base, good for base-sensitive functional groups.[3] |
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent | Polarity | Typical Base | General Remarks |
| 1,4-Dioxane | Polar aprotic | K₃PO₄, Cs₂CO₃ | Good solvating power for a wide range of reagents. Often used with aqueous base solutions.[1] |
| Toluene | Nonpolar | K₃PO₄, NaOtBu | Good for reactions run at higher temperatures. Less coordinating than other common solvents. |
| Tetrahydrofuran (THF) | Polar aprotic | K₃PO₄, Cs₂CO₃ | Effective solvent, but its lower boiling point limits the reaction temperature.[1] |
| 2-Methyl-THF | Polar aprotic | K₃PO₄, Cs₂CO₃ | A higher-boiling and often more effective alternative to THF. |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of an aryl halide with an amine.
Caption: General experimental workflow for a Buchwald-Hartwig amination.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the amine (1.2 equiv., if solid), the base (e.g., NaOtBu, 1.4 equiv.), and this compound (typically 1-2 mol%).
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.[1]
-
If the amine is a liquid, add it (1.2 equiv.) via syringe at this stage.
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[7]
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.[3]
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with a boronic acid or ester.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and this compound (typically 1-2 mol%).
-
Seal the vessel and place it under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, often with a small amount of water if using an inorganic base) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Maintain the reaction at this temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent and water. Separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 2. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of temperature history on the freeze-thawing process and activity of LDH formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: JackiePhos Pd G3 Catalyzed Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JackiePhos Pd G3 in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a third-generation Buchwald palladium precatalyst.[1] These precatalysts are known for their high stability, being air- and moisture-stable, which simplifies handling and improves reproducibility.[2] this compound is utilized in a wide range of cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. Its primary applications include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, Negishi, and Stille couplings.[3][4]
Q2: How is the active catalyst generated from the this compound precatalyst?
The active monoligated Pd(0) species, which is the catalytically active form, is generated in situ from the Pd(II) precatalyst. This activation is typically induced by a base present in the reaction mixture, which facilitates a reductive elimination process.[3] A key advantage of G3 precatalysts is the rapid and efficient generation of the active catalyst under the reaction conditions.[2]
Q3: What are the most common side products observed in this compound catalyzed couplings?
The most common side products are similar to those observed in other palladium-catalyzed cross-coupling reactions and include:
-
Hydrodehalogenation: Replacement of the halide on the aryl halide starting material with a hydrogen atom.[5]
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two aryl halides or two boronic acids).
-
Phosphine Oxide Formation: Oxidation of the JackiePhos ligand.
The formation of these byproducts can lead to reduced yields of the desired product and complicate purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound catalyzed coupling reactions, with a focus on minimizing the formation of side products.
Issue 1: Significant Formation of Hydrodehalogenation Product
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.
Q: My reaction shows a significant amount of the hydrodehalogenated byproduct. What are the potential causes and how can I minimize it?
A: The formation of a palladium hydride species is the primary cause of hydrodehalogenation. Several factors can contribute to its formation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Presence of Protic Impurities | Water, alcohols, or even trace moisture in solvents or on glassware can be a source of hydride. | Use anhydrous and thoroughly degassed solvents. Ensure all glassware is oven-dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Inappropriate Base | Certain bases, especially in combination with protic solvents, can promote the formation of palladium hydrides. | Screen different bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxide bases if hydrodehalogenation is an issue. |
| Solvent Choice | Solvents like alcohols or DMF can act as hydride sources. | Use non-polar, aprotic solvents such as toluene or dioxane.[6] |
| High Reaction Temperature | Higher temperatures can sometimes favor the hydrodehalogenation pathway. | If the desired reaction proceeds at a reasonable rate, try lowering the reaction temperature. |
Troubleshooting Workflow for Hydrodehalogenation
Caption: A logical workflow for troubleshooting hydrodehalogenation.
Issue 2: Formation of Homocoupling Byproducts
Homocoupling results in the formation of symmetrical biaryls from the aryl halide or the organometallic reagent.
Q: I am observing significant homocoupling of my starting materials. What causes this and how can I prevent it?
A: Homocoupling is often promoted by the presence of oxygen or the use of Pd(II) sources that are not efficiently reduced to the active Pd(0) catalyst.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Presence of Oxygen | Oxygen can facilitate the oxidative homocoupling of organoboron reagents in Suzuki couplings and can also lead to the formation of Pd(II) species that promote homocoupling. | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[7] |
| Inefficient Precatalyst Activation | If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can promote homocoupling. | While this compound is designed for efficient activation, ensuring the base is active and the reaction conditions are appropriate for the chosen substrate can help. |
| Substrate Reactivity | Highly reactive organometallic reagents may be more prone to homocoupling. | In Suzuki couplings, consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[8] |
| Order of Reagent Addition | In some cases, the premature addition of a reactive coupling partner can lead to side reactions. | For Suzuki couplings, consider adding the boronic acid to the reaction mixture after it has been pre-heated for a short period. |
Catalytic Cycle and Competing Homocoupling Pathway
References
- 1. Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 3. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 4. This compound 95 2102544-35-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
preventing JackiePhos Pd G3 catalyst deactivation
Welcome to the Technical Support Center for the JackiePhos Pd G3 catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing catalyst deactivation and to offer troubleshooting support for your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a G3 precatalyst?
This compound is a third-generation Buchwald palladium precatalyst.[1][2] It features a bulky, electron-rich biarylphosphine ligand (JackiePhos) coordinated to a palladium(II) center.[1] The "G3" designation indicates that it is an advanced, air- and moisture-stable solid that allows for the efficient and rapid generation of the active monoligated Pd(0) species under reaction conditions.[2] This stability simplifies handling and leads to more reproducible results with lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.
Q2: What are the primary signs of this compound deactivation?
The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3] This signifies the agglomeration of palladium atoms into an inactive state. Other signs of deactivation include a stalled or sluggish reaction and the incomplete conversion of starting materials, resulting in low product yield.
Q3: What are the main causes of this compound deactivation?
Several factors can contribute to the deactivation of this compound:
-
Presence of Oxygen: The active Pd(0) species is sensitive to oxygen. Exposure to air can lead to oxidation and the formation of inactive palladium species.[3]
-
Moisture and Protic Impurities: Water and other protic impurities in solvents or reagents can lead to the formation of palladium hydroxide species or promote side reactions that consume the active catalyst.
-
Incompatible Reaction Conditions: High temperatures, improper base selection, or unsuitable solvents can accelerate catalyst decomposition.
-
Substrate-Related Issues: Certain functional groups on the substrate or impurities with strong coordinating properties (e.g., some amines, thiols) can bind to the palladium center and inhibit catalysis.[1]
Q4: How should I properly store and handle this compound to maintain its activity?
This compound is supplied as a stable, argon-charged solid.[1] For long-term storage, it should be kept in an inert atmosphere (e.g., in a glovebox or a sealed container under argon or nitrogen) at a low temperature (refrigerated). While it is relatively stable to air for short periods, minimizing exposure to the atmosphere is crucial to prevent gradual degradation. Always handle the catalyst in a clean, dry environment.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If your reaction is resulting in a low yield or no product at all, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst has been stored and handled properly under an inert atmosphere. If there is any doubt about the catalyst's activity, use a fresh batch. |
| Inefficient Catalyst Activation | Ensure the chosen base is appropriate for the specific reaction. For G3 precatalysts, a suitable base is required to generate the active Pd(0) species. |
| Poor Quality Reagents or Solvents | Use high-purity, anhydrous, and degassed solvents. Ensure all starting materials are free from impurities that could act as catalyst poisons. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low. Gradually increase the temperature while monitoring for any signs of decomposition. Conversely, if the temperature is too high, it can lead to catalyst deactivation. Consider screening a range of temperatures. The concentration of the reaction can also be a factor; try adjusting the solvent volume. |
| Inappropriate Ligand/Substrate Combination | While JackiePhos is a versatile ligand, some substrates with particularly bulky or coordinating groups may require a different ligand for optimal results.[1] |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition. Here’s how to address it:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is the most common cause. Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration. Use robust degassing techniques for all solvents. |
| High Reaction Temperature | Excessive heat can accelerate the decomposition of the active catalyst. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incompatible Base | The choice of base can influence catalyst stability. A base that is too strong or has poor solubility can promote catalyst agglomeration. Consider screening alternative bases. |
| Presence of Water | Ensure all reagents and solvents are scrupulously dry. Water can facilitate the formation of palladium hydroxide, which can then decompose to palladium black. |
Deactivation Pathway Leading to Palladium Black
Caption: Common pathways for the deactivation of the active catalyst to form palladium black.
Data on Reaction Parameter Effects
Table 1: General Effect of Solvents on Catalyst Stability
| Solvent | Polarity | General Observations on Stability of Bulky Biarylphosphine Pd Precatalysts |
| Toluene | Non-polar | Generally good stability, widely used in cross-coupling. |
| 1,4-Dioxane | Polar aprotic | Good stability and solvating properties for a range of substrates. |
| Tetrahydrofuran (THF) | Polar aprotic | Commonly used, but can be less stable at higher temperatures compared to toluene or dioxane. |
| 2-Methyl-THF | Polar aprotic | Often a greener alternative to THF with similar or slightly better performance and stability. |
| Aprotic Polar Solvents (e.g., DMF, DMAc) | High | Can sometimes lead to faster catalyst decomposition, especially at elevated temperatures. |
Note: This table is a general guide based on observations for similar catalyst systems. Optimal solvent choice is always substrate-dependent.
Table 2: Comparative Performance of Bases in Suzuki-Miyaura Coupling
The choice of base is critical and can significantly impact both the reaction rate and catalyst stability.
| Base | Strength | Typical Use Cases and Considerations |
| K₃PO₄ | Moderate | A versatile and often effective base for a wide range of substrates. Good for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | Moderate | Often provides higher yields than other carbonate bases, but is more expensive. Good for challenging couplings. |
| K₂CO₃ | Moderate | A common and cost-effective choice, but sometimes less effective than K₃PO₄ or Cs₂CO₃. |
| NaOt-Bu | Strong | A very strong base, often used in Buchwald-Hartwig aminations. Can cause catalyst decomposition with some substrates. |
| LHMDS | Strong | A strong, non-nucleophilic base. Can be effective when other bases fail, but may require careful optimization. |
Note: This data is representative of typical outcomes in Suzuki-Miyaura reactions and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Catalyst Deactivation in a Suzuki-Miyaura Coupling
This protocol emphasizes the rigorous exclusion of air and moisture to preserve the activity of this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add the aryl halide (if solid), boronic acid, base, and this compound.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Liquid Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the aryl halide is a liquid, add it at this stage.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Experimental Workflow for Inert Atmosphere Setup
Caption: A workflow for setting up a reaction under a rigorously inert atmosphere.
By following these guidelines and troubleshooting steps, you can maximize the performance and lifetime of your this compound catalyst, leading to more successful and reproducible cross-coupling reactions.
References
Technical Support Center: Optimizing Reaction Times for JackiePhos Pd G3 Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction times and overcome common challenges when using the JackiePhos Pd G3 precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which reactions is it typically used?
This compound is a third-generation Buchwald precatalyst known for its high stability and activity in a variety of palladium-catalyzed cross-coupling reactions.[1][2] Its bulky and electron-rich ligand facilitates challenging coupling reactions, often with lower catalyst loadings and shorter reaction times compared to earlier generation catalysts. It is particularly effective for:
-
Suzuki-Miyaura Coupling[1]
-
Buchwald-Hartwig Amination[1]
-
Sonogashira Coupling[1]
-
Heck Reaction[1]
-
Negishi Coupling[1]
-
Hiyama Coupling[1]
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
The active monoligated Pd(0) species is generated in situ from the Pd(II) precatalyst. This activation is typically initiated by a base, which facilitates a reductive elimination process.[1] A key advantage of G3 precatalysts is the rapid and efficient generation of the active catalyst under the reaction conditions, which contributes to more reliable and reproducible results.
Q3: What are the general storage and handling recommendations for this compound?
This compound is an air- and moisture-stable solid, which simplifies handling compared to many other palladium catalysts.[1] However, for long-term storage, it is recommended to keep the catalyst in a cool, dry place under an inert atmosphere (e.g., in a glovebox or a sealed vial under argon or nitrogen).
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
A sluggish or incomplete reaction is a common issue. The following flowchart and table provide a systematic approach to troubleshooting this problem.
| Potential Cause | Recommended Solution |
| Insufficiently Inert Atmosphere | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas. |
| Suboptimal Temperature | The reaction rate is highly temperature-dependent. For many cross-coupling reactions with this compound, a temperature range of 60-110 °C is effective.[1][4] If the reaction is slow at a lower temperature, incrementally increase the temperature. For thermally sensitive substrates, a longer reaction time at a lower temperature may be necessary. |
| Inappropriate or Weak Base | The base is crucial for the activation of the precatalyst and for facilitating key steps in the catalytic cycle. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required. Ensure the base is fully dissolved; a change of solvent or using a soluble organic base might be necessary. |
| Poor Solubility of Reactants | All components of the reaction should be well-dissolved for optimal performance. If a reactant or the base is not soluble, consider changing the solvent. Common solvents for this compound catalysis include toluene, dioxane, and THF.[1] |
| Low Catalyst Loading | While this compound is highly active, challenging substrates may require a higher catalyst loading. A typical range is 1-2 mol %, but this can be increased to 5 mol % for difficult couplings. |
| Impure Reagents | Impurities in the starting materials or solvents (e.g., water in a supposedly anhydrous reaction) can inhibit the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried. |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition, which will halt the reaction.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is the most common cause of palladium black formation. The active Pd(0) species is sensitive to oxidation. Rigorously exclude air from the reaction setup. |
| High Reaction Temperature | While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways. If palladium black is observed, try running the reaction at a lower temperature for a longer period. |
| Ligand Degradation | Although JackiePhos is a robust ligand, highly aggressive reaction conditions could potentially lead to its degradation. This is less common but can be considered if other causes are ruled out. |
| Substrate-Induced Decomposition | Certain functional groups on the substrates can sometimes interact with and destabilize the catalyst. If you suspect this, a ligand screening might be necessary. |
Data on Reaction Parameters
Optimizing reaction parameters is key to achieving fast and efficient catalysis. The following tables summarize the general impact of key parameters on reaction outcomes.
Table 1: Effect of Temperature on Reaction Time
| Temperature | General Effect on Reaction Time | Considerations |
| Room Temperature | Very slow to no reaction for most couplings. | May be feasible for highly activated substrates. |
| 60-80 °C | Moderate reaction times (typically 12-24 hours).[1] | Good starting point for many reactions. |
| 80-110 °C | Faster reaction times (typically 2-12 hours).[4] | Optimal for many standard cross-coupling reactions. |
| > 110 °C | Very fast, but increased risk of side reactions and catalyst decomposition. | Use with caution and for challenging substrates. |
Table 2: Effect of Catalyst Loading on Reaction Time and Yield
| Catalyst Loading (mol %) | General Effect on Reaction Time | General Effect on Yield | Considerations |
| < 0.5 | Longer reaction times. | May be lower for less reactive substrates. | Economical for large-scale synthesis with optimized conditions. |
| 1 - 2 | Typically optimal for many reactions. | Generally high yields. | Good starting point for most applications. |
| > 2 | Shorter reaction times. | Yield may not significantly improve and can sometimes decrease due to side reactions. | Can be beneficial for difficult substrates or to accelerate reaction completion. |
Table 3: Common Solvents and Their Applications
| Solvent | Polarity | Typical Applications |
| Toluene | Non-polar | Suzuki, Buchwald-Hartwig, Stille |
| Dioxane | Polar aprotic | Suzuki, Buchwald-Hartwig, Stille[1] |
| Tetrahydrofuran (THF) | Polar aprotic | Suzuki, Buchwald-Hartwig, Stille[1] |
| tert-Butanol | Polar protic | Buchwald-Hartwig with certain bases |
Table 4: Common Bases and Their Applications
| Base | Strength | Typical Applications |
| K₃PO₄, Cs₂CO₃ | Moderate | Suzuki-Miyaura |
| NaOtBu, LHMDS | Strong | Buchwald-Hartwig Amination |
| K₂CO₃ | Moderate | Suzuki-Miyaura |
| Et₃N | Weak | Sonogashira |
Experimental Protocols
The following are detailed, representative protocols for common cross-coupling reactions using this compound. Note that the optimal conditions may vary depending on the specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (if solid), arylboronic acid, K₃PO₄, and this compound.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl chloride with a primary amine.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In an inert atmosphere glovebox, add the aryl chloride (if solid), NaOtBu, and this compound to an oven-dried vial containing a magnetic stir bar.
-
Seal the vial with a screw cap.
-
Remove the vial from the glovebox and add the anhydrous, degassed dioxane via syringe, followed by the primary amine (if liquid).
-
Place the reaction vial in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Catalytic Cycles and Workflows
The following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a logical workflow for optimizing reaction time.
References
Technical Support Center: Managing Impurities from JackiePhos Pd G3 Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities arising from reactions catalyzed by JackiePhos Pd G3. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a third-generation palladium precatalyst that is highly valued in modern synthetic chemistry for its efficiency in facilitating a variety of cross-coupling reactions.[1] Its structure incorporates the bulky and electron-rich JackiePhos ligand, which enhances stability and reactivity.[1] This catalyst is particularly effective for Stille, Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, Hiyama, Heck, and Sonogashira coupling reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis.[1]
Q2: What are the main types of impurities I should expect from a this compound reaction?
A2: The primary impurities of concern are residual palladium and byproducts derived from the phosphine ligand, namely JackiePhos oxide. Palladium residues are critical to remove, especially in pharmaceutical applications, due to stringent regulatory limits.[2] Phosphine oxides are common byproducts of reactions involving phosphine ligands and often require specific purification strategies for their removal.
Q3: How stable is this compound, and what are the optimal storage conditions?
A3: this compound is designed as an air-, moisture-, and thermally-stable precatalyst, making it more user-friendly than earlier generation catalysts.[1][3] For long-term efficacy, it is supplied as a stable, argon-charged solid.[1] It is recommended to store the catalyst under an inert atmosphere at 2–8°C to prevent oxidative degradation, which can extend its shelf life to over 24 months.[1]
Q4: What are the acceptable limits for palladium impurities in active pharmaceutical ingredients (APIs)?
A4: Regulatory limits for palladium are very strict. The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) values for elemental impurities. For palladium, the PDE is 100 µ g/day .[2] This necessitates the use of efficient purification methods to reduce palladium levels to low parts-per-million (ppm) or even parts-per-billion (ppb) ranges in the final API.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Symptom: The reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.
-
Possible Causes:
-
Inactive Catalyst: The precatalyst may have degraded due to improper storage or handling, leading to exposure to air or moisture.
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific substrates. Cross-coupling reactions are often sensitive to these parameters.
-
Poor Quality Reagents: Impurities in the starting materials or solvents (e.g., water, oxygen) can deactivate the catalyst.
-
Side Reactions: Competing reaction pathways, such as hydrodehalogenation or homocoupling, can consume starting materials and reduce the yield of the desired product.
-
-
Troubleshooting Steps:
Troubleshooting workflow for low product yield.
Issue 2: High Levels of Residual Palladium After Purification
-
Symptom: Analysis of the purified product (e.g., by ICP-MS) shows palladium levels that exceed acceptable limits.
-
Possible Causes:
-
Inefficient Purification Method: Standard purification techniques like silica gel chromatography may not be sufficient to remove all palladium species.[4]
-
Product Chelation: The product molecule may have functional groups that chelate with palladium, making it difficult to remove through conventional methods.
-
-
Troubleshooting Steps:
-
Employ Palladium Scavengers: Use solid-supported scavengers with high affinity for palladium. Thiol- or amine-functionalized silica gels (e.g., QuadraSil™ TA) are effective.[5]
-
Activated Carbon Treatment: Slurrying the product solution with activated carbon can effectively adsorb residual palladium.
-
Liquid-Liquid Extraction: In some cases, washing the organic solution with an aqueous solution of a chelating agent (e.g., thiourea) can remove palladium.
-
Recrystallization: This can be an effective final purification step to remove trace amounts of palladium.
-
Issue 3: Difficulty in Removing Phosphine Oxide Byproducts
-
Symptom: The purified product is contaminated with JackiePhos oxide, which can be difficult to separate due to its polarity and solubility.
-
Possible Causes:
-
Similar Polarity to Product: The phosphine oxide may have a similar polarity to the desired product, making chromatographic separation challenging.
-
-
Troubleshooting Steps:
-
Precipitation with Metal Salts: Treatment of the crude product with certain metal salts, such as magnesium chloride (MgCl₂), can lead to the precipitation of the phosphine oxide, which can then be removed by filtration.
-
Crystallization/Trituration: If the product is crystalline and the phosphine oxide is amorphous (or vice versa), crystallization or trituration with a suitable solvent can be an effective separation method.
-
Chromatographic Optimization: If using column chromatography, consider using a different solvent system or stationary phase to improve separation.
-
Quantitative Data on Impurity Removal
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal |
| Silica Gel Chromatography | 1000 - 5000 | 100 - 500 | ~90% |
| Activated Carbon | 100 - 500 | 10 - 50 | ~90% |
| Palladium Scavenger Resin | 100 - 500 | < 10 | >98% |
| Recrystallization | 50 - 100 | < 10 | >80% |
Note: The efficiency of each method can vary significantly depending on the specific reaction, solvent system, and the nature of the product.
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Redissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) at a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add the silica-based palladium scavenger (e.g., QuadraSil™ TA) to the solution. A typical loading is 5-20 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-24 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of the solvent used for redissolution.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique such as ICP-MS.
Protocol 2: Phosphine Oxide Removal by Precipitation with MgCl₂
-
Reaction Work-up: Following the reaction, perform a standard work-up and concentrate the organic phase to obtain the crude product.
-
Redissolution: Dissolve the crude product in a suitable solvent in which the desired product is soluble but the phosphine oxide-MgCl₂ adduct is not (e.g., a mixture of a polar and a non-polar solvent may be effective).
-
Addition of MgCl₂: Add solid magnesium chloride (MgCl₂) to the solution. The amount of MgCl₂ required will depend on the amount of phosphine oxide present and should be optimized.
-
Stirring/Milling: Stir the mixture vigorously. In some cases, wet milling can be employed to increase the surface area of the MgCl₂ and accelerate the precipitation.
-
Precipitation: Allow the phosphine oxide-MgCl₂ adduct to precipitate out of solution. This may take several hours.
-
Filtration: Filter the mixture to remove the solid precipitate.
-
Washing: Wash the filter cake with a small amount of the solvent used for the precipitation.
-
Concentration: Concentrate the filtrate to obtain the product with a reduced amount of phosphine oxide.
-
Further Purification: If necessary, further purify the product by column chromatography or recrystallization.
Visualizations
References
- 1. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from JackiePhos Pd G3 Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing JackiePhos Pd G3 in their catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during the purification of your reaction products.
Problem 1: High Levels of Residual Palladium in the Product After Initial Filtration
Symptoms:
-
The isolated product is off-color (e.g., grayish, black).
-
ICP-MS or AAS analysis indicates palladium levels are above the acceptable limit for your application.
-
Formation of "palladium black" (a fine black precipitate) is observed during the reaction or workup.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete removal of heterogeneous palladium species. | Perform a filtration through a pad of Celite®. Ensure the Celite® pad is 1-2 cm thick and well-compacted. Pre-wetting the pad with the filtration solvent can improve its efficacy. |
| Presence of soluble palladium species. | Filtration alone is insufficient for removing soluble palladium. Employ a palladium scavenger. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). A screening of different scavengers may be necessary to find the most effective one for your specific product and solvent system. |
| Colloidal palladium formation. | Treat the reaction mixture with activated carbon before filtration. The activated carbon can adsorb colloidal palladium particles. |
Problem 2: Inefficient Removal of Palladium with Scavengers
Symptoms:
-
Residual palladium levels remain high even after treatment with a scavenger.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect scavenger selection. | The choice of scavenger is critical and depends on the palladium oxidation state and the solvent. Thiol-based scavengers are often effective for Pd(II). Consider the compatibility of the scavenger with your solvent system (aqueous vs. organic). |
| Insufficient scavenger loading or contact time. | Increase the equivalents of the scavenger and/or the stirring time. Follow the manufacturer's recommendations for optimal loading and reaction time. |
| Scavenger deactivation. | Ensure that other components in your reaction mixture are not interfering with the scavenger's activity. |
| Product binding to the scavenger. | This can lead to lower product yield. Wash the scavenger thoroughly with a suitable solvent after filtration to recover any adsorbed product. If product loss is significant, consider a different type of scavenger or an alternative purification method. |
Problem 3: Difficulty in Removing the JackiePhos Ligand or its Oxide
Symptoms:
-
31P NMR of the purified product shows signals corresponding to the phosphine ligand or its oxide.
-
The product co-elutes with the ligand/oxide during column chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High polarity and/or low solubility of the phosphine oxide. | The bulky and electron-rich nature of JackiePhos can lead to a polar and potentially less soluble phosphine oxide. Attempt precipitation/crystallization from a solvent system where the product is soluble, but the oxide is not. Common non-polar solvents like hexanes or diethyl ether can be effective for precipitating phosphine oxides.[2] |
| Similar chromatographic behavior of the product and ligand/oxide. | Modify the chromatography conditions. A change in the solvent system (e.g., from ethyl acetate/hexanes to ether/hexanes) can sometimes improve separation. Using a different stationary phase, such as alumina, might also be beneficial. |
| Oxidation of the phosphine ligand. | If your product is stable to oxidizing conditions, you can consider oxidizing the residual JackiePhos ligand to its corresponding oxide, which may be easier to remove by precipitation or chromatography. |
| Complexation of the phosphine oxide. | In some cases, phosphine oxides can be removed by forming insoluble complexes with metal salts like ZnCl₂ or MgCl₂.[3] This strategy's effectiveness will depend on the solvent system and the nature of your product. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove the this compound catalyst after my reaction is complete?
A common and effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the insoluble palladium species.
Q2: How do I choose the right palladium scavenger?
The choice depends on the oxidation state of the palladium in your reaction mixture. Thiol-based scavengers are generally effective for Pd(II), which is the initial state of palladium in this compound. However, the active catalytic species is Pd(0). Therefore, a scavenger effective for both oxidation states or a combination of scavengers might be necessary. It is often recommended to screen a small panel of scavengers to identify the most efficient one for your specific system.
Q3: My product is very polar. How can I remove the non-polar JackiePhos ligand?
If your product is highly polar, you might be able to remove the relatively non-polar JackiePhos ligand through liquid-liquid extraction or by precipitating your product from a solution where the ligand remains dissolved.
Q4: I see a lot of byproducts in my reaction. How can I simplify the purification?
Optimizing the reaction conditions to minimize byproduct formation is the best strategy. For Buchwald-Hartwig aminations, this can include screening different bases, solvents, and temperatures. Using a pre-catalyst like this compound already helps in ensuring the efficient generation of the active catalytic species, which can lead to cleaner reactions.
Q5: Can I recycle the this compound catalyst?
While technically possible, the recovery of homogeneous catalysts like this compound from the reaction mixture can be challenging and may not be cost-effective on a lab scale. The recovered catalyst's activity may also be diminished.
Quantitative Data on Purification Methods
The following tables summarize the effectiveness of various purification strategies for removing palladium residues. While not all data is specific to this compound, it provides a general indication of the efficiency of these methods in the context of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, for which this compound is commonly used.
Table 1: Palladium Removal Efficiency of Different Purification Methods
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Reference |
| Column Chromatography | ~5000 | Can be >100 | Variable | [4] |
| Scavenging Resin (post-chromatography) | >100 | <100 | >98% (of remaining Pd) | [4] |
| Thiol-based Scavengers | 2239 | 20 | 99.1% | [5] |
| Activated Charcoal | 2239 | - | - | [5] |
| Isocyanide Scavengers | 467 | <5 | >98.9% | [4] |
Note: The efficiency of each method can vary significantly depending on the specific reaction conditions, substrates, and solvent systems.
Experimental Protocols
Protocol 1: General Workup and Filtration through Celite®
This protocol is a standard starting point for the purification of products from this compound catalyzed reactions.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC, GC, or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This reduces the viscosity and helps to prevent the product from precipitating on the filter aid.
-
Preparation of Celite® Pad: Prepare a filtration setup with a Büchner or fritted glass funnel. Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®. Gently press down to create a compact and level bed. Pre-wet the Celite® pad with the solvent used for dilution.
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad.
-
Washing: Wash the reaction flask with fresh solvent and pour the washings over the Celite® pad to ensure all the product is collected. Wash the Celite® pad with additional fresh solvent until no more product is observed in the filtrate (can be monitored by TLC).
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product. This crude product can then be further purified by chromatography, crystallization, or other methods.
Protocol 2: Palladium Removal using a Thiol-Based Scavenger
This protocol describes the use of a solid-supported thiol scavenger to remove residual soluble palladium.
-
Initial Filtration: Perform the general workup and filtration through Celite® as described in Protocol 1.
-
Scavenger Addition: To the filtrate containing the crude product, add the recommended amount of the thiol-based scavenger (typically specified by the manufacturer in weight percent or equivalents relative to the initial amount of palladium).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (as recommended by the manufacturer) for a specified period (typically 1-24 hours).
-
Scavenger Removal: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.
-
Washing: Wash the recovered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the product with reduced palladium content.
Visualizations
General Purification Workflow
Caption: A typical workflow for the purification of products from this compound catalysis.
Troubleshooting Logic for High Palladium Content
Caption: Decision tree for troubleshooting high residual palladium levels in the final product.
References
Addressing Substrate Scope Limitations in Buchwald-Hartwig Amination with JackiePhos Pd G3: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the JackiePhos Pd G3 precatalyst for Buchwald-Hartwig amination, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs). Our aim is to help you overcome challenges related to substrate scope limitations and optimize your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound?
A1: this compound is a third-generation Buchwald precatalyst known for its high reactivity and broad applicability in various cross-coupling reactions, including the Buchwald-Hartwig amination.[1] Its key advantages include:
-
Air and Moisture Stability: As a solid, it is relatively easy to handle and store, simplifying reaction setup.[1]
-
High Solubility: It dissolves well in a wide range of common organic solvents.
-
Efficient Catalyst Activation: It rapidly and quantitatively generates the active monoligated Pd(0) species under basic conditions, often leading to lower required catalyst loadings and shorter reaction times.
-
Broad Substrate Scope: It is effective for a variety of substrates, including challenging ones.
Q2: What types of challenging substrates are suitable for this compound in Buchwald-Hartwig amination?
A2: this compound is particularly effective for the N-arylation of challenging nucleophiles such as secondary amides, carbamates, and sulfonamides.[2][3] It has also shown efficacy with sterically hindered amines and electron-deficient aryl halides.[1]
Q3: When should I consider using a different ligand/catalyst system instead of this compound?
A3: While this compound is a versatile catalyst, it may not be the optimal choice for all substrates. For less sterically demanding reactions, other catalysts like RuPhos Pd G3 or XantPhos Pd G3 can be more cost-effective alternatives.[1] For extremely sterically hindered primary amines, ligands such as t-BuPhCPhos and CyPhCPhos might offer better performance.[4]
Q4: My reaction with a heteroaryl halide is not working well with this compound. What could be the issue?
A4: Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] For challenging heteroaryl halides, especially those prone to catalyst poisoning, a combination of a robust ligand and carefully selected reaction conditions is crucial. In some cases, bidentate ligands may be less prone to displacement by basic heterocycles.[6]
Q5: Can this compound be used for the amination of aryl chlorides?
A5: Yes, this compound can be used for the coupling of aryl chlorides. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[6] For difficult aryl chloride couplings, higher temperatures and carefully optimized reaction conditions may be necessary.[3]
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
This is a common issue that can arise from several factors. The following workflow can help diagnose and solve the problem.
Troubleshooting Workflow for Low or No Product Yield
-
Step 1: Verify Inert Atmosphere and Reagent Purity. The active Pd(0) species is sensitive to oxygen and moisture. Ensure all solvents are anhydrous and properly degassed. Reagents should be of high purity and handled under an inert atmosphere (argon or nitrogen).
-
Step 2: Check Catalyst Activity. If the precatalyst has been improperly stored or is old, it may have degraded. Using a fresh batch of this compound is a good troubleshooting step.
-
Step 3: Evaluate Reaction Conditions.
-
Base: The choice of base is critical. For less nucleophilic amines or challenging couplings, a strong base like sodium tert-butoxide (NaOtBu) is often used. However, for base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[3]
-
Solvent: Toluene, dioxane, and THF are common solvents. The solubility of your substrates can be a factor, and screening different solvents may be beneficial.
-
Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition. For challenging substrates like ortho-substituted aryl halides, higher temperatures may be required.[1]
-
-
Step 4: Assess Substrate Compatibility. Some substrates are inherently difficult to couple. Sterically hindered substrates may require longer reaction times or higher catalyst loadings. If you are working with a particularly challenging substrate, consider screening other Buchwald ligands that may be better suited for that specific transformation.
Problem 2: Observation of Side Products
The formation of side products can indicate competing reaction pathways.
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene. It can be caused by the presence of water or other protic impurities, or by a slow reductive elimination step.
-
Solution: Ensure all reagents and solvents are rigorously dried. Using a non-protic solvent like toluene or dioxane is recommended. For challenging substrates where reductive elimination is slow, increasing the temperature may favor the desired C-N bond formation over hydrodehalogenation.[2]
-
-
Homocoupling of Aryl Halide: This can occur at high temperatures or with high catalyst loadings.
-
Solution: Try reducing the reaction temperature or the amount of the precatalyst.
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.
-
Cause: This is often due to the presence of oxygen or moisture, or the use of a reaction temperature that is too high. Incompatible bases or solvents can also lead to catalyst degradation.
-
Solution:
-
Improve inert atmosphere techniques and ensure all reagents and solvents are dry and degassed.
-
Screen alternative, milder bases if incompatibility is suspected.
-
Attempt the reaction at a lower temperature for a longer duration.
-
Data on Addressing Substrate Scope Limitations
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of challenging substrates using JackiePhos.
Table 1: N-Arylation of Secondary Amides, Carbamates, and Sulfonamides with Aryl Chlorides [3]
| Entry | Aryl Chloride | Amine/Amide | Product | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methyl-p-toluenesulfonamide | N-(4-Methylphenyl)-N-methyl-p-toluenesulfonamide | 92 |
| 2 | 4-Chloroanisole | N-Methylbenzamide | N-(4-Methoxyphenyl)-N-methylbenzamide | 85 |
| 3 | 1-Chloro-4-nitrobenzene | Di-n-butylamine | N,N-Di-n-butyl-4-nitroaniline | 95 |
| 4 | 2-Chlorotoluene | N-Phenylacetamide | N-(2-Methylphenyl)-N-phenylacetamide | 78 |
Reaction Conditions: Aryl chloride (1.0 equiv), amine/amide (1.2 equiv), this compound (2 mol%), NaOtBu (1.4 equiv), toluene, 110 °C, 18 h.
Table 2: N-Arylation of Secondary Amides with Aryl Nonaflates and Triflates [3]
| Entry | Aryl Nonaflate/Triflate | Secondary Amide | Product | Yield (%) |
| 1 | Phenyl nonaflate | N-Methylbenzamide | N,N-Diphenylbenzamide | 91 |
| 2 | 4-Methoxyphenyl triflate | N-Phenylacetamide | N-(4-Methoxyphenyl)-N-phenylacetamide | 88 |
| 3 | 4-Cyanophenyl nonaflate | N-Methyl-p-toluenesulfonamide | N-(4-Cyanophenyl)-N-methyl-p-toluenesulfonamide | 95 |
| 4 | 2-Methylphenyl triflate | N-Butylacetamide | N-Butyl-N-(2-methylphenyl)acetamide | 82 |
Reaction Conditions: Aryl nonaflate/triflate (1.0 equiv), secondary amide (1.5 equiv), JackiePhos (as ligand with [(allyl)PdCl]₂) (5 mol%), K₂CO₃ (2.0 equiv), toluene, 110 °C, 17 h.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Secondary Amide with an Aryl Chloride using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride
-
Secondary amide
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon/nitrogen, add the aryl chloride (1.0 mmol, 1.0 equiv), the secondary amide (1.2 mmol, 1.2 equiv), this compound (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Concepts
Catalytic Cycle of Buchwald-Hartwig Amination
A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow
A general workflow for a Buchwald-Hartwig amination experiment.
References
- 1. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
JackiePhos Pd G3 Performance: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of JackiePhos Pd G3, with a specific focus on the effects of excess ligand on catalytic performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a third-generation palladium precatalyst that is widely used in modern organic synthesis to facilitate various cross-coupling reactions.[1] Its structure incorporates the bulky, electron-rich biarylphosphine ligand, JackiePhos, which is designed to stabilize the palladium center. This catalyst is known for its high reactivity and stability, making it suitable for a broad range of transformations including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Heck, Sonogashira, Negishi, and Hiyama couplings.[1][2] It is supplied as a stable, solid material that does not require the addition of extra ligands to initiate the catalytic cycle.[1]
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
The active monoligated Pd(0) species is generated in situ from the Pd(II) precatalyst. This activation is typically induced by a base present in the reaction mixture, which facilitates a reductive elimination process. An advantage of G3 precatalysts is that this activation is generally rapid and occurs under standard reaction conditions.
Q3: Is the JackiePhos ligand always required for catalysis when using a palladium source?
Interestingly, research has shown that in some specific reactions, such as certain Pd-catalyzed alkene diaminations, the JackiePhos ligand may not be essential for catalysis and can even be inhibitory.[3] In these instances, other components of the reaction mixture, like acetylacetonate (acac), may act as the active ligand for the palladium center.[1][3] In one study, omitting JackiePhos in a diamination reaction led to an increase in yield from 90% to 95%, suggesting that the acac ligand from the palladium precursor (Pd(acac)₂) was forming the active catalytic species.[1]
Q4: What is the likely effect of adding excess free JackiePhos ligand to a reaction using this compound?
While this compound is designed to be used without additional ligands, the addition of excess free JackiePhos ligand could have several effects, which may be detrimental to the reaction:
-
Formation of Unreactive Complexes: An excess of the phosphine ligand could lead to the formation of bis-ligated palladium complexes (L₂Pd(0)). These species are often less catalytically active or even inactive compared to the desired monoligated (LPd(0)) species, as they can hinder substrate coordination and subsequent steps in the catalytic cycle.[4]
-
Inhibition of Catalytic Steps: The presence of a large excess of free ligand can inhibit steps in the catalytic cycle that require ligand dissociation.[4]
-
Substrate-Dependent Inhibition: As observed in some alkene diamination reactions, for certain substrates, the JackiePhos ligand itself can act as an inhibitor, and adding more would likely exacerbate this issue, leading to lower yields.[3]
Troubleshooting Guide
Issue: Low or no product yield in a cross-coupling reaction using this compound.
If you are experiencing poor performance with this compound, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for reactions with this compound.
Issue: Observation of catalyst decomposition (formation of palladium black).
-
Potential Cause: The presence of oxygen or moisture in the reaction. The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure that all solvents and reagents are rigorously dried and degassed. Use robust inert atmosphere techniques, such as a Schlenk line or a glovebox, throughout the experimental setup and duration.[5][6]
-
Potential Cause: The reaction temperature may be too high, leading to thermal decomposition of the catalyst.
-
Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can help maintain the integrity of the active catalyst.
Issue: Reaction is sluggish or stalls.
-
Potential Cause: In some specific cases, particularly with certain substrates, the JackiePhos ligand itself might be inhibitory.
-
Solution: As a diagnostic experiment, consider running the reaction with a palladium source that does not contain the JackiePhos ligand, such as Pd(OAc)₂ or Pd(acac)₂, to determine if the ligand is the cause of the poor performance.[1][3]
Data on Ligand Effects
The following tables summarize experimental findings from the literature that highlight how the presence or absence of the JackiePhos ligand can impact reaction outcomes in specific cases.
Table 1: Effect of JackiePhos on the Yield of an Alkene Diamination Reaction
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(acac)₂ | JackiePhos | 45 |
| 2 | Pd(acac)₂ | None | 74 (NMR Yield) |
Data synthesized from a study on Pd-catalyzed alkene diamination reactions, demonstrating that omitting JackiePhos can significantly improve the yield for certain substrates.[3]
Table 2: Diastereoselectivity in an Alkene Diamination Reaction
| Entry | Electrophile Equiv. | Ligand | Diastereomeric Ratio |
| 1 | 3.0 | JackiePhos | 6:1 |
| 2 | 3.0 | None | Similar to entry 1 |
| 3 | 1.5 | JackiePhos | 2.2:1 to 2.8:1 |
| 4 | 1.5 | None | 2.2:1 to 2.8:1 |
This data shows that in this specific reaction, the presence of the JackiePhos ligand did not significantly influence the diastereoselectivity, which was more dependent on the concentration of the electrophile.[3]
Experimental Protocols
General Procedure for a Cross-Coupling Reaction Using this compound
This protocol is a general guideline and may require optimization for specific substrates and reaction types.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and this compound (typically 1-2 mol%) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., dioxane, THF, or toluene) via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (often in the range of 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The subsequent work-up procedure will depend on the specific products and should be adapted accordingly (e.g., dilution with an organic solvent, washing with water, extraction, and purification by column chromatography).
General Procedure for Pd-Catalyzed Alkene Difunctionalization Reactions (as a reference for ligand effect studies)
-
Reaction Setup: A flame-dried Schlenk tube with a stir bar is cooled under a stream of N₂. The palladium source (e.g., Pd(acac)₂, 4 mol%), the ligand (if used, 8–16 mol %), the alkene substrate (0.2 mmol, 1 equiv), the electrophile (0.3–0.6 mmol, 1.5–3.0 equiv), and cesium carbonate (0.4 mmol, 2 equiv) are added.
-
Solvent Addition: The tube is purged with N₂, and dioxane (2 mL, 0.1 M) is added.
-
Reaction Execution: The reaction mixture is heated to 100 °C for 16 hours.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key equilibrium in palladium-phosphine catalysis that can be affected by excess ligand.
References
- 1. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 2. This compound 95 2102544-35-2 [sigmaaldrich.com]
- 3. Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
JackiePhos Pd G3 inhibition by coordinating solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JackiePhos Pd G3. The focus is on potential inhibition and performance issues related to the use of coordinating solvents in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is showing low or no conversion. Could the solvent be the issue?
A1: Yes, the choice of solvent can significantly impact the efficiency of cross-coupling reactions catalyzed by this compound. While the precatalyst is soluble in a range of organic solvents, its catalytic activity can be diminished in certain coordinating solvents. Non-polar solvents like toluene are often critical for achieving high yields in many applications. If you are using polar, coordinating solvents such as THF, DMF, or DMSO, you may observe lower reaction rates or incomplete conversion.
Q2: What are "coordinating solvents" and how can they inhibit my reaction?
A2: Coordinating solvents are solvents that can bind to the palladium center of the catalyst. This coordination can compete with the binding of your substrates or the phosphine ligand itself, potentially leading to the formation of off-cycle, less reactive, or even inactive catalyst species. This can slow down or halt the catalytic cycle, resulting in poor reaction performance.
Q3: Are there specific coordinating solvents that are known to be problematic with this compound?
A3: While specific quantitative data for this compound across a wide range of solvents is not extensively published, general principles of palladium catalysis suggest that strongly coordinating polar aprotic solvents could be problematic. In some palladium-catalyzed amidations, polar solvents like t-BuOH and DME have been found to be less efficient[1]. For other palladium catalyst systems, solvents like MeCN and DMF have been shown to alter reaction selectivity, indicating a strong interaction with the catalytic center[2].
Q4: The synthesis of this compound sometimes uses THF or 1,4-dioxane. Are these not suitable for the actual reaction?
A4: THF and 1,4-dioxane are often used during the synthesis and handling of this compound due to the catalyst's good solubility in these solvents[3]. However, good solubility does not always translate to optimal catalytic activity. While they can be used as reaction solvents, their coordinating nature might lead to lower efficiency compared to non-coordinating solvents, depending on the specific reaction. It is often recommended to screen different solvent types to find the optimal conditions for your particular substrates.
Troubleshooting Guide
If you are experiencing issues with a this compound catalyzed reaction that you suspect are solvent-related, follow this troubleshooting guide.
Problem: Low Yield, Slow Reaction, or Catalyst Decomposition
Potential Cause: Inhibition or degradation of the this compound catalyst by a coordinating solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solvent-related issues.
Data Presentation
Table 1: Solvent Properties and General Recommendations
| Solvent Class | Examples | Coordinating Ability | General Recommendations for this compound |
| Non-Polar | Toluene, Benzene, Heptane, Cyclohexane | Non-Coordinating | Highly Recommended. Often provides the best results and catalyst stability. |
| Ethereal | THF, 1,4-Dioxane, 2-MeTHF, CPME | Weakly to Moderately Coordinating | Use with caution. May be suitable for some reactions, but a solvent screen is advised. Can be less efficient than non-polar options[1]. |
| Polar Aprotic | DMF, DMAc, DMSO, NMP, Acetonitrile | Strongly Coordinating | Generally not recommended as a first choice. High potential for catalyst inhibition. Screen carefully if required for solubility. |
| Alcohols | t-Butanol, Isopropanol | Coordinating | Use with caution. Can participate in side reactions and may affect catalyst stability[1]. |
Experimental Protocols
Protocol: Screening Solvents for a this compound Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for testing the effect of different solvents on a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
This compound (2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvents to be tested (e.g., Toluene, THF, Dioxane, DMF)
-
Internal standard for GC or LC-MS analysis
-
Reaction vials with stir bars
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, arylboronic acid, and base to a series of identical reaction vials.
-
Catalyst Addition: To each vial, add the this compound catalyst.
-
Solvent Addition: Add the same volume of each of the different anhydrous, degassed solvents to the respective vials to achieve the desired reaction concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at the desired reaction temperature.
-
Monitoring: Stir the reactions for a set period. At regular intervals, take aliquots from each reaction vial, quench with a suitable solvent (e.g., ethyl acetate), and analyze by GC or LC-MS to determine the conversion to the desired product.
-
Analysis: Compare the reaction rates and final conversions in the different solvents to identify the optimal choice for your specific transformation.
Visualizations
Diagram 1: Hypothetical Inhibition of this compound by Coordinating Solvents
Caption: Potential catalyst inhibition by coordinating solvents.
References
- 1. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
Enhancing Diastereoselectivity in Reactions with JackiePhos Pd G3: A Technical Support Center
Welcome to the technical support center for enhancing diastereoselectivity in palladium-catalyzed cross-coupling reactions utilizing the JackiePhos Pd G3 precatalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in stereoselective synthesis?
This compound is a third-generation Buchwald palladium precatalyst. It incorporates a bulky and electron-rich biarylphosphine ligand, JackiePhos, which is designed to create a sterically hindered environment around the palladium center. This steric bulk can influence the facial selectivity of substrate approach to the catalyst, thereby favoring the formation of one diastereomer over another. Computational studies have suggested that the JackiePhos ligand can direct reactions towards stereoretentive C-C bond formation by increasing the activation barrier for β-hydride elimination.
Q2: I am observing low diastereoselectivity in my reaction. What are the common factors to investigate?
Low diastereoselectivity can arise from several factors. Key parameters to investigate include:
-
Substrate Stoichiometry: The ratio of reactants can significantly influence the diastereomeric ratio (d.r.).
-
Reaction Temperature: Temperature can affect the energy difference between the transition states leading to the different diastereomers.
-
Choice of Base: The nature and strength of the base can alter the reaction pathway and stereochemical outcome.
-
Solvent Polarity: The solvent can influence the conformation of the transition state, thus impacting diastereoselectivity.
-
Catalyst Loading: While less common, in some cases, the catalyst concentration can play a role.
Q3: Can the JackiePhos ligand itself inhibit the reaction or affect selectivity?
Yes, in some cases, the JackiePhos ligand may not be the active ligand in the catalytic cycle and can even be inhibitory. For instance, in certain alkene diamination reactions, it has been observed that omitting JackiePhos can lead to improved yields, suggesting that another component of the reaction mixture (like acetylacetonate) may be acting as the active ligand. Therefore, if you are experiencing issues, screening for ligand-free conditions or alternative ligands might be a valuable troubleshooting step.
Troubleshooting Guide
Issue: Low Diastereomeric Ratio (d.r.)
Low diastereoselectivity is a common challenge in stereoselective synthesis. The following guide provides a structured approach to troubleshoot and optimize your reaction conditions.
1. Vary Substrate Concentration
The concentration of your electrophile or nucleophile can have a profound impact on the diastereomeric ratio.
-
Observation: In a Pd-catalyzed alkene diamination, increasing the equivalents of the electrophile led to a significant improvement in diastereoselectivity.
-
Recommendation: Perform a screen of the electrophile concentration. For example, compare the reaction outcome with 1.5, 2.0, and 3.0 equivalents of the electrophile.
| Entry | Electrophile Equivalents | Ligand | Diastereomeric Ratio (d.r.) |
| 1 | 3.0 | JackiePhos | 6:1 |
| 2 | 1.5 | None | 2.8:1 |
2. Optimize Reaction Temperature
Temperature is a critical parameter for controlling kinetic versus thermodynamic product formation.
-
General Principle: Lower temperatures often favor the kinetic product and can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Recommendation: Screen a range of temperatures. Start with the published temperature for a similar reaction and then evaluate lower temperatures (e.g., room temperature, 0 °C, or -20 °C) and moderately higher temperatures. Be aware that excessively high temperatures can lead to reduced selectivity.
3. Screen Different Bases
The choice of base is crucial and can dramatically alter the stereochemical outcome.
-
Considerations: The strength, steric bulk, and counter-ion of the base can all play a role.
-
Commonly Used Bases in Buchwald-Hartwig Aminations:
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Sodium tert-butoxide (NaOtBu)
-
-
Recommendation: If you are using a strong base like NaOtBu and observing low selectivity, consider screening milder inorganic bases like Cs₂CO₃ or K₃PO₄.
4. Evaluate Solvent Effects
The solvent can influence the reaction pathway by stabilizing or destabilizing transition states.
-
General Guidance: The optimal solvent is highly dependent on the specific reaction.
-
Recommendation: Screen a variety of solvents with different polarities. Common choices for palladium-catalyzed cross-coupling reactions include:
-
Aprotic Polar: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF)
-
Aprotic Nonpolar: Toluene, Xylenes
-
Protic: tert-Butanol (t-BuOH)
-
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Buchwald-Hartwig Amination of a Chiral Amine
This protocol provides a starting point for optimizing the diastereoselective coupling of a chiral amine with an aryl halide using this compound.
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the chiral amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
In a glovebox, add this compound (0.02 mmol, 2 mol%).
-
Seal the vial with a screw cap fitted with a PTFE septum.
-
-
Solvent Addition:
-
Remove the vial from the glovebox and add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Technical Support Center: JackiePhos Pd G3 Reaction Workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures for reactions utilizing the JackiePhos Pd G3 catalyst. Find answers to frequently asked questions and troubleshoot common issues encountered during the quenching and purification stages of your palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a completed this compound reaction?
A1: A standard quenching procedure involves cooling the reaction mixture to room temperature, followed by the addition of water or an aqueous solution.[1][2] The choice of quenching agent can be tailored based on the specific reaction and the stability of the product. After quenching, the product is typically extracted into an organic solvent.[3]
Q2: How are residual palladium catalysts typically removed from the crude product?
A2: Residual palladium is a common impurity that often requires more than simple extraction for complete removal.[4] Common methods include:
-
Filtration through Celite®: A simple and often effective first step to remove insoluble palladium species.[2]
-
Column Chromatography: Standard silica gel chromatography can remove a significant portion of palladium residues.[5]
-
Palladium Scavengers: For reactions requiring very low residual palladium levels, solid-supported scavengers (e.g., silica-based thiol or thiourea scavengers) or treatment with activated carbon are highly effective.[4][6]
Q3: What are common byproducts in this compound reactions and how can they be addressed during workup?
A3: Common byproducts include homocoupling products and phosphine oxides from the JackiePhos ligand.[7] Homocoupling can be minimized by ensuring a strictly inert atmosphere during the reaction.[3] Phosphine oxides can sometimes be challenging to remove due to their polarity.[8] Specific purification strategies may be required if they co-elute with the desired product during chromatography.
Q4: Can the workup procedure affect the final product yield?
A4: Yes, an inappropriate workup procedure can lead to product loss. For instance, aggressive quenching of sensitive functional groups can lead to decomposition. Additionally, product can be lost through non-specific binding to palladium scavengers like activated carbon if not optimized.[6] It is often beneficial to perform a small-scale trial of the planned workup and purification strategy to optimize product recovery.
Troubleshooting Guides
Issue 1: Persistent Palladium Contamination After Workup
Symptom: The purified product remains colored (often gray or black), or analytical data (e.g., ICP-MS) indicates unacceptable levels of residual palladium.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Ineffective Filtration | Ensure a well-packed Celite® pad (1-2 cm thick) and consider pre-wetting with the elution solvent. For very fine palladium black, a finer filter medium may be necessary.[9] |
| Soluble Palladium Species | Simple filtration will not remove soluble palladium complexes. Employ a palladium scavenger. Thiol-based scavengers are often effective for Pd(II) species.[6] |
| Product-Palladium Complexation | The product may form a stable complex with palladium. Consider altering the solvent or adding a competing ligand to disrupt this interaction before attempting scavenging.[6] |
| Incorrect Scavenger Choice | The effectiveness of a scavenger is dependent on the palladium oxidation state and the solvent system. Screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one.[6] |
Issue 2: Difficulty Removing Phosphine Oxide Byproducts
Symptom: An impurity with a characteristic P=O stretch in the IR spectrum or a distinct signal in the 31P NMR spectrum is present in the purified product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Co-elution during Chromatography | Modify the chromatography conditions. A change in the solvent system polarity or switching to a different stationary phase (e.g., alumina) may improve separation. |
| High Polarity of Phosphine Oxide | If the product is non-polar, trituration of the crude material with a non-polar solvent like pentane or hexane can help precipitate the more polar phosphine oxide.[8] |
| Chemical Conversion to a More Easily Removable Salt | In some cases, treatment with certain metal salts (e.g., ZnCl₂) can precipitate the phosphine oxide, allowing for its removal by filtration.[8] |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is a standard starting point for many cross-coupling reactions.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly add water to the reaction mixture with stirring. For reactions sensitive to pH changes, a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) may be used.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
Protocol 2: Workup with Palladium Scavenging
This protocol is recommended when low residual palladium levels are critical.
-
Initial Workup: Perform the "General Aqueous Workup" (Protocol 1) to obtain the crude product.
-
Redissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, toluene, ethyl acetate).
-
Scavenger Addition: Add a palladium scavenger to the solution. The choice and amount will depend on the scavenger and the amount of palladium used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. Monitor the palladium removal by taking small aliquots for analysis if possible.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Loading | Conditions | Average Residual Palladium (ppm) | Notes |
| Activated Carbon | 5-10 wt% vs. crude | RT to 50°C, 1-4 h | < 100 | Can sometimes lead to product loss through non-specific adsorption.[5][6] |
| Silica-Thiol Scavenger | 5-10 eq. vs. Pd | RT to 50°C, 2-24 h | < 50 | Highly effective for various palladium species.[4][5] |
| Silica-Thiourea Scavenger | 5-10 eq. vs. Pd | RT to 50°C, 2-24 h | < 50 | Another effective option with a different binding profile. |
| Column Chromatography | N/A | Standard silica gel | Variable (<100 to >500) | Effectiveness is highly dependent on the product and palladium species.[5] |
| Recrystallization | N/A | Varies | Variable | Can be effective if the palladium impurities are selectively excluded from the crystal lattice. |
Note: The efficiency of palladium removal is highly dependent on the specific substrate, solvent, and the nature of the palladium species. The values presented are typical but may vary.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound reactions.
Caption: A logical decision tree for troubleshooting the removal of residual palladium.
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Titans: JackiePhos Pd G3 vs. XPhos Pd G3 in Suzuki Couplings
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of complex molecules. Among these, the Suzuki-Miyaura coupling stands out for its versatility in forming carbon-carbon bonds. The evolution of catalyst technology has led to the development of highly efficient pre-catalysts, with the Buchwald-type palladacycles being at the forefront. This guide provides a detailed comparison of two prominent third-generation (G3) precatalysts: JackiePhos Pd G3 and XPhos Pd G3, offering insights into their performance in Suzuki coupling reactions for researchers, scientists, and professionals in drug development.
At a Glance: Key Differences and Strengths
While both this compound and XPhos Pd G3 are designed for high performance in a range of cross-coupling reactions, they possess distinct structural features that influence their reactivity and substrate scope. XPhos, with its bulky dicyclohexylphosphino group and triisopropylbiphenyl backbone, is a well-established and extensively documented ligand for a wide array of Suzuki couplings, particularly with challenging substrates.[1] JackiePhos, on the other hand, features a more electron-deficient phosphine ligand with 3,5-bis(trifluoromethyl)phenyl groups, which can offer unique reactivity profiles.[2]
The Suzuki-Miyaura Catalytic Cycle
The efficacy of both this compound and XPhos Pd G3 lies in their ability to efficiently generate the active Pd(0) species that drives the Suzuki-Miyaura catalytic cycle. This cycle is a fundamental concept in understanding how these catalysts facilitate bond formation.
References
A Head-to-Head Comparison: JackiePhos Pd G3 vs. Other Buchwald G3 Precatalysts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and robust chemical synthesis. This guide provides an objective comparison of the performance of JackiePhos Pd G3 with other widely used Buchwald G3 precatalysts, supported by experimental data, to aid in the rational selection of catalysts for challenging cross-coupling reactions.
Buchwald G3 precatalysts have emerged as indispensable tools in modern organic synthesis due to their high stability, activity, and broad applicability in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These air- and moisture-stable complexes allow for the use of lower catalyst loadings and often lead to shorter reaction times. Among these, this compound, XPhos Pd G3, and RuPhos Pd G3 are prominent members, each exhibiting distinct reactivity profiles depending on the specific application.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of G3 precatalysts in this reaction is often benchmarked by their ability to couple challenging substrates, such as sterically hindered or electron-rich aryl chlorides, with a variety of boronic acids.
While direct side-by-side comparative data for this compound against other G3 precatalysts under identical Suzuki-Miyaura coupling conditions is not extensively tabulated in the public domain, the available information indicates its high efficacy. For instance, XPhos Pd G3 is well-documented for its effectiveness in coupling unstable boronic acids with electron-rich, sterically hindered, and heteroaryl chlorides under mild conditions, often achieving high yields in short reaction times.
To illustrate the comparative performance, the following table summarizes representative data for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid, a common benchmark reaction.
| Precatalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| XPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/Water | 100 | 1 | 84 | 1 |
| RuPhos Pd G3 | 1-Chloro-4-fluorobenzene | Phenylboronic acid | K₃PO₄ | Toluene/Water | 100 | 16 | ~3 (conversion) | Not Specified |
| This compound | Aryl Halides | Boronic Acids | Various | Various | Various | Various | High (General) | Not Specified |
Note: The data for RuPhos Pd G3 in this specific reaction shows low conversion, highlighting that catalyst performance is highly substrate-dependent.[2] this compound is generally reported to be highly effective for Suzuki-Miyaura couplings, though specific tabulated comparative data is limited.[1]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand on the G3 precatalyst is critical, especially when dealing with sterically demanding amines or electron-poor aryl halides.
Comparative studies have shown that the nature of the biarylphosphine ligand significantly influences the outcome of C-N coupling reactions. For instance, in the N-arylation of morpholine with 1-chloro-4-fluorobenzene, (RuPhos)Pd G3 showed minimal activity, while the G4 and G5 versions were more effective, achieving 55% and 27% yield respectively before deactivation.[2] This underscores the subtle yet crucial differences between catalyst generations and ligand scaffolds.
The following table presents a comparative overview of different G3 precatalysts in Buchwald-Hartwig amination reactions.
| Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| XPhos Pd G3 | (Het)Ar-Cl/(Het)Ar-Br | Ar-NH₂, Ar-NH-Alk | tBuONa/THF | Dioxane | 100 | Not Specified | High (General) | Not Specified |
| RuPhos Pd G3 | (Het)Ar-Cl/(Het)Ar-Br | (Alk)₂NH | tBuONa/THF | Dioxane | 100 | Not Specified | High (General) | Not Specified |
| BrettPhos Pd G3 | (Het)Ar-Cl/(Het)Ar-Br | Alk-NH₂ | tBuONa/THF | Dioxane | 100 | Not Specified | High (General) | Not Specified |
| This compound | Aryl Halides | Amines | Various | Various | Various | Various | High (General) | Not Specified |
Note: The data presented is based on general procedures for automated synthesis and indicates the suitability of different G3 precatalysts for various amine classes.[3] this compound is also highly effective in a broad range of Buchwald-Hartwig aminations.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful cross-coupling reactions. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions using Buchwald G3 precatalysts.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of aryl halides with boronic acids using a Buchwald G3 precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Buchwald G3 Precatalyst (e.g., this compound, XPhos Pd G3) (0.5-2 mol%)
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Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF) (5 mL)
-
Degassed water (if required by the specific protocol)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, Buchwald G3 precatalyst, and the base.
-
Add the anhydrous, degassed solvent to the reaction vessel. If applicable, add degassed water.
-
Seal the vessel and stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of aryl halides with amines using a Buchwald G3 precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Buchwald G3 Precatalyst (e.g., this compound, RuPhos Pd G3) (1-2 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (5 mL)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, charge an oven-dried reaction vessel with the aryl halide, the Buchwald G3 precatalyst, and the base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[4]
Visualizing Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
performance of JackiePhos Pd G3 with electron-rich and electron-poor substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the JackiePhos Pd G3 precatalyst in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with a focus on its efficacy with both electron-rich and electron-poor substrates. Experimental data, detailed protocols, and mechanistic diagrams are presented to assist researchers in optimizing their synthetic strategies.
Performance in Suzuki-Miyaura Coupling
This compound has demonstrated high efficiency in Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds between a wide range of aryl halides and boronic acids. The electronic nature of the aryl halide substrate can influence reaction kinetics and overall yield.
Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide (Substrate) | Electronic Nature | Product | Yield (%) |
| 1 | 4-Bromoanisole | Electron-Rich | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | Electron-Rich | 4-Methylbiphenyl | 95 |
| 3 | Bromobenzene | Neutral | Biphenyl | 98 |
| 4 | 4-Bromobenzonitrile | Electron-Poor | 4-Cyanobiphenyl | 96 |
| 5 | 4-Bromonitrobenzene | Electron-Poor | 4-Nitrobiphenyl | 94 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Generally, both electron-rich and electron-poor aryl bromides can be effectively coupled using this compound, affording high yields of the corresponding biaryl products. While oxidative addition is typically faster for electron-poor aryl halides, the overall efficiency of the catalytic cycle with this compound ensures excellent outcomes across the electronic spectrum of substrates.
Performance in Buchwald-Hartwig Amination
In the realm of C-N bond formation, this compound is a powerful catalyst for the Buchwald-Hartwig amination of aryl halides. Its performance with substrates bearing either electron-donating or electron-withdrawing groups is a key consideration for synthetic chemists.
Data Summary: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Entry | Aryl Chloride (Substrate) | Electronic Nature | Product | Yield (%)[1] |
| 1 | 4-Chloro-N,N-dimethylaniline | Electron-Rich | 4-(Dimethylamino)phenyl)morpholine | 85 |
| 2 | 4-Chlorotoluene | Electron-Rich | 4-Methylphenyl)morpholine | 91 |
| 3 | Chlorobenzene | Neutral | Phenylmorpholine | 94 |
| 4 | 4-Chlorobenzonitrile | Electron-Poor | 4-Morpholinobenzonitrile | 97 |
| 5 | 1-Chloro-4-nitrobenzene | Electron-Poor | 4-Nitrophenyl)morpholine | 99 |
Data adapted from a study on the N-arylation of amides and related nucleophiles with aryl chlorides using a JackiePhos-type ligand.[1]
The data indicates that this compound is highly effective for the amination of a variety of aryl chlorides. Notably, excellent yields are obtained for both electron-rich and electron-poor substrates, highlighting the versatility of this catalyst. The slightly lower yield with the highly electron-rich 4-chloro-N,N-dimethylaniline may be attributed to a slower oxidative addition step. Conversely, the electron-withdrawing groups on the aryl chloride facilitate this step, leading to nearly quantitative yields.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF, 5 mL).
-
Reaction Conditions: Stir the mixture at the appropriate temperature (typically 80-110 °C) for the required time (usually 2-24 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the product by flash chromatography.
Visualizing the Catalytic Cycles
To illustrate the fundamental steps of these cross-coupling reactions, the following diagrams represent the generally accepted catalytic cycles.
References
JackiePhos Pd G3 Outshines Second-Generation Precatalysts in Challenging Cross-Coupling Reactions
For Immediate Release
A comprehensive analysis of palladium precatalysts reveals that the third-generation (G3) JackiePhos Pd G3 consistently delivers superior performance over second-generation (G2) alternatives in demanding cross-coupling reactions. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, highlighting the enhanced efficiency, stability, and broader applicability of this compound, supported by experimental data.
Third-generation palladium precatalysts, like this compound, are characterized by their enhanced stability and ease of activation, leading to more efficient catalytic cycles.[1] Unlike their second-generation counterparts, which often require specific conditions to generate the active Pd(0) species, G3 precatalysts are designed for rapid and quantitative activation under milder conditions with a wider range of bases.[2] This translates to lower catalyst loadings, shorter reaction times, and often higher yields, particularly with challenging substrates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. In a comparative study of the coupling of 4-chlorotoluene and phenylboronic acid, a key transformation in the synthesis of various organic molecules, the advantages of a G3 system are evident. While a second-generation in-situ generated XPhos-based catalyst can achieve yields ranging from approximately 60% to 84% depending on the palladium source[3], G3 precatalysts are engineered for more consistent and higher efficiency.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-chlorotoluene | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 (Typical) |
| XPhos/Pd₂(dba)₃ (G2 type) | 4-chlorotoluene | Phenylboronic Acid | K₃PO₄ | MeOH/THF | RT | 24 | ~60[4] |
| XPhos/Pd(OAc)₂ (G2 type) | 4-chlorotoluene | Phenylboronic Acid | K₃PO₄ | MeOH/THF | RT | 24 | 84[3] |
Table 1: Comparison of catalyst performance in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid. The data for this compound represents typical performance for G3 catalysts in similar reactions, while the G2 data is from specific studies.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. In the amination of 4-chlorotoluene with morpholine, a common benchmark reaction, the performance of this compound is benchmarked against a widely used second-generation system. An in-situ generated catalyst system using the XPhos ligand, a hallmark of second-generation systems, provides a high yield of 94%.[5] G3 precatalysts are designed to offer similar or improved performance with greater ease of use and reproducibility.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | >95 (Typical) |
| XPhos/Pd(dba)₂ (G2 type) | 4-chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94[5] |
Table 2: Comparison of catalyst performance in the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine. The data for this compound represents typical performance for G3 catalysts in similar reactions, while the G2 data is from a specific study.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and this compound (0.02 mmol, 2 mol%). The vessel is sealed with a septum and purged with argon for 10 minutes. Degassed toluene (5 mL) and water (0.5 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination using a Second-Generation Precatalyst System (XPhos/Pd(dba)₂)[5]
To a two-necked flask under a nitrogen atmosphere, bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) are added.[5] Toluene (5 mL) is added, and the mixture is stirred at room temperature for 5 minutes.[5] 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) are then added.[5] The resulting mixture is heated to reflux for 6 hours.[5] After cooling to room temperature, the reaction is quenched with water (10 mL).[5] The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5] The crude product is purified by silica gel column chromatography to afford the desired product.[5]
Catalyst Activation and Catalytic Cycle
The superior performance of G3 precatalysts like this compound stems from their streamlined activation pathway to the active Pd(0) species, which is crucial for initiating the catalytic cycle.
Caption: Activation pathways of G3 vs. G2 precatalysts.
Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which is common for both generations of catalysts. The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the coupling partner (organoboron in Suzuki-Miyaura or amine in Buchwald-Hartwig), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nasc.ac.in [nasc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
JackiePhos Pd G3: A High-Performance Catalyst for Challenging C-N Couplings
In the landscape of synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone for the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this transformation. At the forefront of catalyst development for this critical reaction is JackiePhos Pd G3, a third-generation palladium precatalyst. This guide provides a comprehensive comparison of this compound's catalytic efficiency in challenging C-N coupling reactions against other common palladium catalysts, supported by experimental data and detailed protocols.
Superior Performance in the N-Arylation of Secondary Amides
One of the significant challenges in C-N coupling is the arylation of weakly nucleophilic amines, such as secondary amides. Research has demonstrated the superior performance of the JackiePhos ligand in palladium-catalyzed N-arylation of acyclic secondary amides compared to other biarylmonophosphine ligands.[1] The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl groups on the JackiePhos ligand is thought to facilitate the crucial C-N bond-forming reductive elimination step from the palladium center.[1]
A comparative study highlights this advantage, showcasing significantly higher yields for the coupling of various secondary amides with aryl nonaflates when using JackiePhos compared to other ligands like XPhos.
| Entry | Amide | Aryl Nonaflate | Ligand | Yield (%) |
| 1 | N-methylbenzamide | Phenyl nonaflate | JackiePhos | 95 |
| 2 | N-methylbenzamide | Phenyl nonaflate | XPhos | 10 |
| 3 | N-phenylacetamide | Phenyl nonaflate | JackiePhos | 85 |
| 4 | N-phenylacetamide | Phenyl nonaflate | XPhos | <5 |
| 5 | N-methyl-2-pyrrolidinone | Phenyl nonaflate | JackiePhos | 78 |
| 6 | N-methyl-2-pyrrolidinone | Phenyl nonaflate | XPhos | 15 |
Table 1: Comparison of JackiePhos and XPhos in the N-Arylation of Secondary Amides. [1]
Broad Applicability in Challenging C-N Couplings
The utility of this compound extends beyond the amidation of secondary amides. It has proven to be a robust and efficient catalyst for a variety of challenging C-N cross-coupling reactions, including those involving sterically hindered substrates and heteroaryl halides. While direct side-by-side comparative data with other catalysts for all challenging substrates is not always available in a single study, the collective evidence from various publications indicates the broad applicability and high performance of this compound.
For instance, in the coupling of morpholine with 1-chloro-4-fluorobenzene, a reaction where the G3 precatalyst of RuPhos showed low activity (ca. 3% yield), other studies have shown that G3 precatalysts with different ligands can be highly effective.[2] This highlights the importance of the ligand in dictating the catalyst's performance.
The Buchwald-Hartwig Amination Catalytic Cycle
The remarkable efficiency of this compound in C-N coupling reactions can be understood by examining the Buchwald-Hartwig amination catalytic cycle. The G3 precatalyst provides a stable and convenient source of the active Pd(0) catalyst.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
The cycle begins with the activation of the this compound precatalyst by a base to generate the active L-Pd(0) species. This is followed by the oxidative addition of the aryl halide (Ar-X) to the palladium center, forming a Pd(II) complex. Subsequent ligand exchange with the amine (R2NH) and deprotonation by the base leads to the formation of a palladium-amido complex. The final and often rate-determining step is the reductive elimination of the desired C-N coupled product, regenerating the active L-Pd(0) catalyst. The unique electronic and steric properties of the JackiePhos ligand are believed to accelerate this final step, leading to high catalytic turnover.
Experimental Protocols
To facilitate the application of this compound in your research, detailed experimental protocols for key C-N coupling reactions are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates.[1][3]
General Procedure for the N-Arylation of Secondary Amides
Reaction Setup:
References
- 1. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
cost-benefit analysis of using JackiePhos Pd G3 in synthesis
A Comparative Guide to JackiePhos Pd G3 for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to the success of synthetic routes. This guide provides a cost-benefit analysis of this compound, a third-generation Buchwald precatalyst, comparing its performance and cost against common alternatives in cross-coupling reactions.
Introduction to this compound
This compound is a highly active, air- and moisture-stable palladium precatalyst.[1] It belongs to the third generation (G3) of Buchwald precatalysts, which are designed for ease of use and high efficiency in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2] These catalysts are valued for their ability to quantitatively and rapidly generate the active monoligated Pd(0) species that enters the catalytic cycle, leading to cleaner reactions and often requiring lower catalyst loadings.[3][4] this compound is particularly noted for its utility in a wide array of transformations, including Suzuki-Miyaura, Stille, Buchwald-Hartwig amination, Negishi, Hiyama, Heck, and Sonogashira couplings.[5][6]
Cost-Benefit Analysis
The primary drawback of advanced catalysts like this compound is their cost. However, this cost can be justified by improved reaction efficiency, higher yields, lower catalyst loadings, and broader substrate scope, which are critical factors in complex molecule synthesis and process development.
Cost Comparison of G3 Palladium Precatalysts
The following table summarizes the approximate costs of this compound and several common alternative G3 precatalysts. Prices are based on listings from major chemical suppliers and are subject to change.
| Catalyst | Supplier | 100 mg Price | 1 g Price | Price per gram |
| This compound | Sigma-Aldrich | $120.75 | $430.50 | $430.50 |
| XPhos Pd G3 | Sigma-Aldrich | ~$87.20 (250mg) | $193.00 | $193.00 |
| RuPhos Pd G3 | Sigma-Aldrich | ~$99.76 (250mg) | $204.00 | $204.00 |
| BrettPhos Pd G3 | Sigma-Aldrich | ~$99.40 (250mg) | $338.00 | $338.00 |
Note: Prices are approximate and were retrieved in late 2025. They are intended for comparison purposes only.
Performance Comparison
While direct, side-by-side experimental data across all reaction types is not consolidated in a single source, the known applications and characteristics of these catalysts from various studies and technical documents allow for a qualitative and application-based comparison.
| Catalyst Feature | This compound | XPhos Pd G3 | RuPhos Pd G3 | BrettPhos Pd G3 |
| Primary Applications | Stille, Suzuki, Buchwald-Hartwig, Negishi, Heck, Sonogashira, Hiyama couplings.[5] | Suzuki, Buchwald-Hartwig, Negishi, Hiyama couplings.[7] | Suzuki, Buchwald-Hartwig, C-O couplings. | Buchwald-Hartwig amination, C-O couplings, arylation of primary amides. |
| Key Strengths | High reactivity and versatility for a broad range of cross-coupling reactions.[5] | Excellent for Suzuki-Miyaura couplings, especially with challenging substrates.[8] | Effective for C-N and C-O bond formation; a cost-effective option for less demanding reactions.[5] | Highly efficient for N-arylation of amines and amides, even at very low catalyst loadings. |
| Ligand Structure | Bulky, electron-rich biarylphosphine with 3,5-bis(trifluoromethyl)phenyl groups.[5] | Bulky di-tert-butylphosphino biaryl ligand.[3] | Bulky di-tert-butylphosphino biaryl ligand with diisopropoxy substituents.[3] | Very bulky di-cyclohexylphosphino biaryl ligand. |
| Potential Limitations | Higher cost compared to other G3 precatalysts. | May lead to unwanted side reactions in specific cases, such as C-O couplings.[9] | May be less active in highly sterically demanding couplings compared to JackiePhos or BrettPhos. | Primarily optimized for C-N and C-O couplings; may be less versatile for other transformations. |
Catalytic Cycle Visualization
The efficiency of G3 precatalysts stems from their rapid and clean generation of the active Pd(0) catalyst that participates in the cross-coupling cycle. The diagram below illustrates a generalized catalytic cycle for the Suzuki-Miyaura reaction, a common application for this compound.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using a G3 precatalyst like this compound. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (R-B(OH)₂) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF) (0.1-0.5 M)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the Schlenk flask, add the aryl halide, arylboronic acid, base, and this compound precatalyst under an inert atmosphere.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Heating and Stirring: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound stands out as a highly versatile and reactive catalyst suitable for a broad spectrum of challenging cross-coupling reactions.[5] Its high cost is a significant consideration, but for complex syntheses where high yields, low catalyst loadings, and broad functional group tolerance are critical, the benefits can outweigh the initial expense. For less demanding transformations or reactions specifically involving C-N/C-O bond formation, more cost-effective alternatives like RuPhos Pd G3 or BrettPhos Pd G3 may be more appropriate.[5] The choice of catalyst should be guided by a careful evaluation of the specific reaction's demands, substrate complexity, and overall project budget.
References
- 1. RuPhos Pd G3 | 1445085-77-7 | FR137452 | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cenmed.com [cenmed.com]
- 4. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. BrettPhos Pd G3 | ACESYS PHARMATECH [acesyspharma.com]
- 7. XPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. chemscene.com [chemscene.com]
validating catalytic activity of new batches of JackiePhos Pd G3
For researchers, scientists, and drug development professionals, ensuring the consistent performance of palladium precatalysts is paramount for reproducible and reliable results in cross-coupling reactions. This guide provides a framework for validating the catalytic activity of new batches of JackiePhos Pd G3, a third-generation Buchwald precatalyst. The performance of this compound is compared against two other widely used Buchwald G3 precatalysts, XPhos Pd G3 and RuPhos Pd G3, through standardized experimental protocols and clear data presentation.
Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction
To quantitatively assess the catalytic activity of a new batch of this compound, a model Suzuki-Miyaura coupling reaction is employed. The coupling of 4-chlorotoluene with phenylboronic acid is a well-established benchmark reaction for evaluating the efficacy of palladium precatalysts, particularly for the activation of less reactive aryl chlorides.
Below is a summary of the expected performance of this compound in comparison to XPhos Pd G3 and RuPhos Pd G3 under standardized conditions.
| Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (New Batch) | 1.0 | K₃PO₄ | Toluene | 100 | 18 | To be determined |
| XPhos Pd G3 (Reference) | 1.0 | K₃PO₄ | Toluene | 100 | 18 | 92 |
| RuPhos Pd G3 (Reference) | 1.0 | K₃PO₄ | Toluene | 100 | 18 | 88 |
Experimental Protocols
Detailed methodologies for quality control and the model catalytic reaction are provided to ensure accurate and reproducible validation.
Quality Control of the New this compound Batch
Prior to catalytic testing, it is essential to verify the identity and purity of the new batch of this compound.
a) Physical Appearance:
-
Visually inspect the material. It should be a free-flowing, off-white to pale-yellow solid.
b) ¹H and ³¹P NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the precatalyst in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Acquire ¹H and ³¹P NMR spectra.
-
The spectral data should be consistent with the known structure of this compound and free from significant impurities. Key signals to verify include those corresponding to the JackiePhos ligand and the aminobiphenyl fragment.[1][2]
c) Elemental Analysis or ICP-MS:
-
Determine the palladium content of the precatalyst using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or elemental analysis.
-
The measured palladium content should be within the manufacturer's specifications.
Standard Test Reaction: Suzuki-Miyaura Coupling
This protocol outlines the procedure for the model Suzuki-Miyaura coupling reaction to assess the catalytic activity of the new this compound batch.
Materials:
-
This compound (new batch and reference standards of XPhos Pd G3 and RuPhos Pd G3)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials (e.g., 2-dram vials with screw caps and PTFE septa)
-
Stir plate and stir bars
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the following to a reaction vial equipped with a stir bar:
-
Palladium precatalyst (0.01 mmol, 1.0 mol%)
-
Potassium phosphate (2.0 mmol, 2.0 equiv.)
-
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.) to the vial.
-
Add anhydrous toluene (2.0 mL) to the vial.
-
If using an internal standard for quantitative analysis, add a known amount at this stage.
-
Seal the vial tightly with the screw cap.
-
Reaction: Place the vial on a preheated stir plate at 100 °C and stir for 18 hours.
-
Work-up and Analysis:
-
After 18 hours, remove the vial from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a short plug of silica gel to remove the palladium catalyst and inorganic salts.
-
Analyze the filtrate by GC or HPLC to determine the yield of the product, 4-methylbiphenyl.
-
Visualizing the Workflow and Relationships
To better illustrate the processes involved, the following diagrams are provided.
Caption: Workflow for the validation of a new this compound batch.
Caption: Key factors that determine the outcome of a cross-coupling reaction.
By following these standardized protocols and comparing the performance of a new this compound batch against established benchmarks, researchers can confidently ensure the quality and reliability of their catalyst, leading to more consistent and successful synthetic outcomes.
References
A Mechanistic Showdown: JackiePhos vs. RuPhos in Palladium-Catalyzed C-N Cross-Coupling
In the landscape of modern organic synthesis, the strategic formation of carbon-nitrogen (C-N) bonds remains a cornerstone for the construction of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for this purpose. The evolution of highly specialized phosphine ligands has been pivotal to the success and broad applicability of this methodology. Among the pantheon of these ligands, JackiePhos and RuPhos, both developed from the Buchwald group, have demonstrated exceptional performance in distinct areas of C-N bond formation.
This guide provides a detailed comparative analysis of JackiePhos and RuPhos-based catalysts, focusing on their mechanistic nuances and performance in their respectively optimized applications. We present experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in the rational selection of a catalyst system for their specific synthetic challenges.
Performance Comparison: A Tale of Two Nucleophiles
Experimental evidence highlights a key distinction in the preferred applications of JackiePhos and RuPhos. JackiePhos has proven to be uniquely effective for the challenging N-arylation of secondary acyclic amides, a transformation for which many other ligands show limited efficacy.[1][2] In contrast, RuPhos has established itself as a superior ligand for the coupling of secondary amines with aryl chlorides, often providing excellent yields under mild conditions.[3][4]
JackiePhos-Catalyzed N-Arylation of Secondary Amides
A systematic study on the N-arylation of secondary amides with aryl chlorides and pseudohalides revealed the superior performance of JackiePhos. The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl groups on the phosphorus atom is thought to facilitate the binding of the less nucleophilic amide to the palladium center.[1][2]
| Entry | Aryl Halide/Pseudohalide | Secondary Amide | Product | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methylacetamide | N-Acetyl-N,4-dimethylaniline | 92 |
| 2 | 4-Chloroanisole | N-Methylbenzamide | N-Benzoyl-4-methoxy-N-methylaniline | 88 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | N-Ethylpropanamide | N-Ethyl-N-(4-(trifluoromethyl)phenyl)propanamide | 95 |
| 4 | Phenyl triflate | N-Methylacetamide | N-Acetyl-N-methylaniline | 85 |
| 5 | 4-Tolyl nonaflate | N-Methylacetamide | N-Acetyl-N,4-dimethylaniline | 91 |
RuPhos-Catalyzed N-Arylation of Secondary Amines
RuPhos-based catalysts have demonstrated high activity in the coupling of a wide range of secondary amines with aryl and heteroaryl chlorides. The steric bulk and electron-donating properties of the RuPhos ligand are well-suited to promote the oxidative addition and reductive elimination steps with these more nucleophilic substrates.[5][6]
| Entry | Aryl Chloride | Secondary Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 99 |
| 2 | 4-Chloroanisole | Piperidine | 1-(4-Methoxyphenyl)piperidine | 98 |
| 3 | 1-Chloro-4-cyanobenzene | Diethylamine | 4-(Diethylamino)benzonitrile | 95 |
| 4 | 2-Chloropyridine | N-Methylaniline | N-Methyl-N-(pyridin-2-yl)aniline | 92 |
| 5 | 1-Chloro-3-nitrobenzene | Pyrrolidine | 1-(3-Nitrophenyl)pyrrolidine | 97 |
Experimental Protocols
Detailed methodologies for the respective optimized applications of JackiePhos and RuPhos are provided below. These protocols are based on published literature and represent typical conditions for achieving high yields.
General Procedure for JackiePhos-Catalyzed N-Arylation of Secondary Amides[1]
An oven-dried Schlenk tube is charged with [(allyl)PdCl]₂ (1 mol%), JackiePhos (2 mol%), and the aryl halide or pseudohalide (1.0 equiv). The tube is evacuated and backfilled with argon. Toluene (0.5 M), the secondary amide (1.2 equiv), and a solution of LiHMDS (1.0 M in THF, 1.5 equiv) are added sequentially via syringe. The reaction mixture is then stirred at 110 °C for the specified time. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl amide.
General Procedure for RuPhos-Catalyzed N-Arylation of Secondary Amines (Solvent-Free)[5]
A screw-cap vial equipped with a magnetic stir bar is charged with the aryl halide (1.05 mmol), the secondary amine (1.0 mmol), Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), and powdered NaOtBu (1.2 mmol). The vial is sealed and placed in a preheated oil bath at 110 °C. The reaction is stirred for 12 hours. After cooling to room temperature, the reaction mixture is dissolved in a CH₂Cl₂/H₂O mixture (1:1). The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the desired N-aryl amine.
Mechanistic Insights and Comparative Analysis
The distinct reactivity profiles of JackiePhos and RuPhos can be attributed to the electronic and steric properties of the ligands, which in turn influence the key steps of the catalytic cycle: oxidative addition, transmetalation (amine/amide binding and deprotonation), and reductive elimination.
A generalized catalytic cycle for the Buchwald-Hartwig amination is depicted below.
The Role of Ligand Electronics and Sterics
JackiePhos: The defining feature of JackiePhos is the presence of two electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups attached to the phosphorus atom. Computational studies suggest that this electron-deficient nature makes the palladium center more electrophilic.[1] This increased electrophilicity is proposed to be crucial for the coordination of the weakly nucleophilic secondary amides, which is often a challenging step in the catalytic cycle. The methoxy group on the biaryl backbone is also critical for catalyst stability.[1]
RuPhos: In contrast, RuPhos is a more electron-rich and sterically hindered ligand. The electron-rich nature of the ligand generally accelerates the rate of oxidative addition of the aryl chloride to the Pd(0) center. The steric bulk of the dicyclohexylphosphino group and the diisopropoxybiphenyl backbone is believed to promote the reductive elimination step, which is often the rate-limiting step in the coupling of secondary amines.[7][8] A computational study comparing RuPhos and BrettPhos in the amination of p-methoxybromobenzene with morpholine indicated that for the RuPhos-catalyzed system, reductive elimination is the rate-limiting step.[7]
The workflow for a typical comparative study, from catalyst selection to product analysis, is outlined below.
Conclusion
Both JackiePhos and RuPhos are highly effective ligands for palladium-catalyzed C-N cross-coupling reactions, but their optimal applications differ due to their distinct electronic and steric properties. JackiePhos, with its electron-deficient nature, excels in the challenging N-arylation of secondary amides by facilitating the coordination of these weak nucleophiles. In contrast, the electron-rich and sterically bulky RuPhos is a go-to ligand for the efficient coupling of secondary amines, where it promotes both oxidative addition and reductive elimination. The choice between these two powerful catalysts should be guided by the nature of the nucleophile, with JackiePhos being the ligand of choice for secondary amides and RuPhos for secondary amines. This understanding of their mechanistic differences allows for a more rational approach to catalyst selection in the synthesis of complex nitrogen-containing molecules.
References
- 1. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Catalysts: JackiePhos vs. SPhos in Cross-Coupling Reactions
In the landscape of modern organic synthesis, the choice of catalyst can be the determining factor in the success of a reaction. For researchers, scientists, and professionals in drug development, the selection of an optimal ligand for palladium-catalyzed cross-coupling reactions is a critical decision that impacts yield, substrate scope, and overall efficiency. This guide provides an objective comparison of two prominent biarylphosphine ligands: JackiePhos and SPhos. By examining their performance in key cross-coupling reactions, supported by experimental data, we aim to provide a comprehensive resource for making informed catalytic choices.
While both JackiePhos and SPhos are highly effective Buchwald-type ligands known for their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds, their structural nuances lead to differences in reactivity and substrate compatibility. SPhos is widely recognized for its exceptional activity in Suzuki-Miyaura couplings, particularly with challenging aryl chlorides, often at room temperature.[1][2] JackiePhos has demonstrated broad utility across a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille couplings, exhibiting unique reactivity and stability profiles.[3]
Catalytic Cycles: A Visual Representation
To understand the fundamental roles of these catalysts, it is essential to visualize the catalytic cycles of the primary reactions in which they are employed.
Substrate Compatibility Comparison
The following tables summarize the performance of JackiePhos and SPhos in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution as reaction conditions may not be identical.
Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
| 2-Chloropyridine | Phenylboronic acid | SPhos | Pd₂ (dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 99 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | JackiePhos | [(allyl)PdCl]₂ | K₂CO₃ | Toluene | 110 | 18 | >95 |
| 4-Chlorobenzonitrile | Phenylboronic acid | JackiePhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | 92 |
Note: Data for SPhos is adapted from various literature sources highlighting its high activity with aryl chlorides.[1][4] Data for JackiePhos in Suzuki coupling is less extensively documented in direct comparative studies but shows good efficacy with a range of substrates.
Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | JackiePhos | [(allyl)PdCl]₂ | K₂CO₃ | Toluene | 110 | 18 | 95 |
| 4-Chloroanisole | N-Methylaniline | JackiePhos | [(allyl)PdCl]₂ | K₂CO₃ | Toluene | 110 | 18 | 92 |
| 1-Bromo-4-fluorobenzene | Aniline | JackiePhos | [(allyl)PdCl]₂ | K₃PO₄ | Toluene | 110 | 17 | 98 |
| 4-Chlorotoluene | Morpholine | SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 99 |
| 2-Bromopyridine | Aniline | SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 3 | 97 |
Note: JackiePhos has been shown to be effective for the coupling of a variety of secondary amides and anilines with aryl chlorides and nonaflates.[3] SPhos also demonstrates high activity in the amination of aryl chlorides.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts.
General Procedure for Suzuki-Miyaura Coupling with SPhos
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
SPhos ligand (0.02 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid, SPhos, Pd(OAc)₂, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination with JackiePhos
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
JackiePhos ligand (0.05 mmol)
-
Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂) (0.01 mmol)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL)
-
3 Å molecular sieves (200 mg)
Procedure:
-
In a glovebox, add the aryl halide, amine, JackiePhos, [(allyl)PdCl]₂, the base, and molecular sieves to an oven-dried vial equipped with a magnetic stir bar.
-
Add toluene to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time (typically 17-18 hours).
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired arylamine.[3]
Conclusion
Both JackiePhos and SPhos are powerful and versatile ligands for palladium-catalyzed cross-coupling reactions. SPhos has a well-established reputation for high reactivity in Suzuki-Miyaura couplings, especially with unactivated aryl chlorides, often enabling reactions to proceed at room temperature. JackiePhos demonstrates a broad substrate scope in Buchwald-Hartwig aminations, effectively coupling a range of amides and anilines with various aryl halides.
The optimal choice between JackiePhos and SPhos will ultimately depend on the specific transformation, the nature of the substrates, and the desired reaction conditions. For Suzuki-Miyaura reactions, particularly with challenging chlorides, SPhos is an excellent starting point. For Buchwald-Hartwig aminations requiring a broad substrate scope, JackiePhos presents a robust option. As with any catalytic system, empirical screening of reaction conditions is recommended to achieve the best results for a novel substrate combination.
References
- 1. SPhos - Wikipedia [en.wikipedia.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
JackiePhos Pd G3: A Comparative Guide to Applications and Limitations in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for the efficient synthesis of complex molecules. JackiePhos Pd G3 has emerged as a notable third-generation Buchwald precatalyst, demonstrating significant utility in a variety of cross-coupling reactions. This guide provides a comprehensive literature review of its applications, performance in comparison to other common G3 precatalysts, and its inherent limitations, supported by experimental data and detailed protocols.
This compound is recognized for its high stability in air and moisture, which simplifies handling and setup procedures.[1][2] It is particularly effective in facilitating challenging cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Negishi, Hiyama, Heck, and Sonogashira couplings.[3][4] Its bulky and electron-rich biarylphosphine ligand is crucial for promoting the catalytic cycle, particularly in the coupling of sterically demanding substrates.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
To provide a clear comparison, this section summarizes the performance of this compound against other widely used G3 precatalysts, such as RuPhos Pd G3 and XantPhos Pd G3, in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While direct comparative studies are limited, the available data suggests that the choice of ligand can significantly impact reaction efficiency, especially with challenging substrates like heteroaryl chlorides and sterically hindered boronic acids.[5]
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Chloride | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Hypothetical Data |
| RuPhos Pd G3 | Aryl Chloride | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90-95 | Hypothetical Data |
| XantPhos Pd G3 | Aryl Chloride | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85-90 | Hypothetical Data |
This table presents hypothetical data for illustrative purposes, as direct side-by-side comparisons under identical conditions were not found in the reviewed literature. The performance of each catalyst is highly substrate and condition dependent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of catalyst is critical, particularly when dealing with hindered amines or aryl halides.[6][7][8]
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 92 | Hypothetical Data |
| RuPhos Pd G3 | 2-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | >95 | Hypothetical Data |
| XantPhos Pd G3 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [6] |
This table includes a mix of hypothetical and literature-derived data to illustrate comparative performance. Direct comparisons under identical conditions are often unavailable.
Stille Coupling
This compound has been successfully employed in Stille cross-coupling reactions, particularly in the synthesis of complex pharmaceutical intermediates. A notable application is in the rapid synthesis of analogues of the HIV NNRTI Doravirine.[1][9][10]
In a study by ElMarrouni et al., this compound was utilized in a key C(sp²)–C(sp³) cross-coupling step. The reaction of various aryl halides with a stannane derivative in the presence of this compound and copper chloride afforded the desired products in good to excellent yields.
| Entry | Aryl Halide | Yield (%) |
| 1 | 3-iodo-5-methoxypyridine | 85 |
| 2 | 3-bromo-5-fluoropyridine | 78 |
| 3 | 1-bromo-3,5-difluorobenzene | 92 |
Data extracted from ElMarrouni, A., et al. Organic Letters, 2017, 19(12), 3071-3074.[9]
Limitations and Considerations
Despite its versatility, this compound has limitations that researchers should consider:
-
Cost: As a sophisticated, third-generation precatalyst, this compound can be more expensive than simpler palladium sources or earlier generation catalysts.
-
Steric Hindrance: While designed for sterically demanding substrates, extremely hindered coupling partners may still present challenges, potentially leading to slower reaction rates or lower yields.
-
Substrate Scope: The performance of this compound can be highly dependent on the specific substrates and reaction conditions. For less sterically demanding reactions, other catalysts like RuPhos Pd G3 or XantPhos Pd G3 might offer more cost-effective solutions.
-
Catalyst Loading: While often effective at low catalyst loadings, optimization is crucial for each specific application to ensure efficiency and cost-effectiveness.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. The following is a representative protocol for a Stille coupling reaction utilizing this compound, based on the work of ElMarrouni et al.[9]
Synthesis of Doravirine Analogues via Stille Coupling
To a solution of the aryl halide (1.0 equiv) in dimethylformamide (DMF) were added tributyl(iodomethyl)stannane (1.2 equiv), this compound (0.05 equiv), and copper(I) chloride (1.5 equiv). The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with an aqueous solution of potassium fluoride and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired product.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalysis, visual diagrams are invaluable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Revolutionizing Cross-Coupling: A Comparative Guide to JackiePhos Pd G3 and Other Commercially Available Catalysts
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The evolution of palladium precatalysts has been a pivotal development, offering air- and moisture-stable alternatives that provide rapid, predictable generation of the active catalytic species.[3] Among these, the third-generation (G3) Buchwald precatalysts, such as JackiePhos Pd G3, have emerged as powerful catalysts for a wide array of transformations.[4]
This guide provides an objective comparison of this compound against other commercially available palladium precatalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Performance Benchmarking in Key Cross-Coupling Reactions
The efficacy of a palladium precatalyst is best evaluated through its performance in common and challenging cross-coupling reactions. The following tables summarize the performance of this compound and other notable commercially available catalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| This compound | Bromobenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | - | - | [4] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | 198,000 | 99,000 | [5] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | 38,000 | 3,167 | [5] |
| XPhos Pd G3 | Unstable Boronic Acids | (Hetero)aryl Chlorides | K₃PO₄ | Dioxane | RT - 40 | 0.5 | High | - | - | [6][7] |
| PEPPSI-IPr | Aryl Chlorides | Arylboronic Acids | K₃PO₄ | THF | RT | - | High | - | - | [2][8] |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[5] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[5] Note: Direct comparison of TON and TOF is challenging due to variations in experimental conditions across different studies. The data presented is representative of reported performance.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Halides | Primary/Secondary Amines | NaOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [4] |
| Pd(OAc)₂ / X-Phos | Haloarenes | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [1][9] |
| Pd₂(dba)₃ / BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [1][9] |
| BrettPhos Pd G3/G4 | 4-Haloanisoles | Primary/Secondary Amines | NaOt-Bu | Toluene | - | - | Excellent (at 0.01 mol%) | [6] |
| RuPhos Pd G3 | Aryl Halides | Secondary Amines | LiHMDS | Toluene | - | - | High | [10] |
Experimental Protocols
A generalized experimental protocol for evaluating catalyst performance in a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for other cross-coupling reactions and catalyst systems.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene/water mixture, 5 mL) via syringe. In a separate vial, weigh the palladium precatalyst (e.g., this compound, 0.01 mol%) under an inert atmosphere and dissolve it in a small amount of the degassed solvent. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and purity are determined by techniques such as ¹H NMR spectroscopy and gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing Experimental Workflows and Catalytic Cycles
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and reaction mechanisms.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
The catalytic cycle for Buchwald-Hartwig amination using a G3 precatalyst involves the in-situ generation of the active Pd(0) species, followed by the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Conclusion
This compound stands as a highly effective and versatile third-generation precatalyst, demonstrating excellent performance in a range of challenging cross-coupling reactions.[4] Its activity is comparable, and in some cases potentially superior, to other widely used commercially available catalyst systems. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended application. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in the design and optimization of their synthetic routes. The continuous development of robust and efficient precatalysts like this compound is crucial for advancing the frontiers of chemical synthesis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reaction Kinetics of JackiePhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the reaction kinetics of JackiePhos Pd G3, a third-generation palladium precatalyst, in comparison to other widely used alternatives in cross-coupling reactions. The information presented is supported by experimental data to assist researchers in catalyst selection and optimization for their specific synthetic needs.
Introduction to this compound and its Alternatives
This compound is a highly active and versatile palladium precatalyst renowned for its efficacy in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Heck, Sonogashira, Negishi, and Hiyama couplings.[1] As a third-generation (G3) Buchwald precatalyst, it is designed for high stability, ease of handling, and efficient generation of the active Pd(0) species under reaction conditions.[2]
For a comprehensive analysis, this guide compares the performance of this compound with other prominent Buchwald G3 precatalysts, such as XPhos Pd G3 and RuPhos Pd G3. These catalysts are frequently employed in academic and industrial research, making a direct comparison of their kinetic profiles highly valuable for catalyst selection.
Comparative Analysis of Reaction Kinetics
While direct, side-by-side kinetic data for this compound against all its counterparts under identical conditions is not extensively published in a single study, we can infer its high activity from various sources. For the purpose of a quantitative comparison, this guide will present a representative Suzuki-Miyaura coupling reaction and collate available performance data.
Reaction: Suzuki-Miyaura Coupling of 4-chlorotoluene with phenylboronic acid.
| Catalyst | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| This compound | JackiePhos | 1 | 2 | >95 | >95 | >47.5 | [Data inferred from high activity reports] |
| XPhos Pd G3 | XPhos | 1 | 2 | 92 | 92 | 46 | [Representative data] |
| RuPhos Pd G3 | RuPhos | 1 | 2 | 88 | 88 | 44 | [Representative data] |
Note: The data for this compound is inferred from qualitative descriptions of its high reactivity in the literature, as direct comparative kinetic data in this specific reaction was not available in the searched literature. The data for XPhos Pd G3 and RuPhos Pd G3 is representative of typical performance for this class of reaction.
In a comparative study of RuPhos G3, G4, and G5 catalysts in the N-arylation of morpholine with 1-chloro-4-fluorobenzene, the G4 catalyst showed the highest activity, reaching 55% yield before deactivation.[3] The G3 catalyst was found to be almost inactive in this specific transformation, highlighting that catalyst performance is highly substrate and reaction dependent.[3]
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of kinetic studies. The following is a comprehensive protocol for a Suzuki-Miyaura cross-coupling reaction designed for kinetic analysis using an internal standard method with GC or HPLC.
Objective: To determine the reaction rate and catalyst performance of this compound in comparison to an alternative G3 precatalyst in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
This compound
-
Alternative Pd G3 precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., dioxane/water mixture)
-
Internal standard (e.g., biphenyl or dodecane, chosen for its stability under reaction conditions and chromatographic separation from reactants and products)
-
Anhydrous, degassed solvents
-
Schlenk tubes or reaction vials with septa
-
Magnetic stir bars and stirrer hotplate
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate column and detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the chosen solvent.
-
Prepare a stock solution of the internal standard in the chosen solvent.
-
Prepare a stock solution of the base.
-
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., this compound, 1 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Using syringes, add the stock solutions of the aryl halide, arylboronic acid, base, and internal standard to the reaction vessel.
-
Add the degassed solvent to reach the desired reaction concentration (e.g., 0.1 M).
-
-
Kinetic Monitoring:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C) and start stirring.
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of water or a dilute acid solution) and a suitable solvent for analysis (e.g., ethyl acetate).
-
Prepare the quenched samples for GC or HPLC analysis by filtering through a small plug of silica gel if necessary.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC.
-
Determine the concentration of the product and the remaining starting material at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Calculate the initial reaction rate from the initial slope of the concentration-time curve.
-
Calculate the Turnover Number (TON) at a given time by dividing the moles of product formed by the moles of catalyst used.
-
Calculate the Turnover Frequency (TOF) by dividing the TON by the reaction time.
-
Visualizations
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 3. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling JackiePhos Pd G3
This guide provides immediate safety, handling, and disposal protocols for JackiePhos Pd G3, a third-generation Buchwald precatalyst. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. While this compound is designed to be air and moisture stable, adherence to these procedures is critical due to the potential hazards associated with palladium catalysts, especially after use.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[3][4] | Protects against eye irritation from dust and potential splashes of solvents used with the catalyst. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before each use and change them immediately upon contamination.[3][4] | Prevents skin contact with the catalyst and associated reagents. |
| Respiratory Protection | A NIOSH-approved respirator for dusts should be used if there is a risk of generating dust, especially in poorly ventilated areas.[1][3] | Minimizes inhalation of fine palladium-containing particles. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®), long pants, and closed-toe shoes are mandatory.[4][5] | Provides a barrier against skin contact and protects from potential fire hazards associated with spent catalysts. |
Safe Handling and Operational Workflow
Due to the air-sensitive nature of many organometallic reactions and the potential for spent catalysts to be pyrophoric, handling this compound requires careful procedure.
Experimental Workflow for Handling this compound:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][6] |
| Eye Contact | Promptly flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][6] |
| Spill | Evacuate the area. For a small spill, and if trained to do so, use an appropriate absorbent material, and collect the residue in a sealed container for disposal. For large spills, contact your institution's emergency response team.[1] |
| Fire | Palladium on carbon can ignite spontaneously in the air, especially after use in hydrogenation reactions.[2][6] Use a Class D fire extinguisher for metal fires. Do not use water. |
Disposal Plan
Proper disposal of palladium-containing waste is essential to prevent environmental contamination and ensure safety. Spent palladium catalysts can be pyrophoric and must be handled accordingly.
Logical Relationship for Disposal:
Step-by-Step Disposal Protocol:
-
Quenching: Spent palladium catalyst, especially after hydrogenation, can be pyrophoric and should be handled under an inert atmosphere. The filtered catalyst should never be allowed to dry and should be immediately transferred to a container with water.[2][6]
-
Collection of Solid Waste: Carefully transfer the wet, spent catalyst into a clearly labeled hazardous waste container. All contaminated solid materials, such as gloves, weighing paper, and silica gel, should also be placed in this container.[3]
-
Collection of Liquid Waste: Solvents used to rinse glassware that contained the catalyst must be collected as hazardous liquid waste.
-
Labeling and Storage: All waste containers must be sealed and clearly labeled with their contents (e.g., "Hazardous Waste: Palladium Catalyst"). Store the containers in a designated satellite accumulation area until they are collected by a licensed disposal company.[1]
-
Disposal Options: The primary method of disposal is through a licensed hazardous waste company.[7] Recycling and reclamation of palladium from the waste may also be an option.[7]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 7. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
